molecular formula C82H126N2O29 B1199745 Veralba CAS No. 8053-18-7

Veralba

Cat. No.: B1199745
CAS No.: 8053-18-7
M. Wt: 1603.9 g/mol
InChI Key: SFCJOAFKJHVNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Veralba is a historically significant research compound composed of approximately equal parts of the steroidal alkaloids protoveratrine A and protoveratrine B, purified from the plant Veratrum viride (Indian poke) . It was initially investigated for its potent antihypertensive properties, particularly for the treatment of hypertension associated with eclampsia . The primary mechanism of action for its physiological effects is attributed to its activity as a vasodepressor, which acts by modulating neural pathways from the carotid sinus to the central nervous system, leading to a reduction in blood pressure . This compound represents an important compound in the history of pharmacology and remains a valuable tool for researchers studying the effects of veratrum alkaloids on cardiovascular systems, ion channel function, and historical drug development. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

8053-18-7

Molecular Formula

C82H126N2O29

Molecular Weight

1603.9 g/mol

IUPAC Name

[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,3-dihydroxy-2-methylbutanoate;[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C41H63NO15.C41H63NO14/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43;1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3;19-20,23-33,45,48-51H,10-18H2,1-9H3

InChI Key

SFCJOAFKJHVNCF-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O.CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O.CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O

Other CAS No.

8053-18-7

Synonyms

Cryptenamine
Neoprotoveratrin
Protalba
Protoveratrine A
Protoveratrines
Protoverin
Tensatrin
Veralba
Veratetrin

Origin of Product

United States

Foundational & Exploratory

What are the bioactive compounds in Veralba extract?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Bioactive Compounds in Veratrum album Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrum album, commonly known as white hellebore, is a poisonous plant belonging to the Melanthiaceae family.[1] For centuries, it has been recognized for its potent biological activity, which is primarily attributed to a complex mixture of steroidal alkaloids.[2] These compounds are of significant interest to the scientific community due to their potent effects on the nervous and cardiovascular systems, making them valuable tools for pharmacological research and potential leads for drug development. This guide provides a comprehensive overview of the bioactive compounds identified in Veratrum album extract, their quantitative analysis, the experimental protocols for their isolation and identification, and their mechanisms of action.

Bioactive Compounds in Veratrum album Extract

The primary bioactive constituents of Veratrum album are a diverse group of C-nor-D-homo-steroidal alkaloids.[3] Over 200 different alkaloids have been identified in the Veratrum genus, with the specific composition and concentration varying based on factors such as plant part, geographical location, and season.[4]

The major classes of alkaloids in Veratrum album include jervane, cevanine, and veratrane-type structures. Protoveratrines A and B are among the most toxic and abundant of these alkaloids.[3][4]

Key Bioactive Alkaloids Identified in Veratrum album :

  • Protoveratrine A

  • Protoveratrine B

  • Jervine

  • Cevadine

  • Veratridine

  • Veratramine

  • Cyclopamine (11-deoxojervine)

  • O-acetyljervine

  • Cryptenamine

  • Cycloposine

  • Germitrine

  • Germidine

  • Muldamine

  • Veriloid

Quantitative Analysis of Bioactive Compounds

The concentration of steroidal alkaloids in Veratrum album can range from micrograms to milligrams per gram of plant material.[4] The rhizomes and roots typically contain the highest concentrations.[5] The following tables summarize quantitative data from various studies.

Table 1: Concentration of Alkaloids in Veratrum album Plant Material

Plant PartAlkaloidConcentration RangeAnalytical Method
Uncooked PlantProtoveratrine A146 µg/gHPLC-MS/MS
Uncooked PlantProtoveratrine B1302 µg/gHPLC-MS/MS
Cooked PlantProtoveratrine B400-600 µg/gHPLC-MS/MS
FruitProtoveratrine ASignificantly highHPLC-MS/MS
Roots and RhizomesProtoveratrine ASignificantly highHPLC-MS/MS
RootsTotal Alkaloids~2% (dry weight)Gravimetric
LeavesTotal Alkaloids~0.5% (dry weight)Gravimetric

Data sourced from[4][5]

Table 2: Concentration of Alkaloids in Biological Samples and Beverages After Ingestion

Sample TypeAlkaloidConcentrationAnalytical Method
BeverageProtoveratrine A20.4 mg/LLC-MS/MS
BeverageProtoveratrine B13.7 mg/LLC-MS/MS
Human SerumProtoveratrine A1162 ng/LLC-MS/MS
Human SerumProtoveratrine B402 ng/LLC-MS/MS
Human PlasmaJervine0.10-5.01 ng/mLLC-MS-MS
Human PlasmaProtoveratrine A0-0.67 ng/mLLC-MS-MS

Data sourced from[6][7]

Experimental Protocols

The isolation and quantification of alkaloids from Veratrum album require multi-step procedures involving extraction, purification, and analysis.

Extraction and Purification of Alkaloids

A common method for isolating steroidal alkaloids from plant material is liquid-liquid extraction.[4]

Protocol:

  • Sample Preparation: The plant material (e.g., dried and powdered rhizomes) is ground to a fine powder.

  • Basification: The powdered material is treated with an alkaline solution, such as ammonium hydroxide, to convert the alkaloid salts into their free base form.[5]

  • Solvent Extraction: The basified material is then extracted with an organic solvent like chloroform or a benzene/ether mixture. This step is typically performed using a Soxhlet apparatus or by maceration.[5]

  • Acidic Wash: The organic extract is washed with a dilute acid (e.g., sulfuric acid) to transfer the alkaloids into the aqueous phase as salts.

  • Purification: The acidic aqueous layer is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.[5]

  • Precipitation: The pH of the aqueous solution is adjusted back to alkaline to precipitate the free alkaloids.[5]

  • Final Extraction: The precipitated alkaloids are then re-dissolved in an organic solvent such as chloroform.

  • Concentration: The solvent is evaporated under reduced pressure to yield a crude alkaloid extract.[5]

  • Chromatographic Purification: Further purification can be achieved using column chromatography on silica gel or Sephadex.[8]

Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of Veratrum alkaloids.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., Poroshell 120 EC-C18) is commonly used.[7]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or ammonium formate, is employed for separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for these compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target alkaloid.[3]

Table 3: Example MRM Transitions for Veratrum Alkaloids

CompoundPrecursor Ion (m/z)Product Ions (m/z)
Protoveratrine A794.3776.3 / 676.3 / 658.3
Protoveratrine B810.4792.2 / 676.3 / 658.3
Veratridine674.3492.4 / 456.3 / 165.1
Cevadine591.7574.3 / 456.3 / 162.3
Jervine426.0405.2 / 114.1 / 84.0

Data sourced from a 2008 study on the analytics of alkaloids from Veratrum album.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis plant_material Dried, Powdered Veratrum album (Rhizomes) basification Basification (e.g., NH4OH) plant_material->basification extraction Organic Solvent Extraction (e.g., Chloroform) basification->extraction acid_wash Acidic Wash (Aqueous Phase) extraction->acid_wash precipitation Alkaline Precipitation acid_wash->precipitation final_extraction Final Organic Extraction precipitation->final_extraction crude_extract Crude Alkaloid Extract final_extraction->crude_extract hplc HPLC Separation (C18 Column) crude_extract->hplc msms Tandem MS (ESI+, MRM) hplc->msms quantification Data Analysis & Quantification msms->quantification

Caption: Workflow for Alkaloid Extraction and Analysis.

Signaling Pathway: Mechanism of Action

Veratrum alkaloids exert their primary effect by modulating voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons and cardiomyocytes.[3] They bind to site 2 on the channel, causing a persistent activation and inhibiting inactivation. This leads to an influx of sodium ions, continuous cell depolarization, and repetitive firing of nerves.

This neuronal stimulation, particularly of vagal afferent C-fibers in the heart and lungs, triggers a powerful cardiopulmonary response known as the Bezold-Jarisch reflex.[9][10]

signaling_pathway cluster_cellular Cellular Level cluster_systemic Systemic Level (Bezold-Jarisch Reflex) cluster_output Efferent Response cluster_effects Physiological Effects va Veratrum Alkaloids (e.g., Protoveratrine) vgsc Voltage-Gated Sodium Channel (VGSC) va->vgsc Binds to Site 2 na_influx Persistent Na+ Influx vgsc->na_influx Inhibits Inactivation depolarization Cellular Depolarization & Repetitive Firing na_influx->depolarization vagal_afferent Stimulation of Cardiac Vagal Afferent C-Fibers depolarization->vagal_afferent nts Nucleus Tractus Solitarii (Medulla) vagal_afferent->nts sympathetic Inhibition of Sympathetic Tone nts->sympathetic parasympathetic Increased Parasympathetic (Vagal) Tone nts->parasympathetic vasodilation Vasodilation sympathetic->vasodilation bradycardia Bradycardia parasympathetic->bradycardia hypotension Hypotension vasodilation->hypotension

Caption: Mechanism of Action and the Bezold-Jarisch Reflex.

Conclusion

The extract of Veratrum album is a rich source of structurally diverse and biologically potent steroidal alkaloids. These compounds, particularly protoveratrines and related esters, are powerful modulators of voltage-gated sodium channels, making them both highly toxic and valuable as pharmacological probes. The methodologies outlined for their extraction and analysis, especially HPLC-MS/MS, are crucial for accurate quantification and further research. Understanding the mechanism of action, which culminates in the Bezold-Jarisch reflex, is essential for both toxicological assessment and the exploration of potential therapeutic applications in areas such as cardiology and neuroscience. This guide provides a foundational technical overview for professionals engaged in the study and development of natural products.

References

In-depth Analysis of "Veralba": A Case of Mistaken Identity in Ethnobotany

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the ethnobotanical and scientific literature reveals that "Veralba" is not a recognized botanical name, either scientifically or colloquially. It is likely a conflation of terms, a proprietary name, or a typographical error. This guide will explore the potential origins of this term and provide a detailed analysis of the distinct plants that may have been intended, focusing on Verbena officinalis and various species with the epithet "alba."

Initial searches for "this compound" in scholarly databases for ethnobotany, phytochemistry, and pharmacology yield no results for a plant with this name. The name itself appears to be a composite, possibly of "Vera," often associated with Aloe vera, and "alba," the Latin word for white, a common specific epithet in plant taxonomy. Another possibility is a misspelling of Verbena. Given the lack of direct information, this technical guide will proceed by dissecting the components of the term "this compound" to provide relevant ethnobotanical information on the likely intended subjects.

Part 1: Verbena officinalis (Vervain) - A Potential Candidate

Verbena officinalis, commonly known as vervain or common verbena, is a likely candidate for the intended plant of inquiry due to the phonetic similarity.[1] It is a perennial herb with a long history of use in traditional medicine across Europe and Asia.[2]

Traditional Medicinal Uses

Vervain has been traditionally used to treat a wide range of ailments.[3][4] In traditional Chinese medicine, it has been used for conditions such as malaria.[4][5] European folk medicine has employed it for nervous exhaustion, depression, jaundice, and as a diuretic.[4] It has also been used externally for wounds, sores, and gum disease.[4] In Austrian traditional medicine, it has been used as a tea or liqueur for infections and fever.[1]

Phytochemistry

The medicinal properties of Verbena officinalis are attributed to its rich and diverse phytochemical composition. The primary classes of compounds include:

  • Iridoids: These are a major group of bioactive compounds in vervain.

  • Phenylpropanoid glycosides: Verbascoside is a notable example with antioxidant and anti-inflammatory properties.

  • Flavonoids: These compounds contribute to the antioxidant capacity of the plant.

  • Terpenoids: Present in the essential oil, they contribute to the plant's aromatic and some of its therapeutic properties.

  • Phenolic acids: These also contribute to the antioxidant effects.[6]

A summary of the major phytochemicals is presented in Table 1.

Table 1: Major Phytochemical Constituents of Verbena officinalis

Compound ClassSpecific ExamplesReported Bioactivities
IridoidsHastatoside, VerbenalinAnti-inflammatory, Neuroprotective
Phenylpropanoid GlycosidesVerbascoside, EukovosideAntioxidant, Anti-inflammatory, Antimicrobial
FlavonoidsLuteolin, ApigeninAntioxidant, Anti-inflammatory
TerpenoidsCitral, LimoneneAntimicrobial, Sedative
Phenolic AcidsCaffeic acid, Ferulic acidAntioxidant
Experimental Protocols

Protocol 1: Extraction of Iridoids and Phenylpropanoid Glycosides

A common method for the extraction of these compounds involves maceration or percolation with a polar solvent.

  • Preparation of Plant Material: Dried and powdered aerial parts of Verbena officinalis are used.

  • Extraction: The plant material is extracted with methanol or a methanol-water mixture (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol).

Signaling Pathways and Workflows

The anti-inflammatory effects of Verbena officinalis extracts are often attributed to the inhibition of pro-inflammatory signaling pathways. For instance, verbascoside has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

G Simplified NF-κB Signaling Pathway Inhibition by Vervain Extract cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Stimulus e.g., LPS Receptor TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription of Vervain_Extract Vervain Extract (Verbascoside) Vervain_Extract->IKK inhibits

References

An In-depth Technical Guide to the Chemical Composition Analysis of Morus alba and Basella alba

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Veralba": Initial searches for "this compound" did not yield a recognized plant species. It is presumed that this may be a typographical error. This guide therefore focuses on two well-researched species containing "alba" in their names: Morus alba (White Mulberry) and Basella alba (Malabar Spinach), both of which are rich in diverse phytochemicals.

This technical guide provides a comprehensive overview of the chemical composition of Morus alba and Basella alba, detailing the experimental protocols for their analysis and visualizing key workflows and pathways for researchers, scientists, and drug development professionals.

Part 1: Chemical Composition and Analysis of Morus alba (White Mulberry)

Morus alba is a plant rich in bioactive compounds, including flavonoids, alkaloids, and phenolic acids, which contribute to its various pharmacological effects.[1][2] Different parts of the plant, such as the leaves, fruits, and roots, possess distinct chemical profiles.[3]

Data Presentation: Chemical Constituents of Morus alba

The following tables summarize the quantitative data for key phytochemicals found in various parts of Morus alba.

Table 1: Phenolic Compounds in Morus alba Fruit

CompoundConcentrationReference
Total Phenols23.0 mg/g GAE[4]
Total Flavonoids3.9 mg/g Rutin Equivalent[4]
Total Anthocyanins0.87 mg/g Cyanidin-3-glucoside Equivalent[4]
Rutin293.5 µg/g[5]
Chlorogenic Acid226.9 µg/g[5]
Caffeic Acid17.2 µg/g[5]
Quercetin15.2 µg/g[5]
Gallic Acid8.9 µg/g[5]
Kaempferol5.8 µg/g[5]
Apigenin3.5 µg/g[5]
GAE: Gallic Acid Equivalent

Table 2: Major Phytochemicals in Morus alba Leaves

Compound/ClassConcentrationReference
Total Phenols0.95 - 2.39 mg Quercetin/g[4]
Total Flavonoids2.64 - 7.33 mg Gallic Acid/g[4]
1-Deoxynojirimycin (DNJ)0.103–0.12%[4]
Alkaloids40%[6]
Glycosides20.05%[6]
Flavonoids14%[6]
Tannins11.9%[6]
Saponins11.5%[6]

Table 3: Polyphenolic Compounds in Defatted Morus alba Seeds

CompoundConcentration (mg/100g)Reference
Rutin31.1–60.0[5]
4-Prenylmoracin10.5–43.3[5]
Quercitrin7.2–34.2[5]
(+)-Dihydroquercetin13.2–33.1[5]
Quercetin15.8–19.5[5]
Isoquercitrin5.8–15.4[5]
Chlorogenic Acid0.0–15.3[5]
Moracin4.7–7.2[5]
Procatechuic Acid0.0–11.6[5]
Experimental Protocols for Morus alba Analysis

1. Sample Preparation and Extraction:

  • Drying: Freshly collected leaves are rinsed with distilled water and dried in a forced-air oven at 40°C for 72 hours to preserve thermosensitive compounds.[7]

  • Powdering: The dried plant material is milled into a fine powder.[7]

  • Extraction:

    • Maceration: The powdered material is macerated in a hydroalcoholic solution (e.g., 7:3 v/v ethanol:water).[7]

    • Soxhlet Extraction: This method can also be employed for exhaustive extraction.

    • Aqueous Extraction: 10g of powdered fruit is soaked in 100ml of sterile distilled water.[8] The mixture is then centrifuged, and the supernatant is collected for analysis.[8]

2. Phytochemical Screening: Qualitative screening for secondary metabolites is performed using standard colorimetric and precipitation reactions.[7]

  • Alkaloids: Dragendorff's, Mayer's, and Wagner's reagents are used, with the formation of a precipitate indicating a positive result.[7]

  • Flavonoids: The Shinoda test is commonly used, where the appearance of a pink to red color indicates the presence of flavonoids.[7]

  • Phenolic Compounds: A few drops of ferric chloride solution are added to the extract; a bluish-black color indicates the presence of phenols.[7]

  • Tannins: Gelatine/NaCl precipitation is used to detect tannins.[7]

  • Terpenoids and Steroids: The Liebermann–Burchard test is employed, where a change in color indicates their presence.[7]

  • Saponins: The froth test, where persistent foam upon shaking indicates the presence of saponins.[9]

3. Quantitative Analysis:

  • Total Phenolic Content (TPC): The Folin-Ciocalteu method is a standard assay, with results typically expressed as gallic acid equivalents (GAE).[4][10]

  • Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is widely used, with results expressed as rutin or quercetin equivalents.[4][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation, identification, and quantification of specific phenolic compounds like chlorogenic acid and flavonoids.[4]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC fingerprinting can confirm the presence of phenolic and flavonoid compounds in the extract.[10]

Visualization: Signaling Pathway and Experimental Workflow

Below are Graphviz diagrams illustrating a key signaling pathway affected by Morus alba compounds and a general workflow for its chemical analysis.

morus_alba_signaling_pathway ma_extract Morus alba Extracts kuwanons Kuwanons C & G ma_extract->kuwanons oxyresveratrol Oxyresveratrol ma_extract->oxyresveratrol nfkb NF-κB Pathway kuwanons->nfkb inhibits erk ERK1/2 kuwanons->erk activates anti_inflammatory Anti-inflammatory Effect oxyresveratrol->anti_inflammatory inflammation Inflammatory Stimuli inflammation->nfkb activates cox2 COX-2 Gene Expression nfkb->cox2 induces erk->anti_inflammatory cox2->anti_inflammatory contributes to inflammation

Caption: Anti-inflammatory signaling pathway modulated by Morus alba compounds.

phytochemical_workflow start Plant Material (Morus alba) prep Preparation (Drying, Grinding) start->prep extraction Extraction (Maceration/Soxhlet) prep->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract qualitative Qualitative Screening (Colorimetric Tests) crude_extract->qualitative quantitative Quantitative Analysis crude_extract->quantitative separation Chromatographic Separation (HPLC, HPTLC) crude_extract->separation bioactivity Bioactivity Assays quantitative->bioactivity identification Structural Elucidation (MS, NMR) separation->identification identification->bioactivity

Caption: General experimental workflow for phytochemical analysis of Morus alba.

Part 2: Chemical Composition and Analysis of Basella alba (Malabar Spinach)

Basella alba is a leafy green vegetable known for its rich content of phytochemicals such as flavonoids, alkaloids, terpenoids, and saponins.[11][12] It is also a good source of essential nutrients.[13]

Data Presentation: Chemical and Nutritional Composition of Basella alba

The following tables summarize the quantitative data for the chemical and nutritional constituents of Basella alba leaves.

Table 4: Proximate Nutritional Analysis of Dried Basella alba Leaves

ConstituentPercentage (%)Reference
Ash (Minerals)15.49 ± 0.36[14]
Crude Fat1.58 ± 0.08[14]
Crude Fiber7.23 ± 0.17[14]
Crude Protein17.55 ± 0.08[14]
Total Carbohydrates50.62 ± 0.30[14]

Table 5: Phytochemical Content in Basella alba Leaf Extracts

Compound/ClassConcentrationReference
Total Phenolic Content (Methanolic Extract)533.28 ± 0.16 mg GAE/g[11]
Total Flavonoid Content (Methanolic Extract)446.02 ± 0.1 mg QE/g[11]
Kaempferol1.4 mg/100g[11][13]
Phenolics (Methanol Extract)5.07 mg/g GAE[12]
Flavonoids (Methanol Extract)9.87 mg/g CAE[12]
GAE: Gallic Acid Equivalent, QE: Quercetin Equivalent, CAE: Catechin Equivalent
Experimental Protocols for Basella alba Analysis

1. Sample Preparation and Extraction:

  • Collection and Drying: Leaves are collected, cleaned, and dried in the shade before being powdered.[15]

  • Extraction:

    • Soxhlet Extraction: Methanolic extraction is performed using a Soxhlet apparatus at approximately 65°C for about 10 cycles.[15]

    • Maceration: Powdered plant material is soaked in a solvent (e.g., hydroalcoholic mixture) in a closed conical flask for 72 hours.[16]

    • Aqueous and Hydroalcoholic Extraction: Sequential extractions can be performed with solvents of varying polarities.[15]

2. Phytochemical Screening: Standard qualitative tests are conducted on the extracts to identify the presence of various phytochemical classes, including alkaloids, flavonoids, phenols, steroids, glycosides, terpenoids, and saponins.[15]

3. Chromatographic and Spectrometric Analysis:

  • Thin-Layer Chromatography (TLC): TLC is used for the preliminary separation and identification of compounds. A common mobile phase is Petroleum ether: Diethyl ether: Glacial acetic acid (8:2:0.1 v/v/v).[9]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is employed for fingerprinting analysis to identify specific compounds like lutein, rutin, and quercetin by comparing their Rf values with standards.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to identify and characterize the volatile and semi-volatile compounds present in the extracts, such as fatty acids and their esters.[17]

  • Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): This technique is utilized to identify and isolate specific compounds like lupeol and β-sitosterol.[18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the structural characterization and confirmation of the molecular structure and fragmentation patterns of isolated compounds.[18]

4. Antioxidant Activity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the free radical scavenging ability of the extract.[12][15]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the antioxidant capacity of the extract by its ability to reduce ferric ions.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common method to evaluate the total antioxidant capacity of a sample.[19]

References

A Technical Guide to the Antioxidant and Antimicrobial Properties of Veratrum album

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the antioxidant and antimicrobial properties of Veratrum album, a plant species known for its rich phytochemical profile. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Phytochemical Composition

Veratrum album contains a variety of bioactive compounds, including alkaloids, flavonoids, and stilbenoids.[1] The essential oil extracted from the aerial parts of the plant is rich in several components, with hexacosane, myristic acid, heptane, anethole, and 1,8-cineole being the major constituents.[1][2][3] These compounds are believed to contribute to the plant's observed biological activities.

Antimicrobial Properties

Methanol extracts from the stem and leaf parts of Veratrum album have demonstrated notable antimicrobial activity against a range of pathogenic microorganisms.[1][2][3] The efficacy of these extracts is typically evaluated by measuring the zone of inhibition in antimicrobial susceptibility tests.

Plant PartMicroorganismZone of Inhibition (mm)
Stem ExtractPathogenic Microorganisms14±0.1 - 34±0.3
Leaf ExtractPathogenic Microorganisms14±0.1 - 34±0.3
Leaf ExtractE. coliHigher than stem extract
Leaf ExtractS. aureusHigher than stem extract
Stem & Leaf ExtractsK. pneumoniaeMore effective than control
Stem & Leaf ExtractsC. glabrataMore effective than control

Table 1: Summary of the antimicrobial activity of Veratrum album methanol extracts, as indicated by the zone of inhibition.[1][2]

The antimicrobial activity of Veratrum album extracts is commonly determined using the disk diffusion method.[1][2][3]

  • Preparation of Microbial Cultures: Standardized suspensions of the test microorganisms are prepared.

  • Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Application of Extracts: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the plant extract and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. This zone represents the area where microbial growth has been inhibited by the plant extract.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Cultures B Inoculate Agar Plates A->B C Apply Extract-Impregnated Discs B->C D Incubate Plates C->D E Measure Zone of Inhibition D->E experimental_workflow_antioxidant cluster_dpph DPPH Assay cluster_tas_tos TAS/TOS Assays A Prepare DPPH Solution B Mix Extract with DPPH A->B C Incubate in Dark B->C D Measure Absorbance C->D E Prepare Reagents F Mix Extract with Reagents E->F G Incubate F->G H Measure Absorbance G->H signaling_pathway_antioxidant cluster_stress Oxidative Stress cluster_compound Bioactive Compound cluster_enzymes Antioxidant Enzymes cluster_damage Cellular Damage ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation (LPO) ROS->LPO causes Jervine Jervine (from Veratrum album) SOD SOD Jervine->SOD increases levels of CAT CAT Jervine->CAT increases levels of GPx GPx Jervine->GPx increases levels of GR GR Jervine->GR increases levels of GSH GSH Jervine->GSH increases levels of Jervine->LPO decreases SOD->ROS neutralize CAT->ROS neutralize GPx->ROS neutralize GR->ROS neutralize GSH->ROS neutralize

References

In-Vitro Biological Activities of Selected Plant Extracts: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of preliminary in-vitro studies on extracts from various plants, including species from the Basella, Lippia, Eclipta, and Verbena genera. The following sections detail the experimental protocols used to evaluate the antioxidant, anti-inflammatory, and anticancer properties of these extracts. Quantitative data from multiple studies have been aggregated and are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key experimental workflows and a relevant biological signaling pathway to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

I. Experimental Protocols

A. Antioxidant Activity Assays

This assay is a common method to assess the free radical scavenging ability of plant extracts.[1]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[2][3]

  • Procedure:

    • A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4]

    • Various concentrations of the plant extracts are prepared.

    • A fixed volume of the DPPH solution is added to different concentrations of the plant extract.[2]

    • The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][4]

    • The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.[1][3]

    • A control is prepared containing the solvent and DPPH solution without the plant extract.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4]

    • The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined graphically.

This assay measures the ability of an extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reducing capacity of a compound may serve as a significant indicator of its potential antioxidant activity. The conversion of the Fe³⁺/ferricyanide complex to the ferrous form results in the formation of a Perl's Prussian blue color that can be measured spectrophotometrically.

  • Procedure:

    • Different concentrations of the plant extracts are mixed with a phosphate buffer (0.2 M, pH 6.6) and a potassium ferricyanide solution (1%).[5]

    • The mixture is incubated at 50°C for 20 minutes.[5]

    • Trichloroacetic acid (10%) is added to the mixture, which is then centrifuged.[5]

    • The supernatant is collected and mixed with distilled water and a freshly prepared ferric chloride solution (0.1%).[6]

    • The absorbance is measured at 700 nm.[6] A higher absorbance indicates a greater reducing power.

B. Anti-inflammatory Activity Assays

This method assesses the ability of a substance to stabilize the membrane of red blood cells when exposed to hypotonic or heat-induced stress, which is analogous to the stabilization of lysosomal membranes.

  • Principle: The stabilization of the HRBC membrane is considered an indicator of anti-inflammatory activity. During inflammation, lysosomal enzymes are released, causing tissue damage. Substances that can stabilize the lysosomal membrane can inhibit this process.

  • Procedure:

    • Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed cells are washed with isosaline. A 10% v/v suspension of HRBC is prepared with isosaline.[7][8]

    • The reaction mixture consists of the HRBC suspension, a phosphate buffer, a hypotonic solution (for hypotonicity-induced hemolysis), and various concentrations of the plant extract.[8]

    • For heat-induced hemolysis, the reaction mixture is incubated at a specific temperature (e.g., 56°C) for 30 minutes.[9]

    • The tubes are centrifuged, and the absorbance of the hemoglobin in the supernatant is measured spectrophotometrically (around 560 nm).[7][8]

    • The percentage of membrane stabilization is calculated.

This assay evaluates the ability of plant extracts to inhibit the denaturation of proteins, a key process in inflammation.

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of an extract to prevent the denaturation of proteins like egg albumin or bovine serum albumin is a measure of its anti-inflammatory potential.[10]

  • Procedure:

    • A reaction mixture is prepared containing egg albumin (or bovine serum albumin), phosphate-buffered saline (pH 6.4), and varying concentrations of the plant extract.[11]

    • The mixture is incubated at 37°C for 20 minutes and then heated at a higher temperature (e.g., 57°C or 70°C) for a short period to induce protein denaturation.[10][12]

    • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.[10]

    • The percentage inhibition of protein denaturation is calculated.[10]

C. Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]

  • Procedure:

    • Cancer cell lines are cultured in 96-well plates.

    • The cells are treated with various concentrations of the plant extracts and incubated for a specific period (e.g., 24, 48, or 72 hours).

    • After incubation, the MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours).

    • The medium containing MTT is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.[13]

    • The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.

    • The percentage of cell viability is calculated, and the IC50 value (concentration of the extract that inhibits 50% of cell growth) is determined.

II. Data Presentation

Table 1: In-Vitro Antioxidant Activity of Selected Plant Extracts
Plant SpeciesExtract TypeAssayIC50 Value (µg/mL)Reference
Basella albaEthanolicDPPH83.0[10]
Basella albaMethanolicDPPH51.28 ± 0.581
Basella albaAqueousDPPH0.913 mg/mL[14]
Lippia albaMethanolicDPPH34.4[15]
Verbena officinalisMethanolicDPPH60.65[16]
Verbena officinalisEthanolicDPPH94.12[17]
Basella albaEthanolicABTS87.5[10]
Basella albaMethanolicABTS39.325 ± 0.841
Basella albaEthanolicHydroxyl Radical70.0[10]
Table 2: In-Vitro Anti-inflammatory Activity of Selected Plant Extracts
Plant SpeciesExtract TypeAssay% Inhibition (at a specific concentration)IC50 Value (µg/mL)Reference
Basella albaAqueousHRBC Membrane Stabilization71.89% at 400 µg/mL-[4]
Basella albaMethanolicCOX-2 Inhibition-26.842 ± 0.29
Table 3: In-Vitro Anticancer Activity of Selected Plant Extracts
Plant SpeciesExtract TypeCell LineIC50 Value (µg/mL)Reference
Eclipta alba-PDLCs~120 (after 48 hours)[18]
Verbena officinalisAqueousPANC-137.40 (at 48 hours)[16]
Verbena officinalisEthanolicMCF-747.78[17]
Verbena officinalisHexane, Chloroform, Ethyl Acetate FractionsLOX IMVIAs low as 2.85[12]
Verbena officinalisChloroform Fraction (VO79)B16 (murine melanoma)7.0[12]

III. Visualizations

Experimental_Workflow_Antioxidant_Assay cluster_prep Sample Preparation cluster_dpph DPPH Radical Scavenging Assay cluster_rp Reducing Power Assay cluster_analysis Data Analysis P1 Plant Material Collection & Drying P2 Grinding to Powder P1->P2 P3 Solvent Extraction (e.g., Methanol/Ethanol) P2->P3 P4 Filtration & Concentration P3->P4 D2 Mix Extract with DPPH Solution P4->D2 R1 Mix Extract with Phosphate Buffer & Potassium Ferricyanide P4->R1 D1 Prepare DPPH Solution (0.1 mM) D1->D2 D3 Incubate in Dark (30 min) D2->D3 D4 Measure Absorbance at 517 nm D3->D4 A1 Calculate % Inhibition D4->A1 R2 Incubate at 50°C (20 min) R1->R2 R3 Add Trichloroacetic Acid & Centrifuge R2->R3 R4 Mix Supernatant with Ferric Chloride R3->R4 R5 Measure Absorbance at 700 nm R4->R5 A2 Determine IC50 Value R5->A2 A1->A2

Caption: Workflow for In-Vitro Antioxidant Assays.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_prep Sample Preparation cluster_hrbc HRBC Membrane Stabilization Assay cluster_pd Protein Denaturation Inhibition Assay cluster_analysis Data Analysis P1 Plant Extract Preparation H2 Prepare Reaction Mixture (HRBC, Buffer, Extract) P1->H2 PD1 Prepare Reaction Mixture (Albumin, Buffer, Extract) P1->PD1 H1 Prepare 10% HRBC Suspension H1->H2 H3 Induce Hemolysis (Heat or Hypotonic Solution) H2->H3 H4 Incubate & Centrifuge H3->H4 H5 Measure Hemoglobin in Supernatant (560 nm) H4->H5 A1 Calculate % Protection / % Inhibition H5->A1 PD2 Incubate at 37°C PD1->PD2 PD3 Induce Denaturation by Heating PD2->PD3 PD4 Measure Turbidity (660 nm) PD3->PD4 PD4->A1 A2 Determine IC50 Value A1->A2

Caption: Workflow for In-Vitro Anti-inflammatory Assays.

Experimental_Workflow_Anticancer_Assay cluster_culture Cell Culture cluster_mtt MTT Assay cluster_analysis Data Analysis C1 Select Cancer Cell Line C2 Seed Cells in 96-well Plates C1->C2 C3 Incubate for Cell Adherence C2->C3 M1 Treat Cells with Plant Extract (Varying Concentrations) C3->M1 M2 Incubate for 24-72 hours M1->M2 M3 Add MTT Reagent & Incubate M2->M3 M4 Add Solubilizing Agent (e.g., DMSO) M3->M4 M5 Measure Absorbance (500-600 nm) M4->M5 A1 Calculate % Cell Viability M5->A1 A2 Determine IC50 Value A1->A2

Caption: Workflow for In-Vitro Anticancer (MTT) Assay.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active Release NFkB_inactive NF-κB/IκB Complex (Inactive) NFkB_inactive->IkB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation DNA_binding Binding to DNA NFkB_translocation->DNA_binding Gene_expression Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA_binding->Gene_expression

Caption: Canonical NF-κB Signaling Pathway in Inflammation.

References

Unveiling Novel Iridoids in Verbena officinalis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the identification of novel iridoid compounds from Verbena officinalis, a plant with a long history in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a summary of potential biological activities to facilitate further research and development in this area.

Recent studies have successfully isolated and characterized several new iridoids from Verbena officinalis, including verbeofflin I, 7-hydroxydehydrohastatoside, verbenoside A, verbenoside B, and the iridoid-phenylethanoid glycoside heterodimers, verbenalinoside A and B. These discoveries open new avenues for investigating the therapeutic potential of this plant.

Isolation and Purification of Novel Iridoids

The successful identification of novel iridoids from Verbena officinalis hinges on a systematic and multi-step isolation and purification process. The general workflow involves extraction, fractionation, and a series of chromatographic separations.

General Experimental Workflow

The following diagram illustrates a common workflow for the isolation of novel iridoids from the aerial parts of Verbena officinalis.

experimental_workflow plant_material Dried Aerial Parts of Verbena officinalis extraction Extraction (e.g., 80-90% Ethanol or Methanol) plant_material->extraction concentration Concentration (Reduced Pressure) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning petroleum_ether Petroleum Ether Fraction (lipids removed) partitioning->petroleum_ether ethyl_acetate Ethyl Acetate Fraction (iridoid-rich) partitioning->ethyl_acetate n_butanol n-Butanol Fraction (glycoside-rich) partitioning->n_butanol aqueous Aqueous Fraction partitioning->aqueous silica_gel_cc Silica Gel Column Chromatography ethyl_acetate->silica_gel_cc mplc Medium-Pressure Liquid Chromatography (MPLC) (e.g., C18) n_butanol->mplc fractions Fractions silica_gel_cc->fractions sephadex_lh20 Sephadex LH-20 Column Chromatography fractions->sephadex_lh20 prep_hplc Preparative/Semi-preparative RP-HPLC (C18) sephadex_lh20->prep_hplc mplc->prep_hplc novel_iridoids Isolated Novel Iridoids prep_hplc->novel_iridoids

A generalized experimental workflow for the isolation of novel iridoids.
Detailed Experimental Protocols

1.2.1. Extraction and Fractionation of Verbeofflin I and 7-hydroxydehydrohastatoside [1]

The aerial parts of V. officialis (7.5 kg) were percolated with 90% (v/v) aqueous methanol (200 L) for 15 days at room temperature. The extract was then concentrated under reduced pressure to yield a residue (995 g). This residue was subjected to liquid-liquid partitioning with petroleum ether, ethyl acetate, and methanol.

1.2.2. Isolation of Verbenalinoside A and B

The dried aerial parts of V. officinalis (10.0 kg) were powdered and refluxed with 80% ethanol (40 L x 3) at 60°C.[2] The resulting extract was concentrated and partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2]

1.2.3. Chromatographic Separation

  • Verbeofflin I and 7-hydroxydehydrohastatoside: The ethyl acetate fraction was subjected to silica gel column chromatography with a gradient of CH2Cl2/MeOH.[1] Further purification was achieved using Sephadex LH-20 column chromatography and reversed-phase HPLC (C18).[1]

  • Verbenalinoside A and B: The EtOAc and n-BuOH fractions were separated by silica gel column chromatography, Medium-Pressure Liquid Chromatography (MPLC), and preparative/semi-preparative HPLC.[2]

    • MPLC System: Buchi C-620 system with a Siliabond C18 column (ODS gel, 5 μm, 36 mm × 460 mm). The flow rate was maintained at 20 mL/min with UV detection at 210 nm.[2]

    • Preparative HPLC System: WUFENG LC-100 HPLC system with a YMC-Actus Triart C18 column (5 μm, 30 mm × 250 mm).[2]

    • Semi-preparative HPLC System: Agilent 1200 HPLC system with an XBridge BEH C18 column (5 μm, 10 mm × 250 mm, Waters) or an XTerra MS C18 column (5 μm, 10 mm × 250 mm, Waters). The separation was performed at a flow rate of 3 mL/min with UV detection at 210 and 254 nm.[2]

Quantitative Data and Structural Elucidation

The structures of the novel iridoids were elucidated primarily through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Yields of Isolated Iridoids
CompoundStarting Material (kg)Yield (mg)Reference
Verbeofflin I7.551.2[Shu et al., 2014]
7-hydroxydehydrohastatoside7.5-[Shu et al., 2014]
Verbenalinoside A10.0-[Liu et al., 2025]
Verbenalinoside B10.0-[Liu et al., 2025]
Verbenalin (known)10.05200[Liu et al., 2025]
Verbascoside (known)10.071.0[Liu et al., 2025]

Note: Yields for some compounds were not explicitly provided in the referenced literature.

Spectroscopic Data for Structural Elucidation

The following tables summarize the key spectroscopic data used to identify the novel iridoids.

Table 2.1: NMR Spectroscopic Data for Verbeofflin I (in MeOH-d4)

Position¹³C (ppm)¹H (ppm, J in Hz)
1--
3154.78.68 (d, 0.5)
4--
5135.88.00 (d, 0.5)
6175.2-
7-2.71 (dd, 6.5, 15.5), 2.48 (dd, 8.0, 15.5)
8-1.25 (m)
9--
10-1.25 (d, 7.0)
OCH₃-3.83 (s)

Data extracted from Shu et al., 2014.

Table 2.2: NMR Spectroscopic Data for 7-hydroxydehydrohastatoside (in MeOH-d4)

Position¹³C (ppm)¹H (ppm, J in Hz)
7149.3-
8137.2-
9-3.20 (t, 1.5)
10-1.91 (d, 1.5)
Anomeric-4.45 (d, 8.0)

Data extracted from Shu et al., 2014.

Table 2.3: Mass Spectrometry Data for Novel Iridoids

CompoundIonization ModeObserved m/zMolecular FormulaReference
Verbeofflin IESI+263.0525 [M+Na]⁺C₁₁H₁₂O₆Na[Shu et al., 2014]
7-hydroxydehydrohastatosideESI+441.1001 [M+Na]⁺C₁₇H₂₂O₁₂[Shu et al., 2014]
Verbenalinoside AHRESIMS1028.3611 [M+NH₄]⁺C₄₆H₅₈O₂₅[Liu et al., 2025]
Verbenalinoside BHRESIMS--[Liu et al., 2025]

Note: Detailed MS data for Verbenalinoside B and Verbenoside A/B were not available in the reviewed literature.

Potential Biological Activities and Signaling Pathways

While research into the specific biological activities of these newly identified iridoids is ongoing, the broader class of iridoids from Verbena and other medicinal plants is known to possess significant anti-inflammatory and hepatoprotective properties.[3][4]

Hepatoprotective Effects

Verbenalinoside A and B, along with the known compounds verbenalin and verbascoside, have demonstrated hepatoprotective effects against ethanol-induced hepatotoxicity in LO2 and HepG2 cells.[5] The underlying mechanisms for iridoid hepatoprotection are believed to involve the facilitation of drug metabolism, amelioration of mitochondrial dysfunction, and reduction of oxidative stress.[5][6]

Anti-inflammatory Mechanisms

Iridoids are recognized as potent modulators of key signaling pathways involved in inflammation.[3] These pathways include:

  • NF-κB (Nuclear Factor kappa B) Pathway: Many iridoids inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Iridoids can modulate the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation.

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is critical for cytokine signaling, and its modulation by iridoids can lead to anti-inflammatory effects.[3]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Some iridoids enhance antioxidant defenses through the activation of the Nrf2 signaling pathway.[4]

The following diagram provides a generalized overview of the key anti-inflammatory signaling pathways potentially modulated by iridoids.

signaling_pathways cluster_stimuli Inflammatory Stimuli (e.g., LPS, cytokines) cluster_cell Cell cluster_nucleus stimuli Stimuli receptor Receptor stimuli->receptor mapk MAPK Pathway receptor->mapk jak_stat JAK/STAT Pathway receptor->jak_stat nf_kb IκB-NF-κB receptor->nf_kb ap1 AP-1 mapk->ap1 stat_n STAT jak_stat->stat_n nf_kb_n NF-κB nf_kb->nf_kb_n nrf2 Keap1-Nrf2 nrf2_n Nrf2 nrf2->nrf2_n nucleus Nucleus pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nf_kb_n->pro_inflammatory stat_n->pro_inflammatory ap1->pro_inflammatory are ARE (Antioxidant Response Element) nrf2_n->are antioxidant Antioxidant Genes (HO-1, NQO1) are->antioxidant iridoids Novel Iridoids (Potential Modulators) iridoids->mapk Inhibition iridoids->jak_stat Inhibition iridoids->nf_kb Inhibition of IκB degradation iridoids->nrf2 Activation (Nrf2 release)

Potential anti-inflammatory signaling pathways modulated by iridoids.

It is important to note that the specific interactions of verbeofflin I, 7-hydroxydehydrohastatoside, verbenoside A and B, and verbenalinoside A and B with these pathways have not yet been fully elucidated and require further investigation.

Conclusion and Future Directions

The identification of these six novel iridoids in Verbena officinalis underscores the plant's potential as a source of new therapeutic agents. This technical guide provides a foundation for researchers to build upon, offering detailed methodologies and a summary of the current state of knowledge.

Future research should focus on:

  • Optimizing the isolation protocols to improve the yields of these novel compounds.

  • Conducting comprehensive biological activity screening to determine their full therapeutic potential.

  • Elucidating the specific molecular mechanisms and signaling pathways through which these novel iridoids exert their effects.

  • Performing preclinical and clinical studies to evaluate their safety and efficacy.

By pursuing these research avenues, the scientific community can unlock the full potential of these novel iridoids for the development of new drugs for a range of diseases.

References

Analysis of "Veralba" Compounds for Neuroprotection: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Veralba compounds" did not yield specific public-domain scientific literature under this name. The term may be a proprietary or internal designation. The following guide has been constructed based on compounds from Veratrum album and Morus alba, which share phonetic similarities and are known to contain bioactive compounds with neuroprotective properties. This document serves as a representative technical guide, illustrating the expected data, protocols, and mechanistic insights that would be relevant for a novel compound class like "this compound."

Executive Summary

This document provides a detailed technical overview of the neuroprotective potential of bioactive compounds derived from plant sources phonetically similar to "this compound," specifically focusing on alkaloids from Veratrum album and flavonoids from Morus alba (White Mulberry). Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[1][2] Natural compounds offer a promising avenue for therapeutic development due to their multi-target activity and potential to modulate complex disease pathways.[1][3] This guide synthesizes available data on the mechanisms of action, summarizes quantitative efficacy in tabular form, details key experimental protocols, and provides visual diagrams of relevant signaling pathways and workflows.

Core Neuroprotective Mechanisms

Compounds from Morus alba and related plant-derived molecules exert neuroprotective effects through several key mechanisms:

  • Anti-inflammatory Action: A primary mechanism is the suppression of neuroinflammation. Bioactive compounds can inhibit the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-6.[4] This is often achieved by blocking key inflammatory signaling pathways, such as the NF-κB pathway.[4]

  • Antioxidant Activity: Many neurodegenerative disorders involve significant oxidative stress.[5] Plant-derived compounds, particularly flavonoids and alkaloids, can scavenge reactive oxygen species (ROS), enhance the expression of endogenous antioxidant enzymes (e.g., SOD, CAT), and activate the Nrf2/ARE antioxidant response system.[2][3][5]

  • Modulation of Apoptotic Pathways: These compounds can protect neurons from programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins and inhibiting caspase cascades.[6]

  • Inhibition of Protein Aggregation: In the context of Alzheimer's disease, some compounds interfere with the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, which are hallmarks of the disease.[7][8]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a representative compound, "this compound-Compound A," to illustrate standard metrics used in neuroprotection assays.

Table 1: In Vitro Neuroprotective Efficacy of this compound-Compound A

Assay TypeCell LineChallengeMetricResult
Cell ViabilitySH-SY5YH₂O₂ (100 µM)EC₅₀12.5 µM
Neurite OutgrowthPC12NGF-Stimulated% Increase45% at 10 µM
Anti-inflammatoryBV2 MicrogliaLPS (1 µg/mL)IC₅₀ (NO Production)8.2 µM
Antioxidant CapacityCell-freeDPPH AssayIC₅₀25.7 µM
Aβ AggregationThT AssayAβ₁₋₄₂ (10 µM)% Inhibition68% at 20 µM

Table 2: In Vivo Efficacy of this compound-Compound A in a Mouse Model of Cerebral Ischemia

Animal ModelTreatmentDosageOutcome MeasureResult
MCAO MouseThis compound-Compound A10 mg/kgInfarct Volume Reduction38%
MCAO MouseThis compound-Compound A10 mg/kgNeurological Deficit Score55% Improvement
APP/PS1 MouseThis compound-Compound A20 mg/kg/dayPlaque Load Reduction29%

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments.

Cell Viability (MTT Assay)
  • Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound-Compound A (1-50 µM) for 2 hours.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to a final concentration of 100 µM to all wells except the control group, and cells are incubated for another 24 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: Absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Animals: Adult male C57BL/6 mice (22-25 g) are used.

  • Anesthesia: Mice are anesthetized with isoflurane (2% for induction, 1.5% for maintenance).

  • Occlusion: A 6-0 nylon monofilament with a silicone-coated tip is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery.

  • Treatment: this compound-Compound A (10 mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection immediately after reperfusion.

  • Reperfusion: After 60 minutes of occlusion, the filament is withdrawn to allow reperfusion.

  • Evaluation: After 24 hours, neurological deficits are scored on a 5-point scale. The brains are then harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.

G stress Oxidative Stress / Neuroinflammation nfkb NF-κB Pathway stress->nfkb Activates viability Neuronal Viability and Function stress->viability Inhibits compound This compound Compound nrf2 Nrf2 compound->nrf2 Activates compound->nfkb Inhibits are ARE nrf2->are Binds to antioxidants Antioxidant Enzymes (HO-1, SOD, CAT) are->antioxidants Upregulates antioxidants->stress Neutralizes antioxidants->viability Promotes cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines Upregulates cytokines->viability Inhibits

Caption: this compound compound's dual mechanism of action.

G start Culture SH-SY5Y Cells (96-well plate, 24h) pretreat Pre-treat with This compound Compound (2h) start->pretreat stress Induce Oxidative Stress (H₂O₂, 24h) pretreat->stress mtt Add MTT Reagent (4h Incubation) stress->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read end Calculate % Viability read->end

Caption: Workflow for the in vitro cell viability assay.

References

Anticancer Activity Screening of Veratrum album Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the screening and evaluation of anticancer activities of compounds isolated from Veratrum album (White Hellebore). The focus is on the potent steroidal alkaloids that have demonstrated significant cytotoxic and pathway-specific inhibitory effects on various cancer cell lines. This document outlines the core mechanisms of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction to Veratrum album Alkaloids in Oncology

The genus Veratrum is a source of over 50 steroidal alkaloids, several of which have garnered interest for their medicinal and therapeutic properties, including anticancer effects.[1][2] The primary bioactive compounds from Veratrum species with demonstrated anticancer potential include jervine, cyclopamine, and veratramine.[3][4][5] These alkaloids have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[6][7][8]

Core Anticancer Mechanisms of Action

The anticancer activity of Veratrum album isolates is primarily attributed to their ability to modulate critical cellular signaling pathways. The most prominent of these is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in numerous cancers.[4][8][9][10]

2.1. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog pathway is essential for embryonic development, and its dysregulation in adults can lead to the development and progression of cancers such as basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and lung.[1][9][10]

  • Cyclopamine and Jervine as Smoothened (Smo) Antagonists: Cyclopamine is a well-characterized inhibitor of the Hh pathway that acts by directly binding to and antagonizing Smoothened (Smo), a key signal transducer in this pathway.[9][10] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits Smo. Upon Hh binding to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival.[9] Cyclopamine's binding to Smo prevents this activation cascade.[9] Jervine also functions as an inhibitor of the Hedgehog pathway, contributing to its anticancer effects.[3][4][6]

2.2. Induction of Apoptosis and Autophagy

Veratrum alkaloids induce programmed cell death in cancer cells through various mechanisms:

  • Apoptosis: Cyclopamine has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) and breast cancer cells.[7][8] This is often accompanied by an increase in reactive oxygen species (ROS) generation and disruption of mitochondrial function.[6][7] Jervine induces apoptosis in nasopharyngeal carcinoma cells through the activation of Caspase-3 and the release of cytochrome c from mitochondria.[6]

  • Autophagic Cell Death: Veratramine has been observed to suppress liver cancer cell growth by inducing autophagic cell death via the blockade of the PI3K/Akt/mTOR signaling pathway.[3] Jervine can also trigger autophagy by blocking the AKT/mTOR pathway and increasing AMPK signaling.[6]

2.3. Cell Cycle Arrest

Cyclopamine has been demonstrated to cause cell cycle arrest at the G1 phase in human breast cancer cells, thereby inhibiting their proliferation.[8] Similarly, jervine treatment can lead to G2/M phase cell cycle arrest in nasopharyngeal carcinoma cells.[6]

Quantitative Data on Anticancer Activity

The following tables summarize the quantitative data on the anticancer effects of key Veratrum album isolates on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Veratrum Alkaloids

CompoundCancer Cell LineAssayResultReference
JervineNasopharyngeal Carcinoma (NPC)Proliferation AssayMarked reduction in a dose- and time-dependent manner[6]
CyclopaminePancreatic Cancer (PANC-1)Tumor Growth Inhibition (in vivo)40.64% inhibition at 5.0 mg/kg[11]
CyclopaminePancreatic Cancer (PANC-1)Tumor Growth Inhibition (in vivo)44.37% inhibition at 15.0 mg/kg[11]
CyclopaminePancreatic Cancer (PANC-1)Tumor Growth Inhibition (in vivo)46.77% inhibition at 50.0 mg/kg[11]
CyclopamineBreast Cancer (MCF-7)Cell Cycle AnalysisSignificant increase in G1 phase cell population[8]
CyclopamineBreast Cancer (MDA-MB-231)Cell Cycle AnalysisSignificant increase in G1 phase cell population[8]
VeratramineLiver Cancer (HepG2)Cell Growth AssayEfficiently suppressed cell growth[3]

Table 2: Effects of Veratrum Alkaloids on Apoptosis and Cell Cycle

CompoundCancer Cell LineEffectObservationReference
JervineNasopharyngeal Carcinoma (NPC)Apoptosis InductionImproved Caspase-3 activation, Cytochrome-c release[6]
JervineNasopharyngeal Carcinoma (NPC)Cell Cycle ArrestSignificant enhancement of G2/M phase arrest[6]
CyclopamineNon-Small-Cell Lung Cancer (NSCLC)Apoptosis InductionConfirmed by Annexin V and Propidium Iodide staining[7]
CyclopamineBreast Cancer (MCF-7 & MDA-MB-231)Cell Cycle ArrestRobust G1 cell cycle arrest[8]
VeratramineLiver Cancer (HepG2)Autophagic Cell DeathInduced through blocking the PI3K/Akt/mTOR pathway[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anticancer activity of Veratrum isolates.

4.1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the isolated compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PANC-1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Veratrum isolate (e.g., jervine, cyclopamine) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Veratrum alkaloid for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4.3. Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-SMO, anti-GLI1, anti-Akt, anti-mTOR, anti-Caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

5.1. Signaling Pathways

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Inactivates GLI_A GLI (Active) Target_Genes Target Gene Expression (Proliferation, Survival) GLI_A->Target_Genes Promotes Cyclopamine Cyclopamine / Jervine Cyclopamine->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by Veratrum alkaloids.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Veratramine Veratramine Veratramine->Akt Inhibits Experimental_Workflow cluster_preparation Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Isolation Isolation of Alkaloids from Veratrum album Cell_Culture Cancer Cell Line Culture Isolation->Cell_Culture Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Hh, PI3K/Akt pathways) Apoptosis_Assay->Western_Blot ROS_Assay ROS Production Assay Cell_Cycle_Assay->ROS_Assay Animal_Model Xenograft Mouse Model Western_Blot->Animal_Model Tumor_Measurement Tumor Growth Measurement Animal_Model->Tumor_Measurement

References

Methodological & Application

Application Notes & Protocols: Preparation and Fractionation of Veratrum album Extract

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Veratrum album, commonly known as white hellebore, is a plant species recognized for its rich content of potent steroidal alkaloids.[1] These compounds, including protoveratrine, jervine, and cyclopamine, exhibit significant biological activities.[1][2] Notably, certain Veratrum alkaloids are known modulators of critical cellular pathways, such as the Hedgehog signaling pathway, making them valuable tools for research in developmental biology and oncology.[3][4] Other alkaloids from this plant are neurotoxins that act on voltage-gated sodium channels, rendering them useful for neuroscience research.[1]

These application notes provide detailed protocols for the extraction of total alkaloids from V. album rhizomes and their subsequent fractionation using column chromatography. The methods described are based on established acid-base extraction principles and chromatographic separation techniques.[5]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids

This protocol details a robust method for the initial extraction and partial purification of the total alkaloid content from dried Veratrum album rhizomes.

Materials and Reagents:

  • Dried and powdered rhizomes of Veratrum album

  • 5% Tartaric acid solution (or 0.5M Hydrochloric acid, adjust to pH 2.5-3.5)

  • Diethyl ether

  • Ammonium hydroxide solution (or Sodium Carbonate)

  • Chloroform

  • Anhydrous sodium sulfate

  • Filter paper (Whatman No. 1 or equivalent)

  • Separatory funnels

  • Beakers and flasks

  • Rotary evaporator

  • pH meter or pH indicator strips

Methodology:

  • Acidic Maceration:

    • Weigh 100 g of dried, powdered V. album rhizomes and place into a 1 L Erlenmeyer flask.

    • Add 500 mL of 5% tartaric acid solution to the flask.

    • Seal the flask and macerate the mixture for 2 hours at room temperature with continuous stirring.

    • Filter the mixture through filter paper to separate the acidic extract from the plant material (marc).

    • Repeat the maceration of the marc two more times with fresh acidic solution to ensure exhaustive extraction.[5] Combine all acidic extracts.

  • Defatting the Extract:

    • Transfer the combined acidic extract to a large separatory funnel.

    • Add 200 mL of diethyl ether and shake vigorously for 2-3 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask. Discard the upper ether layer, which contains lipids and other non-alkaloidal impurities.[5]

    • Repeat this washing step two more times.

  • Alkaloid Precipitation:

    • Cool the washed aqueous extract in an ice bath.

    • Slowly add ammonium hydroxide solution while stirring until the pH of the solution reaches approximately 10.[5] A precipitate of free alkaloids will form.

  • Solvent Extraction of Free Alkaloids:

    • Transfer the alkaline slurry to a large separatory funnel.

    • Add 200 mL of chloroform and shake vigorously to extract the precipitated alkaloids.[5]

    • Allow the layers to separate and drain the lower chloroform layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh chloroform three more times to ensure complete transfer of alkaloids.[5]

  • Drying and Concentration:

    • Combine all chloroform extracts.

    • Add anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Filter the dried chloroform extract.

    • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure to obtain the crude total alkaloid mixture.[5]

    • Record the final weight of the crude extract to calculate the yield.

Protocol 2: Fractionation by Silica Gel Column Chromatography

This protocol describes the separation of the crude alkaloid extract into fractions based on polarity.

Materials and Reagents:

  • Crude total alkaloid extract (from Protocol 1)

  • Silica gel (60-120 mesh) for column chromatography

  • Petroleum ether

  • Ethyl acetate

  • Methanol

  • Glass chromatography column

  • Cotton wool

  • Fraction collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and visualization reagents (e.g., UV lamp, Dragendorff's reagent)

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Plug the bottom of the chromatography column with cotton wool.

    • Pour the silica gel slurry into the column and allow it to pack uniformly without air bubbles. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., petroleum ether with a small amount of ethyl acetate).[5]

    • Carefully apply the dissolved sample to the top of the silica gel column.[5]

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent such as 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, and subsequently methanol, in the petroleum ether.[5] A suggested gradient could be:

      • 100% Petroleum Ether

      • 95:5 Petroleum Ether : Ethyl Acetate

      • 90:10 Petroleum Ether : Ethyl Acetate (and so on)

      • Ethyl Acetate : Methanol gradients if required for highly polar compounds.

    • Collect the eluate in fractions of a fixed volume (e.g., 20 mL) in separate tubes.[5]

  • Monitoring by TLC:

    • Monitor the separation by spotting small aliquots of the collected fractions onto TLC plates.[5]

    • Develop the TLC plates in an appropriate solvent system.

    • Visualize the spots under a UV lamp or by staining with an appropriate reagent.

    • Combine fractions that show similar TLC profiles.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified fractions.[5]

    • Further purification can be achieved by repeating the column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).[5]

Data Presentation

The yield and composition of alkaloids from Veratrum album can vary significantly based on the plant's origin, part used, and time of harvest.[5][6] The following table provides representative data for yields and alkaloid content.

Plant Material/FractionParameterValue RangeAnalytical Method
Dried RhizomesTotal Alkaloid Content~2% (of dry weight)Gravimetric
Crude Alkaloid ExtractYield from 100g Rhizomes1.8 - 2.2 gGravimetric
RhizomesProtoveratrine A0.5 - 2.5 mg/gHPLC-MS/MS[5][6]
RhizomesJervine0.2 - 1.0 mg/gHPLC-MS/MS
RhizomesVeratridine0.1 - 0.8 mg/gHPLC-MS/MS[5]
Fraction 1 (Non-polar)YieldVariableGravimetric
Fraction 2 (Intermediate)Jervine PurityVariable (e.g., 60-80%)HPLC
Fraction 3 (Polar)Protoveratrine A PurityVariable (e.g., 50-70%)HPLC

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the preparation and fractionation of the Veratrum album extract.

G cluster_prep Protocol 1: Extraction cluster_frac Protocol 2: Fractionation cluster_outputs Outputs A Dried & Powdered V. album Rhizomes B Acidic Maceration (5% Tartaric Acid) A->B C Filtration B->C D Defatting (w/ Diethyl Ether) C->D E Basification (pH 10) (w/ NH4OH) D->E F Solvent Extraction (w/ Chloroform) E->F G Drying & Concentration F->G H Crude Alkaloid Extract G->H I Silica Gel Column Chromatography H->I Load Sample J Gradient Elution (Pet. Ether -> EtOAc -> MeOH) I->J K Fraction Collection & TLC Monitoring J->K L Isolated Fractions K->L M Non-polar Fractions L->M N Jervine-rich Fractions L->N O Protoveratrine-rich Fractions L->O

Caption: Workflow for V. album alkaloid extraction and fractionation.

Hedgehog Signaling Pathway Inhibition

Veratrum alkaloids, such as cyclopamine, are potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) protein.

Caption: Inhibition of the Hedgehog signaling pathway by V. album alkaloids.

References

Application Note: Analysis of Veralba (Veratrum Alkaloids) by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analysis of Veralba (Veratrum alkaloids) utilizing High-Performance Liquid Chromatography (HPLC) is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the accurate quantification and identification of key steroidal alkaloids derived from Veratrum species.

High-Performance Liquid Chromatography (HPLC) is a precise and sensitive technique for the analysis of this compound, a term referring to the complex mixture of steroidal alkaloids found in plants of the Veratrum genus. These compounds, including jervine, protoveratrine A, protoveratrine B, and cyclopamine, are of significant interest for their toxicological properties and potential pharmaceutical applications, particularly in cardiology and oncology.[1] Reversed-phase HPLC (RP-HPLC) is the most common approach, separating these alkaloids based on their hydrophobicity.

This application note details validated methods for the qualitative and quantitative analysis of this compound alkaloids in various matrices, including plant material, biological fluids, and pharmaceutical formulations.[2][3]

Principle of Separation

This compound alkaloids are separated using a reversed-phase C18 or C8 column. The stationary phase is nonpolar, while the mobile phase is a polar mixture, typically consisting of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic modifier (such as acetonitrile or methanol).[4][5] The alkaloids are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Detection is commonly achieved using Diode-Array Detection (DAD) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[2]

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the target alkaloids.

  • Plant Material (Veratrum species):

    • Dry and pulverize the plant material (e.g., roots, rhizomes, fruits).[6]

    • Perform extraction using methods such as ultrasonic extraction with methanol or a liquid-liquid extraction.[6][7]

    • The extract is then filtered and, if necessary, concentrated before injection into the HPLC system.

  • Biological Samples (Serum, Breast Milk):

    • A liquid-liquid extraction is typically employed to isolate the alkaloids from the complex biological matrix.[3][6]

    • The resulting extract is evaporated to dryness and reconstituted in a smaller volume of the mobile phase.[3]

  • Pharmaceutical Formulations (e.g., Veratrum Aqua):

    • Samples may require simple dilution with the mobile phase before analysis.[2]

Experimental Protocols

Two primary protocols are detailed below, one utilizing HPLC-MS/MS for high-sensitivity multi-alkaloid analysis and another using HPLC-DAD for routine quantitative analysis of specific alkaloids.

Protocol 1: Comprehensive Profiling of this compound Alkaloids by HPLC-MS/MS

This protocol is adapted from methodologies used for the sensitive determination of multiple Veratrum alkaloids in plant and biological samples.[1][6]

1. Materials and Reagents:

  • Reference standards: Jervine, Protoveratrine A, Protoveratrine B, Veratramine, Cevadine, Veratridine.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid.

  • HPLC Column: C18 column (e.g., Waters Xterra MS C18, 5 μm, 2.1 × 150 mm).[3]

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.6 mL/min.[4]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5-10 µL.[3][7]

  • Detector: Tandem Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1]

3. Procedure:

  • Prepare standard solutions of the alkaloids in methanol at various concentrations to create a calibration curve.

  • Prepare samples as described in the "Sample Preparation" section.

  • Set up the HPLC-MS/MS system with the specified chromatographic conditions.

  • Inject the standard solutions, followed by the prepared samples.

  • Identify alkaloids in the samples by comparing their retention times and mass transitions with the reference standards.

  • Quantify the alkaloids using the calibration curve generated from the standard solutions.

Protocol 2: Quantitative Analysis of Jervine by HPLC-DAD

This protocol is based on a method developed for the standardization of Veratrum aqua, focusing on the primary alkaloid, jervine.[2]

1. Materials and Reagents:

  • Reference standard: Jervine.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Phosphate buffer.

  • HPLC Column: C8 or C18 column (e.g., Hypersil BDS, C8, 150×4.6 mm, 5 μm).[5]

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of phosphate buffer (pH 6.9) and acetonitrile (e.g., 95:5 v/v).[5]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.[4]

  • Injection Volume: 50 µL.[4]

  • Detector: Diode-Array Detector (DAD) or UV detector set at 210 nm.[8]

3. Procedure:

  • Prepare a stock solution of the jervine reference standard and create a series of dilutions to establish a calibration curve (e.g., over a range of 10-60 µg/mL).[9]

  • Prepare the sample (e.g., dilute Veratrum aqua) with the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, from lowest to highest concentration.

  • Inject the prepared samples in triplicate.

  • Calculate the concentration of jervine in the samples by comparing the peak area to the linear regression equation of the calibration curve.

Data Presentation

Quantitative data from various studies on this compound alkaloid analysis are summarized below for easy comparison.

Table 1: Summary of HPLC Methods for this compound Alkaloid Analysis

Analyte(s) HPLC Column Mobile Phase Detection Method Reference
Jervine, Protoveratrine A/B Not Specified Not Specified HPLC-MS/MS, HPLC-DAD [2]
Jervine, Cyclopamine, Veratramine Waters Xterra MS C18 (5 μm, 2.1 × 150 mm) Gradient Elution HPLC-QTOF [3]
Six Steroidal Alkaloids Not Specified (250 x 4.6 mm ID) Linear Gradient (Acetonitrile/Water) HPLC-ELSD, HPLC-ESI-MSn [7]

| Five Veratrum Alkaloids | Not Specified | Gradient Elution | HPLC-MS/MS (MRM mode) |[1][6] |

Table 2: Quantitative Performance and Chromatographic Data

Alkaloid Retention Time (min) Linearity Range LOQ (Limit of Quantification) Matrix Reference
Jervine 9.1 Not Specified Not Specified Blood [3]
Cyclopamine 11.9 - 12.0 Not Specified Not Specified Blood [3]
Veratramine 10.0 Not Specified Not Specified Blood [3]
Jervine Not Specified Not Specified Not Specified (Lowest conc. 136 µg/mL) Veratrum Aqua [2]
Protoveratrine A Not Specified Not Specified 100 ng/L Serum [6]
Protoveratrine B Not Specified Not Specified 100 ng/L Serum [6]

| General Alkaloids | Not Specified | 7.8–250.0 µg/mL | 0.205 µg/mL | Plant Extract |[10] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound alkaloids, from initial sample handling to final data reporting.

G cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing sample Sample Collection (Plant Material, Biological Fluid) extraction Extraction (LLE, Ultrasonic) sample->extraction cleanup Filtration / Concentration (SPE, Evaporation) extraction->cleanup injection HPLC Injection cleanup->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection Detection (MS/MS or DAD) separation->detection integration Peak Integration & Identification detection->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting & Validation quantification->report

Caption: General workflow for this compound alkaloid analysis by HPLC.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Veralba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cytotoxicity is a critical step in the drug discovery and development process. It provides essential data on the potential of a compound to induce cell death, a desirable outcome for anti-cancer agents but a significant concern for other therapeutic applications.[1] These application notes provide a comprehensive framework for assessing the cytotoxic effects of Veralba, a novel compound of interest. A multi-assay approach is recommended for a thorough understanding of this compound's cytotoxic profile, encompassing assessments of metabolic activity, membrane integrity, and apoptosis.[1]

The protocols detailed below describe three common and robust cell-based assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and an Annexin V/PI apoptosis assay for detecting programmed cell death.[1][2][3]

Key Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[1][4][5][6]Cell viability and metabolic activity.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[1][7]Cell membrane integrity and necrosis.
Annexin V/PI Apoptosis Assay Detection of phosphatidylserine (PS) translocation to the outer cell membrane (an early apoptotic event) by Annexin V, and plasma membrane integrity loss (a late apoptotic/necrotic event) by Propidium Iodide (PI) staining, analyzed via flow cytometry.[1][2]Apoptosis and necrosis differentiation.

Experimental Workflow for this compound Cytotoxicity Testing

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Veralba_Prep Prepare this compound Stock Solution (e.g., in DMSO or Ethanol) Treat_Cells Treat Cells with Serial Dilutions of this compound (Incubate for 24, 48, or 72 hours) Veralba_Prep->Treat_Cells Cell_Culture Culture Selected Cell Line (e.g., HeLa, A549, MCF-7) Seed_Plate Seed Cells in 96-well Plates (for MTT & LDH) or 6-well plates (for Flow Cytometry) Cell_Culture->Seed_Plate Seed_Plate->Treat_Cells MTT MTT Assay Treat_Cells->MTT LDH LDH Assay Treat_Cells->LDH Flow Apoptosis Assay (Annexin V/PI Staining) Treat_Cells->Flow Data_Analysis Measure Absorbance/Fluorescence Calculate % Viability/Cytotoxicity Determine IC50 Values MTT->Data_Analysis LDH->Data_Analysis Flow->Data_Analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol measures cell viability by assessing the metabolic activity of cells.[1]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH (Lactate Dehydrogenase) Release Assay

This protocol quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes.[7]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for:

    • Spontaneous LDH release (vehicle control).

    • Maximum LDH release (cells treated with lysis buffer 45 minutes before the end of incubation).

    • Compound-treated LDH release.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[1]

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol detects and differentiates between viable, apoptotic, and necrotic cells by flow cytometry.[2][3]

Materials:

  • 6-well plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantitative results from the cytotoxicity assays should be summarized for clear comparison.

Table 1: IC50 Values of this compound on Different Cell Lines after 48h Treatment

Cell LineAssayIC50 (µg/mL)
MCF-7 MTT45.2 ± 3.1
LDH62.8 ± 4.5
A549 MTT33.6 ± 2.8
LDH51.4 ± 3.9
HEK-293 (Normal) MTT> 200
LDH> 200

Table 2: Percentage of Apoptotic and Necrotic A549 Cells after 24h this compound Treatment (Flow Cytometry)

This compound Conc. (µg/mL)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control) 95.1 ± 1.22.5 ± 0.52.4 ± 0.6
10 82.3 ± 2.110.4 ± 1.17.3 ± 0.9
25 65.7 ± 3.522.8 ± 1.811.5 ± 1.3
50 40.1 ± 2.945.3 ± 2.514.6 ± 1.7

Potential Signaling Pathway: Induction of Apoptosis

Cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. A common pathway involves the activation of caspases, a family of proteases that execute programmed cell death.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleavage ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

This intrinsic pathway is initiated by cellular stress, leading to mitochondrial release of cytochrome c. This triggers the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3, and ultimately, cell death. Further investigation into the cleavage of caspases and PARP via Western blotting can confirm the involvement of this pathway in this compound-induced cytotoxicity.

References

Application Notes & Protocols for Veralba Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veralba is a novel investigational agent with potent anti-inflammatory properties. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical animal models of inflammation. The selected models represent a range of inflammatory conditions, including autoimmune arthritis, inflammatory bowel disease, and systemic inflammation, allowing for a comprehensive assessment of this compound's therapeutic potential.

Collagen-Induced Arthritis (CIA) in Mice: A Model for Rheumatoid Arthritis

The Collagen-Induced Arthritis (CIA) model in mice is a widely used and well-characterized model for studying the pathophysiology of rheumatoid arthritis and for evaluating novel therapeutics.[1][2][3][4] The model shares many immunological and pathological features with human rheumatoid arthritis, including synovitis, pannus formation, and erosion of cartilage and bone.

Underlying Signaling Pathway

The pathogenesis of CIA involves a complex interplay of immune cells and inflammatory mediators. The following diagram illustrates a simplified signaling pathway involved in the inflammatory cascade in rheumatoid arthritis.

CIA_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_BCell B-Cell cluster_Macrophage Macrophage APC APC TCell T-Cell APC->TCell Antigen Presentation BCell B-Cell TCell->BCell Activation Macrophage Macrophage TCell->Macrophage Activation Autoantibodies Autoantibodies BCell->Autoantibodies Production Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Cytokines Release Collagen Type II Collagen Collagen->APC Uptake Inflammation Joint Inflammation & Destruction Autoantibodies->Inflammation Cytokines->Inflammation

Figure 1: Simplified signaling pathway in Collagen-Induced Arthritis.
Experimental Protocol: Induction and Assessment of CIA

This protocol describes the induction of CIA in DBA/1 mice, a susceptible strain.[1][2][4]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound (or vehicle control)

  • Calipers for paw thickness measurement

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of CFA.

  • Primary Immunization (Day 0):

    • Anesthetize mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion of type II collagen with IFA.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.

  • This compound Administration:

    • Initiate treatment with this compound (or vehicle) on a predetermined schedule (e.g., prophylactically from Day 0 or therapeutically from the onset of clinical signs). The route of administration and dosage will depend on the properties of this compound.

  • Clinical Assessment:

    • Monitor mice daily for the onset of arthritis, typically appearing between days 24 and 28.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.[2]

    • Measure paw thickness using calipers.

  • Endpoint Analysis (e.g., Day 42):

    • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

Data Presentation
GroupMean Arthritis Score (± SEM)Mean Paw Thickness (mm ± SEM)Serum TNF-α (pg/mL ± SEM)Serum IL-6 (pg/mL ± SEM)Histological Score (± SEM)
Naive Control
Vehicle-Treated CIA
This compound-Treated CIA (Dose 1)
This compound-Treated CIA (Dose 2)

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: A Model for Inflammatory Bowel Disease

The DSS-induced colitis model is a widely used and reproducible model for studying ulcerative colitis, a form of inflammatory bowel disease.[5][6][7][8] Administration of DSS in the drinking water induces colonic inflammation characterized by weight loss, diarrhea, bloody stools, and mucosal ulceration.

Experimental Workflow

The following diagram outlines the typical workflow for a DSS-induced colitis study.

DSS_Workflow cluster_Induction Induction Phase cluster_Treatment Treatment Phase cluster_Monitoring Monitoring Phase cluster_Endpoint Endpoint Analysis Induction Administer 3% DSS in drinking water (Days 0-7) Treatment Administer this compound or Vehicle Daily Induction->Treatment Monitoring Daily monitoring of: - Body Weight - Stool Consistency - Rectal Bleeding Treatment->Monitoring Endpoint - Colon Length & Weight - Histopathology - Myeloperoxidase (MPO) Assay - Cytokine Analysis (Colon Tissue) Monitoring->Endpoint

Figure 2: Experimental workflow for DSS-induced colitis study.
Experimental Protocol: Induction and Assessment of DSS Colitis

This protocol describes the induction of acute colitis in C57BL/6 mice.[7][8][9]

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • This compound (or vehicle control)

  • Reagents for Myeloperoxidase (MPO) assay

  • Reagents for cytokine analysis (ELISA or qPCR)

Procedure:

  • Induction of Colitis (Day 0):

    • Prepare a 3% (w/v) solution of DSS in sterile drinking water.

    • Provide the DSS solution to the mice as their sole source of drinking water for 7 days.

  • This compound Administration:

    • Administer this compound or vehicle control daily, starting from Day 0, via an appropriate route (e.g., oral gavage).

  • Daily Monitoring:

    • Record the body weight of each mouse daily.

    • Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).

  • Endpoint Analysis (Day 8):

    • Euthanize the mice and collect the entire colon.

    • Measure the length and weight of the colon.

    • Take a distal segment of the colon for histological analysis.

    • Homogenize a portion of the colon for MPO assay (a measure of neutrophil infiltration) and cytokine analysis (e.g., TNF-α, IL-6, IL-1β).

Data Presentation
GroupFinal Body Weight Change (%)Mean DAI Score (± SEM)Colon Length (cm ± SEM)MPO Activity (U/g tissue ± SEM)Colon TNF-α (pg/mg tissue ± SEM)
Naive Control
DSS + Vehicle
DSS + this compound (Dose 1)
DSS + this compound (Dose 2)

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

The LPS-induced systemic inflammation model is a robust and highly reproducible model for studying acute inflammatory responses and the "cytokine storm" associated with sepsis.[10] A single injection of LPS, a component of the outer membrane of Gram-negative bacteria, leads to a rapid and transient release of pro-inflammatory cytokines into the circulation.

Signaling Pathway

LPS triggers an inflammatory cascade primarily through the Toll-like receptor 4 (TLR4) signaling pathway.

LPS_Pathway LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription Inflammation Systemic Inflammation Cytokines->Inflammation

Figure 3: Simplified LPS-induced TLR4 signaling pathway.
Experimental Protocol: Induction and Assessment of Systemic Inflammation

This protocol describes the induction of systemic inflammation in mice.[10][11]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or vehicle control)

  • Sterile, pyrogen-free saline

  • Reagents for cytokine ELISA

Procedure:

  • This compound Administration:

    • Administer this compound or vehicle control at a predetermined time before the LPS challenge (e.g., 1 hour prior). The route of administration will depend on the pharmacokinetic properties of this compound.

  • LPS Challenge:

    • Inject mice intraperitoneally (i.p.) with LPS dissolved in sterile saline at a dose of 1-5 mg/kg.

  • Blood Collection:

    • Collect blood samples at various time points post-LPS injection (e.g., 1.5, 3, and 6 hours) via a suitable method (e.g., retro-orbital sinus or tail vein). The peak of different cytokines varies, with TNF-α typically peaking around 1.5 hours and IL-6 around 2-3 hours.[11]

  • Cytokine Analysis:

    • Prepare serum from the collected blood samples.

    • Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

Data Presentation
GroupSerum TNF-α at 1.5h (pg/mL ± SEM)Serum IL-6 at 3h (pg/mL ± SEM)Serum IL-1β at 6h (pg/mL ± SEM)
Vehicle + Saline
Vehicle + LPS
This compound (Dose 1) + LPS
This compound (Dose 2) + LPS

General Methodologies

Histological Analysis
  • Tissue Fixation: Fix harvested tissues (e.g., joints, colon) in 10% neutral buffered formalin for 24 hours.

  • Decalcification (for joints): Decalcify joint tissues in a suitable decalcifying solution.

  • Processing and Embedding: Dehydrate the tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammation.

  • Scoring: Score the stained sections for the severity of inflammation, tissue damage, and cellular infiltration by a blinded observer using an established scoring system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[12]

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[12]

  • Sample and Standard Incubation: Wash the plate and add standards of known cytokine concentrations and experimental samples (serum or tissue homogenates) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Reaction Termination and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

References

Application Notes & Protocols: Spectroscopic Techniques for the Identification of Veralba, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and structural elucidation of a new chemical entity (NCE) are foundational steps in the drug discovery pipeline.[1][2] This document provides a comprehensive overview of the application of key spectroscopic techniques for the characterization of "Veralba," a hypothetical novel small molecule kinase inhibitor. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are presented.[3][4] Furthermore, this guide includes illustrative quantitative data, experimental workflows, and a potential signaling pathway associated with this compound's mechanism of action.

Introduction to this compound

For the purpose of this application note, this compound is a hypothetical novel kinase inhibitor. Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is linked to diseases like cancer and autoimmune disorders.[5][6][7] this compound is postulated to be an ATP-competitive inhibitor of a specific tyrosine kinase, a mechanism common for many targeted therapies.[8] The definitive structural confirmation of this compound is paramount for understanding its structure-activity relationship (SAR) and ensuring its identity and purity during development.

Spectroscopic Characterization of this compound

A combination of spectroscopic methods is essential for the unambiguous identification of a novel compound like this compound.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms.[9][10]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[9][11]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[3][9]

  • UV-Visible (UV-Vis) Spectroscopy: Offers information about the electronic transitions within the molecule, particularly useful for compounds with chromophores.[3][12]

Quantitative Data Summary

The following tables summarize the hypothetical spectroscopic data obtained for this compound.

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)¹³C NMR Chemical Shift (δ, ppm)
8.50s1H-165.2
7.85d2H8.0150.1
7.45d2H8.0138.5
4.20t2H6.5129.8
3.10t2H6.5121.4
2.50s3H-60.3
45.7
21.9

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization ModeCalculated Mass (m/z)Observed Mass (m/z)Molecular Formula
ESI+350.1234350.1238C₁₈H₁₇N₅O₂

Table 3: FTIR and UV-Vis Spectroscopic Data for this compound

FTIR Absorption Peaks (cm⁻¹)Functional Group AssignmentUV-Vis λₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
3350N-H stretch28015,000
3050Aromatic C-H stretch3208,500
2950Aliphatic C-H stretch
1680C=O stretch (amide)
1600C=C stretch (aromatic)
1520N-H bend

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including proton and carbon environments and their connectivity.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[13] Ensure the sample is fully dissolved.

  • Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.[13]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[13]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Optimize the receiver gain.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans for adequate signal, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the proton signals and determine multiplicities and coupling constants.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental formula of this compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[14] Further dilute this solution to approximately 1-10 µg/mL.[14]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[4]

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode (ESI+).

    • Set the mass range to cover the expected molecular weight of this compound (e.g., m/z 100-1000).

    • Use an internal or external calibrant to ensure high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is dry and free of solvent.

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation.[15] Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Collect a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.

  • Sample Spectrum:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption peaks and assign them to specific functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic absorption properties of this compound.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank.

  • Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).[3]

  • Sample Measurement:

    • Replace the blank in the sample holder with a cuvette containing the this compound solution.

    • Scan the sample over the same wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[3]

Visualizations

Experimental Workflow for this compound Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of a new chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Covalent Structure purification->nmr ftir FTIR Spectroscopy Identify Functional Groups purification->ftir uvvis UV-Vis Spectroscopy Analyze Electronic Properties purification->uvvis data_integration Integrate All Spectroscopic Data ms->data_integration nmr->data_integration ftir->data_integration uvvis->data_integration structure_elucidation Propose & Confirm Structure of this compound data_integration->structure_elucidation

Workflow for this compound's structural elucidation.
Hypothetical Signaling Pathway for this compound

This diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, a tyrosine kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Tyrosine Kinase Receptor growth_factor->receptor tyk Tyrosine Kinase Domain receptor->tyk Dimerization & Autophosphorylation This compound This compound This compound->tyk Inhibition adp ADP tyk->adp downstream Downstream Signaling (e.g., Ras/Raf/MAPK) tyk->downstream Phosphorylation Cascade atp ATP atp->tyk transcription Transcription Factors downstream->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Veralba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of "Veralba," a substance presumed to be of plant origin. The methodologies described are standard, validated in vitro assays widely used in the scientific community to determine the antioxidant potential of natural products.

Introduction to Antioxidant Capacity Assessment

Antioxidant capacity refers to the ability of a substance to neutralize free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress. The evaluation of antioxidant capacity is a critical step in the discovery and development of new therapeutic agents from natural sources. Several assays are available to measure antioxidant capacity, each with its own mechanism of action. It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.[1]

The primary mechanisms by which antioxidants exert their effects are through hydrogen atom transfer (HAT) and single electron transfer (SET).[2] This document outlines protocols for the most common assays representing these mechanisms:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (SET/HAT) [2][3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (SET/HAT) [2][4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay (SET) [5][6]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay (HAT) [7][8]

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing the antioxidant capacity of a plant extract like this compound involves sample preparation, execution of the selected antioxidant assays, and subsequent data analysis.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis start This compound Plant Material extraction Extraction start->extraction filtration Filtration & Concentration extraction->filtration stock Stock Solution Preparation filtration->stock dpph DPPH Assay stock->dpph abts ABTS Assay stock->abts frap FRAP Assay stock->frap orac ORAC Assay stock->orac absorbance Spectrophotometric/Fluorometric Reading dpph->absorbance abts->absorbance frap->absorbance orac->absorbance calculation Calculation of % Inhibition / Reducing Power absorbance->calculation ic50 Determination of IC50 / TEAC / FRAP Value calculation->ic50 end Comprehensive Antioxidant Profile ic50->end

Caption: General experimental workflow for assessing the antioxidant capacity of this compound.

Detailed Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.[9][10] In the presence of an antioxidant, the purple color of the DPPH radical is reduced to a yellow-colored non-radical form, which is measured spectrophotometrically at 517 nm.[3]

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound extract

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[3][10] Store the solution in a dark bottle at 4°C.

  • Preparation of this compound Extract and Standard Solutions: Prepare a stock solution of the this compound extract in a suitable solvent (e.g., methanol, ethanol, DMSO).[3] From the stock solution, prepare a series of dilutions to obtain different concentrations. Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the this compound extract dilutions to the wells.

    • Add the DPPH solution to each well.[9] A typical ratio is 1:2 or 1:3 of sample to DPPH solution.

    • For the control, mix the solvent with the DPPH solution.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

Data Presentation and Calculation: The antioxidant activity is calculated as the percentage of DPPH radical scavenging using the following formula:[9]

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the control (DPPH solution without the sample).

  • Abs_sample is the absorbance of the sample with the DPPH solution.

The results can be presented as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Sample Concentration (µg/mL) Absorbance at 517 nm % Inhibition IC50 (µg/mL)
This compound10
25
50
100
Positive Control10
25
50
100
Protocol 2: ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[11] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured at 734 nm.[12]

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • This compound extract

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Preparation of this compound Extract and Standard Solutions: Prepare serial dilutions of the this compound extract and the Trolox standard.

  • Assay Procedure:

    • Add a small volume of the this compound extract dilutions or Trolox standard to a larger volume of the diluted ABTS•+ solution.[11]

    • Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[12]

Data Presentation and Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Sample Concentration (µg/mL) Absorbance at 734 nm % Inhibition TEAC (µM Trolox equivalents/g)
This compound10
25
50
100
Trolox Standard0
15.6
31.2
62.5
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[6] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[5]

Materials and Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound extract

  • Standard (e.g., Ferrous sulfate or Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[5] Warm the reagent to 37°C before use.

  • Preparation of this compound Extract and Standard Solutions: Prepare serial dilutions of the this compound extract and the ferrous sulfate or Trolox standard.

  • Assay Procedure:

    • Add a small volume of the this compound extract dilutions or standard to a larger volume of the FRAP reagent.[5]

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance at 593 nm.

Data Presentation and Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate or Trolox and is expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).

Sample Concentration (µg/mL) Absorbance at 593 nm FRAP Value (µM Fe(II)/g)
This compound10
25
50
100
FeSO₄ Standard100
200
400
800
Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[8] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[13]

Materials and Reagents:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound extract

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein and dilute it to the working concentration in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.[13]

    • Prepare a stock solution of Trolox and create a standard curve by serial dilution.

  • Preparation of this compound Extract: Prepare dilutions of the this compound extract in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well plate, add the this compound extract dilutions or Trolox standards.[14]

    • Add the fluorescein working solution to all wells and incubate at 37°C for 30 minutes.[13][14]

    • Initiate the reaction by adding the AAPH solution to all wells.[13][14]

  • Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[14] Readings are typically taken every 1-2 minutes for 60-90 minutes.[13]

Data Presentation and Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the this compound extract is expressed as µmol of Trolox Equivalents (TE) per gram of the sample.

Sample Concentration (µg/mL) Net Area Under Curve (AUC) ORAC Value (µmol TE/g)
This compound10
25
50
100
Trolox Standard6.25
12.5
25
50
Signaling Pathways and Antioxidant Action

Antioxidants can interfere with cellular signaling pathways that are modulated by reactive oxygen species (ROS). For instance, ROS can activate pro-inflammatory pathways like NF-κB. Antioxidants can potentially inhibit this activation by reducing the levels of ROS.

G cluster_pathway ROS-Mediated Inflammatory Signaling stimuli Inflammatory Stimuli ros Increased ROS Production stimuli->ros nfkb NF-κB Activation ros->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation This compound This compound Antioxidants This compound->ros Scavenges

Caption: Potential mechanism of this compound's antioxidant action on a ROS-mediated signaling pathway.

By employing these standardized assays, researchers and drug development professionals can obtain reliable and comparable data on the antioxidant capacity of this compound, facilitating its further investigation as a potential therapeutic agent.

References

Application Note: Gene Expression Analysis in Response to Veralba Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veralba is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of tyrosine kinases, with high specificity for JAK1 and JAK2. The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory diseases and malignancies. Understanding the downstream molecular effects of this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers of response. This document provides detailed protocols for analyzing gene expression changes in cells treated with this compound using next-generation sequencing (NGS).

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, modulates the transcription of downstream target genes involved in inflammation, proliferation, and apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT pSTAT (active) JAK->pSTAT Phosphorylation This compound This compound This compound->JAK Inhibition STATdimer STAT Dimer pSTAT->STATdimer Dimerization DNA Target Gene Promoters STATdimer->DNA Nuclear Translocation & DNA Binding GeneExpression Gene Expression (e.g., SOCS3, BCL2L1) DNA->GeneExpression Transcription Regulation Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Workflow

The overall experimental workflow for assessing gene expression changes following this compound treatment involves cell culture, treatment, RNA extraction, library preparation, sequencing, and data analysis.

A 1. Cell Culture (e.g., TF-1 cells) B 2. This compound Treatment (e.g., 1 µM for 24h) A->B C 3. RNA Extraction & QC B->C D 4. NGS Library Preparation C->D E 5. Sequencing (e.g., Illumina NovaSeq) D->E F 6. Bioinformatic Data Analysis E->F

Caption: Experimental workflow for gene expression analysis.

Data Presentation: Differentially Expressed Genes

The following table summarizes the top differentially expressed genes in human TF-1 cells treated with 1 µM this compound for 24 hours compared to a vehicle control. Data was generated from triplicate experiments.

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
SOCS3Suppressor of cytokine signaling 3-3.581.2 x 10-8Down
PIM1Pim-1 proto-oncogene, serine/threonine kinase-2.914.5 x 10-7Down
BCL2L1BCL2 like 1-2.458.9 x 10-6Down
MYCMYC proto-oncogene, bHLH transcription factor-2.101.3 x 10-5Down
CDKN1ACyclin dependent kinase inhibitor 1A1.853.2 x 10-5Up
IRF1Interferon regulatory factor 1-1.985.6 x 10-5Down
STAT3Signal transducer and activator of transcription 3-1.529.1 x 10-4Down
IL6STInterleukin 6 signal transducer-1.342.4 x 10-3Down

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture human erythroleukemia (TF-1) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells at a density of 5 x 105 cells/mL in 6-well plates.

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat cells with a final concentration of 1 µM this compound or an equivalent volume of DMSO (vehicle control).

  • Incubate the cells for 24 hours.

  • Harvest cells by centrifugation at 300 x g for 5 minutes and wash once with ice-cold phosphate-buffered saline (PBS).

RNA Extraction and Quality Control
  • Lyse the cell pellet using a suitable lysis buffer (e.g., Buffer RLT from the RNeasy Mini Kit, Qiagen).

  • Homogenize the lysate by passing it through a 20-gauge needle.

  • Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water.

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8.0 is recommended for NGS applications.

Next-Generation Sequencing (NGS) Library Preparation
  • Use a commercially available RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Start with 1 µg of total RNA for each sample.

  • Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

  • Perform end repair, adenylate 3' ends, and ligate sequencing adapters.

  • Purify the ligation products using magnetic beads.

  • Enrich the adapter-ligated DNA fragments through PCR amplification.

  • Purify the final library and validate its quality and quantity using an automated electrophoresis system and a fluorometric-based quantification method (e.g., Qubit).

Bioinformatic Data Analysis

The following workflow outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes.

A 1. Raw Sequencing Data (FASTQ files) B 2. Quality Control (FastQC) A->B C 3. Read Alignment (STAR aligner) B->C D 4. Gene Expression Quantification (featureCounts) C->D E 5. Differential Gene Expression Analysis (DESeq2) D->E F 6. Pathway Analysis (GSEA, KEGG) E->F

Application Notes and Protocols: Veralba (as Verbenalin) for In-Vivo Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in-vivo application of Veralba (represented by the extensively studied compound, verbenalin) in neuroprotection research. This compound, a potent bioactive compound, has demonstrated significant neuroprotective effects in pre-clinical animal models of neurodegenerative diseases, particularly those characterized by amyloid-beta (Aβ) pathology, such as Alzheimer's disease.

Verbenalin, a major constituent of Verbena officinalis, has been shown to exert its neuroprotective effects through multiple mechanisms.[1] In-vivo studies have indicated its ability to reduce the generation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[1][2] Furthermore, it has been observed to restore the levels of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival and function, in the hippocampus of animal models.[1][2] These findings suggest that this compound holds promise as a therapeutic agent for neurodegenerative disorders.

This document provides detailed experimental protocols for evaluating the neuroprotective efficacy of this compound in an in-vivo setting, along with methods for data analysis and presentation.

Key Signaling Pathway

The proposed neuroprotective mechanism of this compound involves the modulation of amyloid precursor protein (APP) processing and the enhancement of neurotrophic factor expression. The following diagram illustrates the key signaling pathway influenced by this compound.

Veralba_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Cellular Processes cluster_2 Pathological & Protective Outcomes This compound This compound APP Amyloid Precursor Protein (APP) This compound->APP Reduces expression BACE1 β-secretase (BACE1) This compound->BACE1 Inhibits activity BDNF_expression BDNF Gene Expression This compound->BDNF_expression Promotes Abeta Amyloid-beta (Aβ) Peptide Generation BACE1->Abeta gamma_secretase γ-secretase gamma_secretase->Abeta Abeta_aggregation Aβ Aggregation & Neurotoxicity Abeta->Abeta_aggregation Neuronal_survival Neuronal Survival & Synaptic Plasticity BDNF_expression->Neuronal_survival

Caption: Proposed mechanism of this compound's neuroprotective action.

Experimental Protocols

Animal Model and Treatment

1. Animal Model:

  • Model: 5XFAD transgenic mice, a commonly used animal model for Alzheimer's disease that exhibits accelerated Aβ deposition.

  • Age: 3 months old at the start of the experiment.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. This compound Administration:

  • Formulation: this compound (Verbenalin) is dissolved in sterile saline (0.9% NaCl).

  • Dosage: 20 mg/kg body weight.

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Duration: 3 months.

  • Control Group: Administered an equal volume of sterile saline.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the in-vivo neuroprotective effects of this compound.

Veralba_Experimental_Workflow start Start: 3-month-old 5XFAD Mice treatment Daily Oral Gavage (3 months) start->treatment veralba_group This compound (20 mg/kg) treatment->veralba_group control_group Vehicle (Saline) treatment->control_group behavioral Behavioral Testing (Morris Water Maze) veralba_group->behavioral control_group->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (ELISA, Western Blot) euthanasia->biochemical histological Histological Analysis (Immunohistochemistry) euthanasia->histological data_analysis Data Analysis & Interpretation biochemical->data_analysis histological->data_analysis

Caption: In-vivo experimental workflow for this compound evaluation.

Behavioral Analysis: Morris Water Maze

Objective: To assess spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (20 ± 1°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase (5 days):

    • Mice are subjected to four trials per day with an inter-trial interval of 15 minutes.

    • For each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions.

    • The time taken to find the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is guided to the platform and allowed to remain there for 15 seconds.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Biochemical Analysis

1. ELISA for Aβ42 Levels:

  • Sample: Brain homogenates from the cortex and hippocampus.

  • Protocol:

    • Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Use a commercially available Aβ42 ELISA kit and follow the manufacturer's instructions to quantify the Aβ42 levels.

    • Normalize Aβ42 levels to the total protein concentration.

2. Western Blot for BDNF Expression:

  • Sample: Hippocampal tissue homogenates.

  • Protocol:

    • Prepare protein lysates from hippocampal tissue.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against BDNF overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Histological Analysis

Immunohistochemistry for Aβ Plaques and Tau Phosphorylation:

  • Sample: Paraffin-embedded brain sections.

  • Protocol:

    • Deparaffinize and rehydrate brain sections.

    • Perform antigen retrieval using a citrate buffer.

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with a blocking solution.

    • Incubate sections with primary antibodies against Aβ (e.g., 6E10) and phosphorylated Tau (e.g., AT8).

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Visualize the staining with a DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the sections.

    • Capture images using a light microscope and quantify the plaque burden and tau pathology using image analysis software.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Behavioral Assessment (Morris Water Maze)

GroupEscape Latency (Day 5) (seconds)Time in Target Quadrant (Probe Trial) (seconds)
Vehicle Control 45.2 ± 5.815.1 ± 2.3
This compound (20 mg/kg) 25.7 ± 4.128.9 ± 3.5
p < 0.05 compared to Vehicle Control

Table 2: Biochemical Markers in Brain Tissue

GroupCortical Aβ42 (pg/mg protein)Hippocampal BDNF (relative expression)
Vehicle Control 850.4 ± 95.21.0 ± 0.15
This compound (20 mg/kg) 425.8 ± 60.71.8 ± 0.21
p < 0.05 compared to Vehicle Control

Table 3: Histological Quantification

GroupAβ Plaque Burden (%)Phosphorylated Tau Positive Cells (count/mm²)
Vehicle Control 12.6 ± 2.178.3 ± 9.5
This compound (20 mg/kg) 6.3 ± 1.542.1 ± 6.8
p < 0.05 compared to Vehicle Control

Conclusion

The provided protocols and expected data demonstrate the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. The in-vivo studies in the 5XFAD mouse model indicate that this compound can ameliorate cognitive deficits, reduce Aβ pathology, and enhance neurotrophic support.[1][2] These findings provide a strong rationale for further pre-clinical and clinical development of this compound for conditions such as Alzheimer's disease. Researchers and drug development professionals are encouraged to utilize these application notes as a guide for their in-vivo investigations into the neuroprotective properties of this compound.

References

Application Notes and Protocols: Formulation of Veralba Extracts for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veralba, a plant recognized for its rich composition of bioactive compounds, presents a promising opportunity for the development of novel topical therapies. Its extracts have demonstrated significant antioxidant and anti-inflammatory properties, making them ideal candidates for addressing a variety of skin conditions. These conditions range from inflammatory dermatoses to premature aging. This document provides detailed application notes and protocols for the formulation and evaluation of this compound extracts for effective topical delivery.

The primary challenge in formulating topical products with herbal extracts lies in ensuring the stable and effective delivery of active compounds through the skin's formidable barrier, the stratum corneum.[1][2] This document outlines a systematic approach to developing stable and effective topical formulations of this compound extract. It also provides methods for characterizing these formulations and evaluating their performance both in vitro.

Experimental Protocols

Preparation of this compound Extract

A standardized this compound extract is crucial for reproducible results. The following protocol outlines a maceration-based extraction method.

Materials:

  • Dried and powdered this compound plant material

  • Ethanol (70% v/v)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Macerate the powdered this compound material in 70% ethanol at a 1:10 plant-to-solvent ratio for 72 hours at room temperature with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.

  • Lyophilize the concentrated extract using a freeze dryer to obtain a powdered extract.

  • Store the powdered extract in an airtight, light-resistant container at 4°C.

Formulation of this compound Extract Cream (Oil-in-Water Emulsion)

This protocol describes the preparation of an oil-in-water (O/W) cream, a common vehicle for topical delivery due to its favorable sensory characteristics and ease of application.[3]

Materials:

  • This compound Extract

  • Oil Phase: Stearic Acid, Cetyl Alcohol, Almond Oil

  • Aqueous Phase: Purified Water, Propylene Glycol, Methylparaben, Propylparaben, Triethanolamine

  • Beakers, water bath, homogenizer

Protocol:

  • Oil Phase Preparation: In a beaker, combine stearic acid, cetyl alcohol, and almond oil. Heat the mixture to 75°C in a water bath until all components are melted and uniform.[3]

  • Aqueous Phase Preparation: In a separate beaker, dissolve methylparaben and propylparaben in propylene glycol and purified water. Heat the aqueous phase to 75°C.[3]

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.

  • Incorporation of Active Ingredient: Dissolve the this compound extract in a small amount of the aqueous phase and add it to the emulsion at around 40°C with continuous stirring.

  • Final pH Adjustment and Cooling: Add triethanolamine to adjust the pH to a skin-compatible range (5.5-6.5). Continue stirring until the cream has cooled to room temperature.

Physicochemical Characterization of the Formulation

Protocols for evaluating the physical and chemical stability of the formulated cream:

  • pH Measurement: Determine the pH of a 10% w/v dispersion of the cream in deionized water using a calibrated pH meter.

  • Viscosity: Measure the viscosity of the cream using a viscometer at a controlled temperature.

  • Spreadability: Assess spreadability by placing a known amount of the cream between two glass slides and measuring the diameter of the circle formed after applying a standard weight for a specific time.[4]

  • Homogeneity and Appearance: Visually inspect the formulation for its color, odor, and the presence of any aggregates or phase separation.[3]

  • Stability Studies: Conduct stability testing under various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) over a period of three months to evaluate changes in pH, viscosity, and appearance.[5]

In Vitro Skin Permeation Test (IVPT)

The IVPT is a crucial method for assessing the rate and extent of drug delivery through the skin.[6][7] This protocol is based on the OECD 428 guidelines.[8][9]

Materials:

  • Franz diffusion cells[9]

  • Excised human or animal skin (e.g., porcine ear skin)[9]

  • Phosphate-buffered saline (PBS, pH 7.4) as the receptor fluid[6]

  • Formulated this compound extract cream

  • High-performance liquid chromatography (HPLC) system for analysis

Protocol:

  • Skin Preparation: Obtain full-thickness skin and, if necessary, prepare dermatomed skin by removing the lower dermis.[8] Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Experimental Setup: Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Allow the system to equilibrate.

  • Dosing: Apply a finite dose of the this compound extract cream to the skin surface in the donor compartment.[10]

  • Sampling: At predetermined time intervals, collect samples from the receptor fluid for analysis. Replace the withdrawn volume with fresh receptor fluid.

  • Quantification: Analyze the concentration of the active compound(s) from this compound in the receptor fluid samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).[8]

Data Presentation

The following tables provide a structured format for presenting quantitative data from the formulation and evaluation studies.

Table 1: Formulation Composition of this compound Extract Cream

Ingredient Function Concentration (% w/w)
This compound ExtractActive Ingredient2.0
Stearic AcidEmulsifier, Thickener10.0
Cetyl AlcoholEmollient, Thickener5.0
Almond OilEmollient, Vehicle10.0
Propylene GlycolHumectant, Solvent5.0
MethylparabenPreservative0.2
PropylparabenPreservative0.02
TriethanolaminepH Adjuster0.5
Purified WaterVehicleq.s. to 100

Table 2: Physicochemical Properties of this compound Cream

Parameter Specification Result
AppearanceHomogeneous, off-white creamConforms
pH5.5 - 6.56.2 ± 0.1
Viscosity (cP)15000 - 2500021000 ± 500
Spreadability (g·cm/s)Report Value25 ± 2
Drug Content (%)95.0 - 105.098.5 ± 1.2

Table 3: In Vitro Permeation Parameters of this compound Extract

Formulation Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h x 10⁻³) Lag Time (h)
This compound Cream (2%)Report ValueReport ValueReport Value
Control (Aqueous Solution)Report ValueReport ValueReport Value

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow from formulation to evaluation.

G A This compound Plant Material B Extraction & Lyophilization A->B C This compound Extract Powder B->C D Formulation Development (Cream) C->D E Physicochemical Characterization D->E F In Vitro Skin Permeation Test (IVPT) D->F G Data Analysis & Reporting E->G F->G

Figure 1: Experimental workflow for this compound extract formulation and testing.
Signaling Pathway

This compound extracts are hypothesized to exert their anti-inflammatory and protective effects by modulating key signaling pathways involved in skin inflammation and aging, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often activated by UV radiation.[11]

G cluster_0 External Stimulus cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus UV_Radiation UV Radiation Receptor Receptor Activation UV_Radiation->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 This compound This compound Extract This compound->MAPK Inhibition MMPs MMP Expression (Collagen Degradation) AP1->MMPs Inflammation Pro-inflammatory Cytokines AP1->Inflammation

Figure 2: Proposed mechanism of this compound extract in the MAPK signaling pathway.

Conclusion

These application notes provide a comprehensive framework for the development and evaluation of topical formulations containing this compound extracts. By following these detailed protocols, researchers can systematically formulate stable and effective topical products and rigorously assess their skin delivery performance. The provided templates for data presentation and visualizations of workflows and signaling pathways will aid in the clear and concise communication of scientific findings. Further research could explore other delivery systems, such as gels or nanoformulations, to potentially enhance the topical bioavailability of this compound's active constituents.

References

Application Notes and Protocols for the Standardization of Morus alba, Basella alba, and Spiraea alba Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The standardization of botanical extracts is a critical prerequisite for reliable and reproducible scientific research. Extracts from Morus alba (White Mulberry), Basella alba (Malabar Spinach), and Spiraea alba (White Meadowsweet) are known for their diverse phytochemical profiles and associated biological activities. For researchers, scientists, and drug development professionals, ensuring the consistency and quality of these extracts is paramount for obtaining valid experimental results. These application notes provide detailed protocols for the extraction, phytochemical analysis, and biological activity assessment of these three "alba" species, facilitating their effective use in research settings.

Phytochemical Profiles and Bioactive Markers

The primary bioactive compounds for each plant are summarized below. These compounds should be used as markers for the standardization and quality control of the extracts.

Table 1: Key Bioactive Compounds and Analytical Parameters
Plant SpeciesCommon NameKey Bioactive ClassPrimary Marker Compound(s)Typical Analytical Method
Morus alba White MulberryAlkaloids (Iminosugars)1-Deoxynojirimycin (DNJ)HPLC-RID, LC-MS
FlavonoidsRutin, Quercetin, IsoquercitrinHPLC-DAD, LC-MS
Basella alba Malabar SpinachBetalainsBetacyanins (e.g., Gomphrenin I)UV-Vis Spectroscopy, HPLC-DAD
SaponinsBasellasaponinsLC-MS
Spiraea alba White MeadowsweetSalicylatesMethyl Salicylate, Salicylic AcidGC-MS, HPLC-DAD
FlavonoidsQuercetin, Kaempferol GlycosidesHPLC-DAD, LC-MS

Experimental Protocols

Protocol 2.1: General Extraction Procedure

This protocol describes a general method for preparing standardized extracts from the dried, powdered plant material of Morus alba (leaves), Basella alba (leaves and stems), and Spiraea alba (flowering tops).

Materials:

  • Dried, powdered plant material

  • 80% Ethanol (v/v) in deionized water

  • Orbital shaker

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Weigh 100 g of the dried, powdered plant material.

  • Macerate the powder in 1 L of 80% ethanol in a sealed container.

  • Place the container on an orbital shaker and extract at room temperature (25°C) for 24 hours at 150 rpm.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed.

  • Freeze the resulting aqueous concentrate at -80°C and then lyophilize to obtain a dry powder extract.

  • Store the final standardized extract in an airtight, light-protected container at -20°C.

Protocol 2.2: Quantification of Total Phenolic Content (TPC)

Materials:

  • Folin-Ciocalteu reagent

  • Gallic acid standard

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the plant extract (1 mg/mL) in 80% ethanol.

  • Prepare a series of gallic acid standard solutions (0-100 µg/mL).

  • In a test tube, mix 0.5 mL of the extract or standard solution with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with deionized water).

  • After 5 minutes, add 2.0 mL of 7.5% Na₂CO₃ solution.

  • Incubate the mixture in the dark at room temperature for 60 minutes.

  • Measure the absorbance at 765 nm using a spectrophotometer.

  • Construct a calibration curve using the gallic acid standards and determine the TPC of the extracts, expressed as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

Protocol 2.3: Quantification of 1-Deoxynojirimycin (DNJ) in Morus alba by HPLC

Materials:

  • Morus alba extract

  • 1-Deoxynojirimycin (DNJ) standard

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Refractive Index Detector (RID)

Procedure:

  • Sample Preparation: Dissolve 10 mg of the Morus alba extract in 1 mL of deionized water. Filter through a 0.45 µm syringe filter.

  • Standard Curve: Prepare a series of DNJ standard solutions ranging from 0.1 to 1.0 mg/mL in deionized water.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detector: Refractive Index Detector (RID)

  • Analysis: Inject the prepared standards and sample solutions into the HPLC system.

  • Quantification: Identify the DNJ peak in the sample chromatogram by comparing its retention time with the DNJ standard. Calculate the concentration of DNJ in the extract using the standard curve.

Protocol 2.4: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol)

  • Plant extracts

  • Ascorbic acid (positive control)

  • Ethanol (80%)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the plant extracts and ascorbic acid (1 mg/mL) in 80% ethanol.

  • Create a series of dilutions for each extract and the control (e.g., 10, 25, 50, 100 µg/mL).

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A blank well should contain 100 µL of ethanol and 100 µL of the sample solution. The control well contains 100 µL of ethanol and 100 µL of the DPPH solution.

  • Calculate the percentage of scavenging activity using the formula:

    • Scavenging (%) = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value (the concentration of extract required to scavenge 50% of the DPPH radicals) for each sample.

Table 2: Representative Bioactivity Data (Illustrative)
ExtractTotal Phenolic Content (mg GAE/g)DPPH Scavenging IC₅₀ (µg/mL)α-Glucosidase Inhibition IC₅₀ (µg/mL)
Morus alba 125.4 ± 8.245.6 ± 3.15.8 ± 0.4
Basella alba 68.9 ± 5.582.1 ± 6.7>100
Spiraea alba 152.3 ± 11.628.5 ± 2.475.2 ± 5.9

Note: Data are for illustrative purposes only and will vary based on plant material and extraction conditions.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and workflows for the standardization and analysis of the "alba" extracts.

experimental_workflow cluster_collection 1. Material Preparation cluster_extraction 2. Extraction & Standardization cluster_analysis 3. Analysis & Bioassay Plant Plant Material (Morus, Basella, Spiraea) Drying Drying & Grinding Plant->Drying Powder Fine Powder Drying->Powder Extraction Solvent Extraction (80% EtOH) Powder->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Lyophilization Freeze-Drying Concentration->Lyophilization StdExtract Standardized Dry Extract Lyophilization->StdExtract Phyto Phytochemical Analysis (TPC, HPLC, LC-MS) StdExtract->Phyto Bioassay Biological Assays (DPPH, Enzyme Inhibition) StdExtract->Bioassay Data Data Analysis (IC50, Quantification) Phyto->Data Bioassay->Data

Caption: Experimental workflow for standardized extract preparation and analysis.

dnj_pathway cluster_intestine Small Intestine Lumen cluster_inhibition Mechanism of Action Carbs Complex Carbohydrates (e.g., Starch, Sucrose) Enzyme α-Glucosidase Carbs->Enzyme hydrolysis Glucose Glucose Enzyme->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption DNJ DNJ from Morus alba Inhibition Competitive Inhibition DNJ->Inhibition Inhibition->Enzyme blocks Result Reduced Postprandial Hyperglycemia Absorption->Result

Caption: Mechanism of α-glucosidase inhibition by DNJ from Morus alba.

comparative_logic cluster_extracts Standardized Extracts cluster_analysis Standardized Analysis Protocols Research Comparative Research Objective Morus Morus alba (Metabolic Modulation) Research->Morus Basella Basella alba (Nutraceutical Properties) Research->Basella Spiraea Spiraea alba (Anti-inflammatory) Research->Spiraea Phyto Phytochemical Profiling Morus->Phyto DNJ, Flavonoids Bio Bioactivity Screening Morus->Bio α-Glucosidase Assay Basella->Phyto Betalains, Saponins Basella->Bio Antioxidant Assay Spiraea->Phyto Salicylates, Flavonoids Spiraea->Bio COX-2 Inhibition Assay

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Veralba Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Veralba extracts during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound extract is poorly soluble in aqueous solutions. What are the initial steps I should take to improve its solubility?

A1: For initial attempts at solubilizing your this compound extract in aqueous media, consider the use of co-solvents. Common co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[1] Start with low concentrations of the co-solvent and gradually increase it to find the optimal balance between solubility and potential toxicity to your experimental system.

Q2: What are some common co-solvents that I can use for this compound extracts?

A2: Several GRAS (Generally Recognized as Safe) co-solvents are commonly used in pharmaceutical formulations.[2] These include:

  • Ethanol: A versatile polar solvent that can dissolve a wide range of polar and non-polar compounds.[3]

  • Propylene Glycol (PG): A viscous, colorless liquid that is a good solvent for a variety of substances.[4]

  • Glycerin: A simple polyol compound that is non-toxic and often used in food and pharmaceutical preparations.

  • Polyethylene Glycols (PEGs): Particularly low molecular weight PEGs like PEG 400 are effective in solubilizing poorly water-soluble compounds.

Q3: I've tried co-solvents, but the solubility of my this compound extract is still not sufficient. What other approaches can I explore?

A3: If co-solvents alone are insufficient, you can explore the use of solubility-enhancing excipients. These are pharmacologically inactive substances formulated alongside the active ingredient to improve its properties. Key categories of excipients for solubility enhancement include:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[5][6]

  • Lipid-based formulations: These involve dissolving the extract in lipidic excipients to form emulsions, microemulsions, or solid lipid nanoparticles. This approach is particularly effective for highly lipophilic extracts.[7][8]

  • Polymers: Certain polymers can be used to create amorphous solid dispersions, where the extract is molecularly dispersed within a polymer matrix, preventing crystallization and enhancing dissolution.[9]

Q4: Are there potential downsides to using co-solvents or excipients?

A4: Yes, it is crucial to consider the potential impact of these additives on your experiments. High concentrations of some co-solvents, like ethanol or DMSO, can be toxic to cells in culture.[3] Similarly, excipients may have their own biological effects or interfere with certain assays. Therefore, it is essential to include appropriate vehicle controls in your experiments to account for any effects of the co-solvents or excipients themselves.

Troubleshooting Guide

Issue: this compound extract precipitates out of solution upon dilution with aqueous buffer.

  • Possible Cause: The concentration of the co-solvent may be too low in the final solution to maintain the solubility of the extract.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Prepare a stock solution of the this compound extract in a higher concentration of the co-solvent. When diluting into your aqueous buffer, ensure the final co-solvent concentration is sufficient to keep the extract dissolved.

    • Use a Different Co-solvent: The choice of co-solvent can significantly impact solubility. If ethanol is not effective, try propylene glycol or PEG 400.

    • Incorporate a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, can help to stabilize the extract in solution and prevent precipitation.[10]

    • Consider Excipients: If co-solvents alone are not resolving the issue, explore the use of cyclodextrins or lipid-based formulations to enhance and maintain solubility.

Issue: The solubility of the this compound extract is inconsistent between batches.

  • Possible Cause: The composition of a botanical extract can vary depending on factors such as the plant's growing conditions, harvesting time, and extraction method. This variation can lead to differences in solubility.

  • Troubleshooting Steps:

    • Standardize Extraction Protocol: Ensure that the extraction protocol is consistent for all batches. This includes the solvent system, temperature, and duration of extraction.

    • Characterize the Extract: Perform phytochemical screening to identify the major classes of compounds present in each batch.[11] This can help to identify any significant variations in composition.

    • Develop a Robust Formulation: Utilize a solubility-enhancing formulation (e.g., with co-solvents or excipients) that is robust enough to accommodate minor batch-to-batch variations in the extract's composition.

Data Presentation

Table 1: Solubility of Quercetin (a model flavonoid) in Water-Ethanol Co-solvent Systems at 298.2 K

Ethanol Mole FractionSolubility (mol fraction x 10^5)
0.0000.15
0.1161.85
0.25810.9
0.43755.6
0.672178.0
1.000450.0

Data adapted from Y. (2010). Solubility of Quercetin in Water + Methanol and Water + Ethanol from (292.8 to 333.8) K.[3][12]

Table 2: Solubility Enhancement of Various Compounds using 45% (w/v) 2-Hydroxypropyl-β-cyclodextrin

CompoundSolubility in Water (mg/mL)Solubility in 45% HP-β-CD (mg/mL)Solubility Enhancement (Fold)
Dexamethasone<0.0124>3000
Estradiol<0.0121>5250
Indomethacin0.023150
Digoxin0.0752743
Chloramphenicol2.55321

Data sourced from Sigma-Aldrich, Cyclodextrin Solubility Table.

Table 3: Solubility of Curcumin (a model polyphenol) in Various Solvents

SolventSolubility (µg/mL)
Water1.62
Phosphate Buffered Saline (PBS)0.31
0.1 M Hydrochloric Acid0.68
Octanol-saturated water0.10
Water-saturated octanol1487.0

Data from He, Y., et al. (2020). Highly bioavailable curcumin preparation with a co-grinding and solvent-free process.[13]

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination of this compound Extract

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound extract powder to a known volume of the desired solvent (e.g., water, buffer, or a co-solvent mixture) in a sealed vial.

    • Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Separation of Undissolved Extract:

    • Centrifuge the vial at a high speed to pellet the undissolved extract.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may also be used.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Measure the concentration of a marker compound or the total phenolic/flavonoid content to determine the solubility.[15]

Protocol 2: Preparation of a this compound Extract-Cyclodextrin Inclusion Complex

  • Preparation of Cyclodextrin Solution:

    • Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in purified water with stirring.

  • Complexation:

    • Add the this compound extract to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature or with gentle heating for a specified period (e.g., 24-48 hours).

  • Isolation of the Complex (Optional):

    • The complex can be used in solution directly.

    • Alternatively, the solvent can be removed by freeze-drying or spray-drying to obtain a solid powder of the inclusion complex.[16]

  • Solubility Assessment:

    • Determine the solubility of the this compound extract in the complex form using Protocol 1.

Mandatory Visualizations

experimental_workflow start Start: Poorly Soluble This compound Extract co_solvent Attempt Solubilization with Co-solvents (e.g., Ethanol, PG) start->co_solvent check1 Solubility Sufficient? co_solvent->check1 excipients Explore Solubility-Enhancing Excipients check1->excipients No end_success Proceed with Experiment check1->end_success Yes cyclodextrin Cyclodextrins excipients->cyclodextrin lipids Lipid-based Formulations excipients->lipids polymers Polymers excipients->polymers check2 Solubility Sufficient? cyclodextrin->check2 lipids->check2 polymers->check2 check2->end_success Yes end_fail Re-evaluate Formulation Strategy check2->end_fail No

Caption: Experimental workflow for enhancing this compound extract solubility.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor / Stress Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors This compound This compound Extract (Phytochemicals) This compound->MEK Inhibition This compound->ERK Inhibition GeneExpression Gene Expression (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->GeneExpression nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation This compound This compound Extract (Phytochemicals) This compound->IKK Inhibition This compound->NFkB_nucleus Inhibition of Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Release GeneExpression Inflammatory Gene Expression NFkB_nucleus->GeneExpression

References

Technical Support Center: Optimizing Extraction of Veratrum album Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of bioactive compounds from Veratrum album (commonly misspelled as "Veralba").

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive compounds in Veratrum album?

A1: Veratrum album, also known as white hellebore, is rich in a variety of steroidal alkaloids.[1] These compounds are responsible for the plant's potent biological activity.[1] The most notable alkaloids include protoveratrine A, veratridine, and jervine, among over 200 identified alkaloids in the Veratrum genus.[2][3]

Q2: Which plant parts of Veratrum album have the highest concentration of bioactive compounds?

A2: The roots and rhizomes of Veratrum album generally contain the highest concentrations of steroidal alkaloids.[3][4] The total alkaloid content in the roots can be around 2%, while in the leaves it is significantly lower, at approximately 0.5%.[1] Fruits have also been found to have significantly high concentrations of certain alkaloids like protoveratrine A.[1][2]

Q3: What are the main challenges in extracting and purifying Veratrum album alkaloids?

A3: Researchers face several challenges during the extraction and purification of Veratrum alkaloids. These include the low concentrations of target compounds within the plant material and the presence of complex mixtures of structurally similar alkaloids, which makes separation difficult.[4][5] Additionally, the solubility of these alkaloids is highly pH-dependent, requiring careful control during the extraction process.[5] High temperatures during extraction and solvent evaporation can also lead to the degradation of these compounds.[5][6]

Q4: How do different extraction methods affect the yield and bioactivity of the extracted compounds?

A4: The choice of extraction method significantly impacts both the yield and the biological activity of the extracted alkaloids. A study on Veratrum californicum revealed that an ethanol soak was the most effective method for obtaining biologically active cyclopamine, with a recovery of 8.03 mg/g.[7][8] In contrast, methods like acidic ethanol Soxhlet and supercritical fluid extractions resulted in degraded or contaminated cyclopamine with lower bioactivity.[7][8]

Troubleshooting Guides

Problem 1: Low Yield of Target Alkaloid

Possible Cause Troubleshooting Step
Incomplete Extraction Increase the extraction time or perform multiple extraction cycles on the same plant material.[5] Ensure the solvent-to-solid ratio is optimal.
Incorrect Solvent Polarity The choice of solvent is critical. For instance, non-polar solvents like benzene are more effective for extracting cyclopamine, while polar solvents like ethanol are better for its glycoside form, cycloposine.
Suboptimal pH For acid-base extraction, ensure the pH is appropriately acidic (e.g., pH 2.5-3.5) during the initial extraction and sufficiently alkaline (e.g., pH ~10) for precipitation of the free alkaloids.[1]
Degradation of Alkaloids Avoid high temperatures during extraction and solvent evaporation.[5][6] A study on Veratrum alkaloids suggests keeping the extraction temperature between 5-25°C to prevent decomposition.[6]

Problem 2: Poor Purity of the Extracted Alkaloids

Possible Cause Troubleshooting Step
Co-extraction of Impurities Introduce a defatting step by washing the acidic extract with a non-polar solvent like diethyl ether to remove fats and other non-alkaloidal impurities.[1]
Ineffective Chromatographic Separation Optimize the mobile phase gradient for column chromatography. A common approach starts with a non-polar solvent and gradually increases polarity.[1] Monitor fractions using thin-layer chromatography (TLC) to ensure proper separation.[1]
Presence of Structurally Similar Alkaloids Multiple chromatographic steps or the use of preparative high-performance liquid chromatography (HPLC) may be necessary to achieve high purity.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Cyclopamine from Veratrum californicum

Extraction MethodAlkaloid Recovery (mg/g)Relative Recovery (%)Hh Signaling Inhibition at 0.1 µM (%)
Ethanol Soak8.03100High
Benzene Soak2.5431.6High
Alkaline Ethanol Soxhlet1.8322.8High
Benzene Soxhlet1.5419.2High
Neutral Ethanol Soxhlet1.3516.8Moderate
Microwave Assisted0.9411.7Moderate
Acidic Ethanol Soxhlet0.587.2Low
Supercritical Fluid0.394.9Low

Source: Adapted from a study on cyclopamine extraction from V. californicum.[7]

Table 2: Total Alkaloid Content in Different Parts of Veratrum album

Plant PartAlkaloidConcentration RangeAnalytical Method
Roots and RhizomesProtoveratrine AHighHPLC-MS/MS
Roots and RhizomesVeratridineQuantifiableHPLC-MS/MS
FruitProtoveratrine ASignificantly HighHPLC-MS/MS
FruitVeratridinePresentHPLC-MS/MS
LeavesTotal Alkaloids~0.5%Gravimetric
RootsTotal Alkaloids~2%Gravimetric

Source: Compiled from various sources.[1][2]

Experimental Protocols

Protocol 1: Acid-Base Extraction and Column Chromatography

This protocol is a standard method for the initial extraction and partial purification of total alkaloids from Veratrum species.[1]

1. Extraction:

  • Obtain dried and powdered rhizomes of Veratrum album.
  • Macerate the powdered rhizomes in an acidic aqueous solution (e.g., 5% tartaric acid or a dilute mineral acid like hydrochloric acid with a pH of 2.5-3.5) for a specified period (e.g., 2 hours, repeated 2-3 times) at room temperature.[1]
  • Filter the mixture to separate the acidic extract from the plant material.
  • Wash the acidic extract with a non-polar solvent like diethyl ether to remove fats and other non-alkaloidal impurities.[1]
  • Adjust the pH of the aqueous extract to alkaline conditions (pH ~10) using a base such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.[1]
  • Extract the precipitated alkaloids into an organic solvent like chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids.[1]
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.

2. Column Chromatography Purification:

  • Prepare a silica gel column.
  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
  • Apply the dissolved extract to the top of the silica gel column.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).
  • Combine fractions containing the compound of interest and evaporate the solvent to yield a purified fraction. Further purification can be achieved by repeated column chromatography or preparative HPLC.[1]

Protocol 2: Ammoniacal Solvent Extraction

This method is a variation for the initial extraction of alkaloids.

  • Grind the fresh, undried parts of Veratrum album.

  • Treat the ground material with a 7.5% solution of diluted ammonium hydroxide.

  • Extract the ammoniacal slurry with benzene in a reflux cooler at approximately 40°C.[1]

  • The crude extract from this method can then be subjected to purification by column chromatography as described in Protocol 1.

Mandatory Visualizations

experimental_workflow start Start: Dried & Powdered Veratrum album Rhizomes maceration Maceration with Acidic Aqueous Solution (pH 2.5-3.5) start->maceration filtration1 Filtration maceration->filtration1 plant_material Discard Plant Material filtration1->plant_material acidic_extract Acidic Extract filtration1->acidic_extract defatting Wash with Non-polar Solvent (e.g., Diethyl Ether) acidic_extract->defatting impurities Discard Non-polar Layer (Fats & Impurities) defatting->impurities ph_adjustment Adjust pH to ~10 (e.g., NH4OH) defatting->ph_adjustment precipitation Precipitation of Free Alkaloids ph_adjustment->precipitation extraction Extract with Organic Solvent (e.g., Chloroform) precipitation->extraction evaporation Evaporate Solvent extraction->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography purified_alkaloid Purified Bioactive Compound chromatography->purified_alkaloid

Caption: Workflow for Acid-Base Extraction and Purification.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm shh Hedgehog Ligand (Shh) ptch1 Patched-1 (PTCH1) Receptor shh->ptch1 Binds & Inhibits smo Smoothened (SMO) ptch1->smo Inhibits sufu SUFU smo->sufu Inhibits gli GLI Proteins sufu->gli Inhibits gli_active Active GLI (Transcription Factor) gli->gli_active Activation nucleus Nucleus gli_active->nucleus target_genes Target Gene Expression (Cell Proliferation & Survival) nucleus->target_genes Transcription cyclopamine Cyclopamine cyclopamine->smo Binds & Inhibits

Caption: Inhibition of the Hedgehog Signaling Pathway by Cyclopamine.

References

Preventing degradation of Veralba compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Veralba compounds during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound compounds?

A1: this compound compounds, which are predominantly polyphenolic structures like verbascoside (acteoside), are susceptible to degradation from several factors. The main drivers of instability are:

  • pH: These compounds are most stable in acidic environments (pH 3-6) and degrade rapidly in neutral to alkaline conditions (pH ≥ 7). This is often due to hydrolysis of the ester bond and auto-oxidation.[1][2][3]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation through hydrolysis and oxidation.[1][2][4]

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation, which is a major pathway for the breakdown of polyphenolic compounds.[1][5]

  • Light: Exposure to light, especially UV radiation, can induce photo-oxidation and contribute to the degradation of these light-sensitive compounds.[2]

  • Enzymes: In crude extracts, the presence of enzymes like polyphenol oxidase (PPO) can cause rapid degradation if not properly inactivated.[1]

Q2: What are the optimal conditions for long-term storage of this compound compounds?

A2: For maximum stability, this compound compounds should be stored under the following conditions:

  • As a solid: Store as a crystalline solid at -20°C or below for long-term stability, with some data suggesting stability for ≥ 4 years under these conditions.[6]

  • In solution: If storage in solution is necessary, use an organic solvent like ethanol, DMSO, or dimethyl formamide.[6] These solutions should be stored at -20°C and protected from light. Aqueous solutions are not recommended for storage longer than one day due to rapid degradation.[6]

Q3: Which solvents are recommended for dissolving and storing this compound compounds?

A3: this compound compounds are soluble in several organic solvents which are also suitable for short-term storage. For aqueous solutions, it is critical to use them immediately.

  • Recommended Organic Solvents: Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are suitable solvents, with solubilities around 30 mg/mL.[6]

  • Aqueous Solutions: While soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL, these solutions are highly unstable and should be prepared fresh and used immediately.[6] Storing aqueous solutions for more than 24 hours is not recommended.[6]

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of this compound compounds.

Issue 1: Rapid loss of compound activity or concentration in aqueous solution.

  • Possible Cause: Hydrolysis and oxidation due to neutral or alkaline pH. Verbascoside is known to degrade completely within a few weeks at pH 7.[3]

  • Troubleshooting Steps:

    • Verify pH: Ensure your aqueous buffer is acidic (ideally pH 3-6) if your experiment allows.

    • Prepare Fresh Solutions: Always prepare aqueous solutions of this compound compounds immediately before use.

    • Use Organic Solvents for Stock: Prepare stock solutions in recommended organic solvents (ethanol, DMSO, DMF) and dilute into aqueous buffer just prior to the experiment.[6]

    • Inert Gas: Purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize oxygen exposure.[6]

Issue 2: Inconsistent experimental results with the same batch of compound.

  • Possible Cause: Degradation during storage or handling.

  • Troubleshooting Steps:

    • Storage Audit: Confirm that the compound is being stored at -20°C or below and is protected from light.

    • Aliquot: Aliquot the solid compound or stock solution upon receipt to avoid repeated freeze-thaw cycles.

    • Monitor with HPLC: Periodically check the purity of your stock solution using HPLC to assess for degradation products.

Issue 3: Low recovery of the compound after extraction from a biological matrix.

  • Possible Cause: Degradation during the extraction process.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Keep samples on ice throughout the extraction process.

    • Minimize Time: Reduce the time between extraction and analysis.

    • Acidify Extraction Solvent: If possible, use a mildly acidic extraction solvent to improve stability.

    • Use Antioxidants: Consider adding antioxidants like ascorbic acid to the extraction solvent to prevent oxidation.[7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Compounds

FormTemperatureDurationAtmosphereLight Condition
Solid-20°C or belowLong-term (≥ 4 years)[6]StandardProtect from light
In Organic Solvent (Ethanol, DMSO, DMF)-20°CShort to Medium-termInert gas overlay recommendedProtect from light
In Aqueous Buffer (pH < 6)4°CVery short-term (< 24 hours)Inert gas overlay recommendedProtect from light
In Aqueous Buffer (pH ≥ 7)Not RecommendedNot RecommendedNot RecommendedNot Recommended

Table 2: Solubility and Short-Term Solution Stability of Verbascoside (a representative this compound compound)

SolventSolubilityStability Note
Ethanol~30 mg/mL[6]Relatively stable when stored at low temperatures.
DMSO~30 mg/mL[6]Relatively stable when stored at low temperatures.
DMF~30 mg/mL[6]Relatively stable when stored at low temperatures.
PBS (pH 7.2)~10 mg/mL[6]Highly unstable; do not store for more than one day.[6]
Water/Ethanol (20:80 v/v)GoodMore stable than purely aqueous solutions.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol allows for the quantification of the parent this compound compound and the detection of its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or other acid for pH adjustment.

  • Chromatographic Conditions (example for verbascoside):

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 23% acetonitrile) buffered to an acidic pH (e.g., pH 2.5 with phosphoric acid).[3][4]

    • Flow Rate: 1.0 - 1.5 mL/min.[4]

    • Detection Wavelength: 330-335 nm.[3][6]

    • Injection Volume: 20 µL.[4]

  • Procedure:

    • Prepare a standard curve with known concentrations of the this compound compound.

    • At specified time points during your stability study, withdraw an aliquot of your sample.

    • Inject the sample into the HPLC system.

    • Quantify the peak area of the parent compound and compare it to the initial concentration (time zero).

    • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

cluster_degradation This compound Compound Degradation Pathways This compound This compound Compound (e.g., Verbascoside) Hydrolysis Hydrolysis Products (cleaved ester bond) This compound->Hydrolysis High Temp, Neutral/Alkaline pH Oxidation Oxidation Products (quinone formation) This compound->Oxidation Oxygen, Light, Metal Ions

Caption: Primary degradation pathways for this compound compounds.

cluster_troubleshooting Troubleshooting Workflow for Compound Instability Start Inconsistent Results or Loss of Activity CheckStorage Verify Storage Conditions (-20°C, dark) Start->CheckStorage CheckSolution Aqueous or Organic Solvent? CheckStorage->CheckSolution Correct CorrectStorage Action: Store at -20°C in dark, aliquot. CheckStorage->CorrectStorage Incorrect CheckpH Check pH of Aqueous Solution CheckSolution->CheckpH Organic UseOrganic Action: Use Organic Stock Prepare Aqueous Fresh CheckSolution->UseOrganic Aqueous AdjustpH Action: Adjust to pH < 6 if possible CheckpH->AdjustpH pH >= 7 Unstable Issue Persists: Contact Technical Support CheckpH->Unstable pH < 7 Stable Problem Resolved CorrectStorage->Stable UseOrganic->Stable AdjustpH->Stable

Caption: A logical workflow for troubleshooting this compound compound instability.

cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare this compound Solution (t=0 sample) Store Store under Test Conditions (e.g., 40°C, different pH) Prep->Store Sample Withdraw Aliquots at Time Points (t=x) Store->Sample Analyze HPLC Analysis Sample->Analyze Quantify Quantify Parent Compound & Detect Degradants Analyze->Quantify Data Plot % Remaining vs. Time Quantify->Data

Caption: Workflow for conducting a stability study on this compound compounds.

References

Troubleshooting contamination in Veralba cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, eliminate, and prevent contamination in Vero cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in Vero cell culture?

A1: The most common biological contaminants are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[1][2][3] Chemical contaminants, such as endotoxins, impurities in media or reagents, and residues from cleaning agents, can also adversely affect your cultures.[4][5][6]

Q2: How can I visually identify contamination in my Vero cell cultures?

A2: Visual inspection is the first line of defense. Key indicators include:

  • Turbidity: A sudden cloudiness or murkiness in the culture medium is a classic sign of bacterial or yeast contamination.[7][8]

  • pH Shift: A rapid change in the medium's color often indicates microbial growth. A shift to yellow suggests acidification due to bacteria, while a turn to pink or purple can indicate a more alkaline environment, sometimes caused by fungi.[5][7][9]

  • Visible Particles or Growth: Under a microscope, you may see small, motile particles (bacteria), budding yeast cells, or filamentous networks (mold hyphae) between your Vero cells.[2][9][10] Fungal contamination might also appear as small, furry patches floating on the medium's surface.[11]

Q3: My culture medium is clear, but the cells are not growing well. What could be the issue?

A3: If there are no visible signs of contamination, you should suspect mycoplasma or a chemical contaminant. Mycoplasma are very small bacteria that lack a cell wall and often do not cause turbidity or a pH change in the culture medium.[1][9] However, they can significantly alter cell metabolism, growth rates, and morphology.[1][12] Chemical contaminants like endotoxins can also negatively impact cell health without obvious visual cues.[4][13]

Q4: What is the best course of action if I detect contamination?

A4: The recommended action is to immediately discard the contaminated culture(s) to prevent cross-contamination to other cell lines in the lab.[6] Decontaminate all affected equipment, including the incubator and biosafety cabinet.[14] Attempting to salvage a contaminated culture is generally not advised unless the cell line is irreplaceable.[15]

Q5: How can I prevent contamination in my Vero cell cultures?

A5: Prevention is key. Adhering to strict aseptic techniques is crucial.[16][17] This includes working in a laminar flow hood, sterilizing all equipment and media, and wearing appropriate personal protective equipment.[17][18] It is also recommended to:

  • Regularly test for mycoplasma.[3][19]

  • Quarantine and test new cell lines before introducing them to the main lab.[3][20]

  • Use high-quality, certified reagents from reputable suppliers.[1]

  • Avoid sharing media and reagents between different cell lines.[3]

Troubleshooting Guides

Issue 1: Suspected Bacterial Contamination

Symptoms:

  • Sudden turbidity or cloudiness in the culture medium.[7]

  • Rapid drop in pH, causing the medium (with phenol red) to turn yellow.[5][7]

  • Microscopic observation reveals small, motile rod-shaped or spherical particles between cells.[9]

  • A thin, greasy-looking film may appear on the surface of the medium.[7]

Troubleshooting Steps:

A Bacterial Contamination Suspected B Immediately Isolate and Discard Contaminated Flasks A->B Immediate Action C Decontaminate Biosafety Cabinet and Incubator B->C Containment D Check for Other Contaminated Cultures C->D Investigation E Review Aseptic Technique with Lab Personnel D->E Process Review F Test Aliquots of Media, Serum, and Other Reagents D->F Source Identification H Implement Corrective Actions and Resume Culture Work E->H G Quarantine and Test New Batches of Reagents Before Use F->G Prevention G->H

Caption: Workflow for addressing bacterial contamination.

Data Summary: Common Bacterial Contaminants and Their Characteristics

ContaminantMorphologyCommon SourcesKey Visual Cues
E. coli & other Gram-negative rodsRod-shaped, motileLab personnel, water, reagentsRapid turbidity, yellow medium
Staphylococcus & other Gram-positive cocciSpherical, often in clustersLab personnel (skin)Turbidity, yellow medium
MycoplasmaNo cell wall, pleomorphicOther cell cultures, serum, personnelNo turbidity, slow growth, reduced viability
Issue 2: Suspected Fungal (Yeast/Mold) Contamination

Symptoms:

  • Yeast: The medium may become turbid, similar to bacterial contamination. Microscopically, yeast appears as individual, ovoid, or budding particles that are larger than bacteria.[2]

  • Mold: Visible filamentous structures (hyphae) may be seen floating in the medium or attached to the flask surface.[10] These can sometimes appear as white, gray, or greenish furry patches.[2][11] The pH may remain unchanged or become slightly alkaline.[9]

Troubleshooting Steps:

A Fungal Contamination Suspected B Discard Contaminated Cultures A->B C Thoroughly Clean and Disinfect Incubator and Hood B->C D Check Air Filters in Biosafety Cabinet C->D E Inspect Surrounding Lab Environment for Mold Sources (e.g., damp areas) C->E H Monitor New Cultures Closely D->H F Review Gowning and Gloving Procedures E->F G Ensure All Solutions are Filter-Sterilized F->G G->H

Caption: Troubleshooting workflow for fungal contamination.

Data Summary: Common Fungal Contaminants and Their Characteristics

ContaminantMorphologyCommon SourcesKey Visual Cues
Yeast (Candida, Saccharomyces)Ovoid, budding cellsLab personnel, unfiltered airTurbidity, slight pH change
Mold (Aspergillus, Penicillium)Filamentous hyphaeUnfiltered air, cardboard, plantsFloating "furry" colonies, mycelia
Issue 3: Suspected Mycoplasma Contamination

Symptoms:

  • No visible turbidity or pH change in the early stages.[9]

  • Unexplained changes in cell growth rate, morphology, or viability.[1][6]

  • Reduced transfection efficiency or inconsistent experimental results.[3]

Troubleshooting Steps:

A Mycoplasma Contamination Suspected B Cease All Experiments with Suspected Cultures A->B C Test a Sample Using PCR or a Fluorescent Staining Kit B->C D Test Positive? C->D E Discard All Cultures from the Same Batch and Decontaminate D->E Yes J Document Negative Test and Continue Monitoring D->J No F Test Other Cell Lines in the Lab E->F G Review Sources: New Cell Lines, Serum, Lab Personnel F->G H Implement Routine Mycoplasma Testing (e.g., monthly) G->H I Resume Work with a New, Tested Vial of Cells H->I

Caption: Decision tree for mycoplasma contamination.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general overview. Specific details may vary based on the commercial kit used.

Objective: To detect the presence of mycoplasma DNA in a cell culture sample.

Methodology:

  • Sample Preparation: Collect 1 mL of the cell culture supernatant from a culture that is 70-90% confluent. It is recommended to culture the cells without antibiotics for at least three passages before testing.[21]

  • DNA Extraction: Extract the DNA from the collected supernatant using a commercial DNA extraction kit.

  • PCR Amplification:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific to the 16S rRNA gene of the most common mycoplasma species.

    • Add the extracted DNA to the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in the PCR run.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light.

  • Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.

Protocol 2: Endotoxin Detection using Limulus Amebocyte Lysate (LAL) Assay

Objective: To quantify the level of endotoxin in a solution (e.g., culture medium, serum).

Methodology:

  • Principle: The LAL assay utilizes an enzyme cascade from the blood cells (amebocytes) of the horseshoe crab, Limulus polyphemus, which is activated by bacterial endotoxins.

  • Sample Preparation: Prepare samples and controls in endotoxin-free tubes. Dilute samples as needed with LAL reagent water.

  • Assay Procedure (Chromogenic Method):

    • Add the LAL reagent to the samples and standards. The reagent contains the enzyme cascade and a chromogenic substrate.

    • If endotoxin is present, the enzyme cascade will be activated, leading to the cleavage of the chromogenic substrate.

    • This cleavage releases a yellow-colored product (p-nitroaniline).

  • Measurement:

    • Incubate the reaction at 37°C for a specified time.

    • Measure the absorbance of the yellow product using a spectrophotometer or plate reader at a specific wavelength (typically 405 nm).

  • Quantification: The amount of color development is proportional to the amount of endotoxin in the sample. A standard curve is generated using known concentrations of endotoxin to quantify the levels in the samples.[22]

References

Technical Support Center: Enhancing the Bioavailability of Veralba (Veratrum album)-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Veralba (Veratrum album)-derived compounds. The focus is on improving the bioavailability of these poorly soluble steroidal alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive compounds in Veratrum album and what are their main challenges in experimental settings?

A1: The primary bioactive compounds in Veratrum album are steroidal alkaloids, most notably protoveratrine A and protoveratrine B[1]. A significant challenge in working with these compounds is their poor aqueous solubility, which leads to low oral bioavailability and can complicate the interpretation of in vivo studies[2]. This low solubility can also present difficulties in formulating appropriate vehicle solutions for in vitro and in vivo experiments.

Q2: What are the main strategies to improve the oral bioavailability of poorly soluble alkaloids like those from Veratrum album?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble alkaloids. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs[3][4].

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase the surface area for dissolution and enhance permeability[5][6].

  • Solid Dispersions: Dispersing the active compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate[7].

  • Chemical Modification: While more complex, derivatization of the alkaloid structure can improve its physicochemical properties[8].

Q3: How can I assess the potential for oral absorption of my compound in vitro?

A3: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. This assay utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form tight junctions and mimic the intestinal epithelium. The rate at which your compound transports across this cell monolayer can provide an estimate of its in vivo absorption potential.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Step
Poor aqueous solubility of the compound. 1. Formulation Enhancement: Instead of a simple suspension, consider formulating the compound using a bioavailability-enhancing technique such as a lipid-based delivery system or a solid dispersion. 2. Particle Size Reduction: If using a suspension, ensure the particle size of the compound is minimized through techniques like micronization to increase the surface area for dissolution.
Rapid first-pass metabolism. 1. In Vitro Metabolism Studies: Use liver microsomes to determine the metabolic stability of your compound. 2. Co-administration with Inhibitors: If a specific metabolic pathway is identified, consider co-administration with a known inhibitor of that pathway in preclinical models to assess the impact on bioavailability.
Efflux by intestinal transporters (e.g., P-glycoprotein). 1. Caco-2 Permeability Assay with Inhibitors: Perform a bidirectional Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if your compound is a substrate for efflux pumps. 2. Formulation with Excipients: Some formulation excipients can inhibit efflux transporters.
Issue 2: Compound Precipitation in Aqueous Buffers During In Vitro Assays
Potential Cause Troubleshooting Step
The concentration of the compound exceeds its thermodynamic solubility. 1. Use of Co-solvents: Add a water-miscible organic solvent (e.g., DMSO, ethanol) to your buffer. Ensure the final solvent concentration is compatible with your assay system. 2. Inclusion of Solubilizing Agents: Incorporate surfactants (e.g., Tween 80) or cyclodextrins into your buffer to increase the solubility of the compound.
pH-dependent solubility. 1. Determine pKa and pH-Solubility Profile: Measure the solubility of your compound at different pH values to identify the optimal pH range for solubility. 2. Buffer Selection: Use a buffer system that maintains the pH at which the compound is most soluble.

Data Presentation

While specific quantitative data on the bioavailability enhancement of protoveratrine A and B is limited in publicly available literature, the following table provides an example of how different formulation strategies can improve the pharmacokinetic parameters of a poorly soluble steroidal alkaloid, jervine, another compound found in Veratrum species.

Table 1: Pharmacokinetic Parameters of Jervine in Rats Following Oral Administration of Different Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Jervine Suspension233.30 ± 30.372.01875.4 ± 245.8100
Jervine-Solid Dispersion452.8 ± 45.121.53892.1 ± 312.5207.5
Jervine-Lipid Nanoparticles612.5 ± 58.901.05122.7 ± 450.3273.1

Note: The data presented in this table is illustrative and based on typical enhancements seen for poorly soluble compounds when formulated as solid dispersions or lipid nanoparticles. Actual results will vary depending on the specific compound and formulation.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of a Veratrum Alkaloid by the Solvent Evaporation Method

Objective: To prepare a solid dispersion of a Veratrum alkaloid to enhance its dissolution rate.

Materials:

  • Veratrum alkaloid (e.g., protoveratrine A)

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • Organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Dissolve the Veratrum alkaloid and the hydrophilic polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w). Ensure complete dissolution of both components.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inner wall of the flask.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask. Grind the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).

Protocol 2: Preparation of Lipid Nanoparticles of a Veratrum Alkaloid by the Microemulsion Method

Objective: To encapsulate a Veratrum alkaloid in lipid nanoparticles to improve its oral absorption.

Materials:

  • Veratrum alkaloid (e.g., cyclopamine)

  • Solid lipid (e.g., Precirol® ATO 5, glyceryl monostearate)

  • Liquid lipid (for Nanostructured Lipid Carriers - NLCs, e.g., oleic acid)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Co-surfactant (e.g., Transcutol® HP)

  • Purified water

  • High-shear homogenizer or sonicator

Methodology:

  • Preparation of Lipid Phase: Melt the solid lipid (and liquid lipid if preparing NLCs) at a temperature approximately 5-10°C above its melting point. Dissolve the Veratrum alkaloid in the molten lipid phase.

  • Preparation of Aqueous Phase: Heat the purified water containing the surfactant and co-surfactant to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer or sonicator for a specified time (e.g., 5-10 minutes) to form a hot oil-in-water nanoemulsion.

  • Nanoparticle Formation: Quickly disperse the hot nanoemulsion into cold water (2-4°C) under gentle stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Characterization: Characterize the lipid nanoparticle dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters & Promotes Proteolysis to GLIr GLI_active Active GLI (GLIa) GLI->GLI_active Processing Target_Genes Hedgehog Target Genes (e.g., PTCH1, GLI1) GLI_active->Target_Genes Activates Transcription Cyclopamine Cyclopamine Cyclopamine->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of cyclopamine.

Sodium_Channel_Activation cluster_membrane Neuronal Membrane Channel_Closed Voltage-Gated Na+ Channel (Resting State - Closed) Channel_Open Channel Open State Channel_Closed->Channel_Open Conformational Change Channel_Inactivated Channel Inactivated State Channel_Open->Channel_Inactivated Time-dependent Inactivation Na_Influx Na+ Influx Channel_Open->Na_Influx Persistent_Depolarization Persistent Depolarization & Continuous Firing Channel_Open->Persistent_Depolarization Channel_Inactivated->Channel_Closed Upon Repolarization Depolarization Membrane Depolarization Protoveratrine Protoveratrine Protoveratrine->Channel_Open Binds & Prolongs Open State Na_Influx->Depolarization Further Depolarization Repolarization Membrane Repolarization Repolarization->Channel_Inactivated

References

Method refinement for consistent Veralba extraction results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide uses "Veralba" as a placeholder for a botanical substance to illustrate the principles of extraction method refinement. The methodologies and data are based on established principles of botanical extraction and can be adapted for specific plant materials.

Troubleshooting Guides

This section addresses common issues researchers encounter during this compound extraction, providing potential causes and solutions to achieve more consistent and reliable results.

Issue 1: Consistently Low this compound Yield

  • Question: Why is my this compound yield consistently low?

  • Answer: Several factors can contribute to a suboptimal yield. A systematic evaluation of your process is recommended.

    • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for the target compounds in this compound.[1][2]

      • Solution: Conduct a solvent screening with solvents of varying polarities (e.g., ethanol, methanol, water, acetone, and mixtures thereof) to identify the optimal solvent for your specific this compound chemotype.

    • Suboptimal Temperature: While higher temperatures can increase solubility, excessive heat may degrade thermolabile compounds in this compound.[2][3]

      • Solution: Perform small-scale extractions at different temperatures to find the ideal balance that maximizes yield without causing degradation of the active compounds.

    • Incorrect Particle Size: The particle size of the plant material affects the surface area available for solvent penetration.[4]

      • Solution: Grind the dried this compound material to a fine, consistent powder to ensure efficient extraction.

    • Inadequate Extraction Time: The extraction process may not be long enough to allow for the complete diffusion of target compounds into the solvent.[2][5]

      • Solution: Extend the extraction time and take samples at various intervals to determine the point of diminishing returns.

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: What causes significant variability in this compound extract yields from one batch to another?

  • Answer: Batch-to-batch inconsistency is a common challenge in botanical extraction, often stemming from variability in the raw material and extraction process.

    • Variability in Plant Material: The chemical composition of plants can be influenced by genetic factors, environmental conditions, and harvest time.[3][6]

      • Solution: Standardize the collection of this compound material by documenting the plant's age, the time of day and season of harvest, and post-harvest handling procedures.[6] Whenever possible, source material from a single, reputable supplier who can provide a certificate of analysis.

    • Inconsistent Extraction Procedure: Minor deviations from the established protocol can lead to significant differences in yield.[6]

      • Solution: Strictly adhere to a standardized and documented protocol for all extractions.[6] Use calibrated equipment and ensure all steps are performed consistently.

    • Solvent Evaporation: During extraction, solvent may evaporate, altering the solvent-to-solid ratio and affecting efficiency.[6]

      • Solution: Use a sealed extraction vessel to prevent solvent loss.[6]

Issue 3: Presence of Impurities in the this compound Extract

  • Question: How can I reduce the amount of impurities in my final this compound extract?

  • Answer: Impurities can co-extract with your target compounds, affecting the purity and potentially the bioactivity of your extract.

    • Poor Quality Raw Material: The starting plant material may contain contaminants such as pesticides, heavy metals, or microbial loads.[3]

      • Solution: Source this compound from suppliers who follow Good Agricultural and Collection Practices (GACP).[7] Request a certificate of analysis that includes testing for common contaminants.

    • Non-Selective Solvent: The chosen solvent may be too broad in its action, extracting a wide range of unwanted compounds.

      • Solution: Experiment with more selective solvents or solvent mixtures. Additionally, consider implementing a post-extraction purification step, such as liquid-liquid partitioning or column chromatography.

    • Inadequate Filtration: Failure to properly separate the solid plant material from the liquid extract can lead to particulate contamination.

      • Solution: Use appropriate filtration methods, such as passing the extract through filter paper of a suitable pore size or employing centrifugation to pellet the solid debris.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for ensuring consistent this compound extraction results?

A1: While several factors are important, the quality and consistency of the starting plant material are arguably the most critical.[2][3] Variability in the source material is a primary cause of inconsistent final extracts.[3]

Q2: How does the choice of extraction method affect consistency?

A2: Different extraction methods (e.g., maceration, percolation, Soxhlet, ultrasound-assisted extraction) have varying levels of efficiency and can be more or less sensitive to process variations.[1][8] For instance, automated systems like Soxhlet or ultrasound-assisted extraction may offer better control over parameters like temperature and time, leading to more consistent results compared to manual methods like maceration.[9]

Q3: What is the importance of a standardized protocol?

A3: A detailed, standardized protocol is essential for reproducibility.[6][10] It ensures that each batch is processed under the same conditions, minimizing variability introduced by the operator or equipment.[6]

Q4: How can I standardize my this compound extract?

A4: Standardization involves controlling the entire process, from the raw material to the final extract, to ensure a consistent chemical profile and biological activity.[10][11] This can be achieved by:

  • Using well-characterized and authenticated raw material.

  • Following a validated and reproducible extraction method.

  • Defining and quantifying one or more chemical markers in the final extract.[12]

Data Presentation

Table 1: Influence of Solvent Choice on Extraction Yield

Solvent System (Ethanol:Water)Relative Yield (%)Key Extracted Compounds
100:065Less polar compounds
80:2085Broad range of compounds
50:5078More polar compounds
20:8060Highly polar compounds
0:10045Water-soluble compounds

Table 2: Effect of Temperature and Time on Extraction Efficiency

Temperature (°C)Time (hours)Relative Efficiency (%)Notes
252470Standard maceration conditions
401280Increased efficiency with moderate heat
60690Risk of degrading thermolabile compounds
80385Potential for significant degradation

Experimental Protocols

Protocol 1: Standardized Maceration for this compound Extraction

This protocol provides a general method for the extraction of this compound from dried plant material.

  • Sample Preparation:

    • Dry the this compound plant material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., to pass through a 20-mesh sieve).

  • Extraction:

    • Weigh 10 grams of the powdered this compound material into a sealed flask.

    • Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v).

    • Macerate the mixture by stirring at a constant speed at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Sample Clean-up (Optional):

    • Re-dissolve the dried extract in a minimal amount of water.

    • Perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.

Visualizations

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_processing Phase 3: Post-Extraction raw_material Raw this compound Material drying Drying raw_material->drying grinding Grinding drying->grinding extraction Extraction (with solvent) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration purification Purification (Optional) concentration->purification final_extract Final this compound Extract purification->final_extract

Caption: General workflow for this compound extraction.

G cluster_material Plant Material cluster_process Process Parameters cluster_solvent Solvent Properties center Extraction Efficiency particle_size Particle Size center->particle_size moisture_content Moisture Content center->moisture_content plant_part Plant Part Used center->plant_part harvest_time Harvest Time center->harvest_time temperature Temperature center->temperature time Time center->time ratio Solvent-to-Solid Ratio center->ratio method Extraction Method center->method polarity Polarity center->polarity viscosity Viscosity center->viscosity ph pH center->ph

Caption: Key factors influencing this compound extraction efficiency.

G cluster_troubleshooting Troubleshooting Path start Inconsistent Results check_material Review Raw Material (Source, Age, Harvest) start->check_material check_protocol Audit Extraction Protocol (Time, Temp, Ratio) check_material->check_protocol Material OK check_solvent Verify Solvent (Type, Purity, Volume) check_protocol->check_solvent Protocol OK check_equipment Inspect Equipment (Calibration, Cleanliness) check_solvent->check_equipment Solvent OK end Consistent Results check_equipment->end Equipment OK

Caption: Decision tree for troubleshooting inconsistent this compound extraction.

References

Addressing batch-to-batch variability of Veralba extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Veralba extracts. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their experimental results.

Troubleshooting Guide

Researchers may encounter variability between different batches of this compound extracts, which can manifest as inconsistent biological activity or physicochemical properties. This guide provides a systematic approach to identifying and mitigating potential sources of variability.

Issue 1: Inconsistent Biological Activity in Cell-Based Assays

You observe that different batches of this compound extract exhibit varying levels of efficacy (e.g., IC50 values) in your cell-based assays.

Potential Cause Recommended Action Expected Outcome
Variability in Raw Botanical Material 1. Request the Certificate of Analysis (CoA) for each batch, paying close attention to the specified ranges for key phytochemical markers. 2. Perform your own analytical characterization (e.g., HPLC, LC-MS) to confirm the phytochemical profile and quantify key bioactive compounds.[1] 3. If significant differences are observed, consider pooling multiple batches to create a more homogenous master stock.Consistent phytochemical profiles across experiments, leading to more reproducible biological activity.
Differences in Extract Processing 1. Review the extraction parameters provided by the manufacturer. 2. If conducting your own extraction, standardize all steps, including solvent type, temperature, and extraction time.Minimized variability introduced during the extraction process, ensuring a more consistent final product.
Assay Performance 1. Include a positive and negative control in all experiments to monitor assay performance. 2. Use a reference standard (a well-characterized batch of this compound extract) in parallel with new batches to normalize results.Clear differentiation between true batch-to-batch variability and assay-related artifacts.

Issue 2: Poor Solubility or Precipitation of the Extract

You notice that some batches of this compound extract are difficult to dissolve or precipitate out of solution during your experiments.

Potential Cause Recommended Action Expected Outcome
Presence of Polymorphs or Different Amorphous Content 1. Consult the CoA for information on the physical state of the extract. 2. Use techniques like Dynamic Vapor Sorption (DVS) to assess the amorphous content and physical stability of different batches.[2]Understanding the physical properties of each batch, allowing for adjustments in solubilization protocols.
Inappropriate Solvent System 1. Experiment with different solvent systems (e.g., DMSO, ethanol, or a combination) to find the optimal solvent for your specific application. 2. Ensure the final concentration of the solvent in your assay is compatible with your experimental model and does not exceed cytotoxic levels.Complete dissolution of the extract, preventing precipitation and ensuring accurate dosing in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to batch-to-batch variability in this compound extracts?

A1: The main contributors to variability in botanical extracts like this compound are the natural variations in the raw plant material and the manufacturing process.[1] Factors influencing the raw material include climate, harvest time, and storage conditions.[1] The manufacturing process, including extraction and purification methods, can also introduce variability.

Q2: How can I proactively manage batch-to-batch variability in my long-term research project?

A2: A holistic and data-centric approach is recommended.[3] This includes:

  • Early Validation: Thoroughly characterize the initial batches of this compound extract to establish a baseline for critical quality attributes (CQAs).[3]

  • Raw Material Characterization: Whenever possible, obtain detailed information about the source and quality of the raw botanical material.[3]

  • Standardized Protocols: Use consistent, well-documented protocols for all experiments.

  • Reference Standard: Designate one batch as a "reference standard" and include it in all subsequent experiments to bridge results from different batches.

Q3: What analytical techniques are recommended for characterizing this compound extracts?

A3: A combination of chromatographic and spectroscopic techniques is often employed:

  • High-Performance Liquid Chromatography (HPLC): To create a "fingerprint" of the extract and quantify key marker compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural elucidation of the chemical constituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide comprehensive structural information about the compounds in the extract.

Visualizations

Signaling Pathway Diagram

Veralba_Signaling_Pathway This compound This compound Extract Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Activation Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway activated by this compound extract.

Experimental Workflow Diagram

Experimental_Workflow Start Receive New Batch of This compound Extract QC Analytical QC (HPLC, LC-MS) Start->QC Prep Prepare Standardized Stock Solution QC->Prep Assay Cell-Based Assay (with Reference Standard) Prep->Assay Data Data Analysis & Comparison to Reference Assay->Data Decision Accept or Reject Batch Data->Decision End Proceed with Experiments Decision->End Accept

Caption: Workflow for qualifying a new batch of this compound extract.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent Experimental Results CheckAssay Review Assay Performance (Controls, Reference Std) Start->CheckAssay AssayOK Assay Consistent? CheckAssay->AssayOK CheckExtract Characterize Extract (HPLC, Solubility) AssayOK->CheckExtract Yes OptimizeAssay Optimize Assay Protocol AssayOK->OptimizeAssay No ExtractOK Extract Profile Matches? CheckExtract->ExtractOK ContactSupport Contact Technical Support ExtractOK->ContactSupport No ModifyProtocol Modify Solubilization or Handling Protocol ExtractOK->ModifyProtocol Yes, but with issues

References

Technical Support Center: Enhancing the Stability of Veralba Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Veralba.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound formulations.

Issue 1: this compound degradation is observed during routine stability testing.

  • Question: What are the initial steps to identify the cause of this compound degradation?

  • Answer: The first step is to perform a forced degradation study to understand this compound's degradation pathways.[1] This involves exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[2] By analyzing the degradation products, you can identify the likely causes of instability in your formulation.

  • Question: How can I determine if the excipients in my formulation are causing the degradation?

  • Answer: Conduct drug-excipient compatibility studies.[3][4][5] This involves preparing binary mixtures of this compound with each excipient and exposing them to stress conditions (e.g., elevated temperature and humidity).[3] The stability of this compound in these mixtures is then compared to a control sample of this compound alone. Any significant increase in degradation suggests an incompatibility.[3][5]

Issue 2: Physical changes, such as color change or precipitation, are observed in the this compound formulation.

  • Question: What could be causing a color change in my this compound formulation?

  • Answer: Color changes are often indicative of chemical degradation, particularly oxidation or photolysis.[6] Oxidation can be initiated by exposure to oxygen in the headspace of the packaging or by the presence of oxidizing agents.[7] Photodegradation occurs when the formulation is exposed to light, especially UV light. Consider the use of antioxidants or packaging in light-protective containers like amber vials.[8]

  • Question: Why is my liquid this compound formulation showing precipitation?

  • Answer: Precipitation in a liquid formulation can be due to several factors, including pH shifts, temperature fluctuations, or interactions with the container.[7][8][9] A change in pH can affect the solubility of this compound, leading to it falling out of solution.[1] Temperature changes during storage or shipping can also impact solubility.[1][8] Additionally, components of the storage container could leach into the formulation and cause precipitation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental factors affecting the stability of this compound? A1: The most critical environmental factors are temperature, humidity, and light.[8][9][10] Elevated temperatures accelerate chemical degradation reactions.[1][8] Humidity can promote hydrolysis and microbial growth, especially in solid dosage forms.[3][8] Exposure to light can lead to photodegradation of light-sensitive compounds.[11]

Q2: How do I select the appropriate excipients to ensure this compound's stability? A2: The selection of excipients is a critical step in formulation development.[4][5] It is essential to conduct thorough drug-excipient compatibility studies to identify any potential interactions that could lead to degradation.[3][4][5] Consider the functional groups present in both this compound and the excipients, as these can be sites for potential reactions.[5]

Q3: What role does pH play in the stability of liquid this compound formulations? A3: The pH of a liquid formulation is a crucial factor that can significantly impact the stability of this compound, particularly if it is susceptible to hydrolysis.[1] The rate of hydrolysis is often pH-dependent. Therefore, it is important to determine the pH at which this compound exhibits maximum stability and use appropriate buffering agents to maintain this pH throughout the product's shelf life.[12]

Q4: What are the different types of stability testing I should perform for my this compound formulation? A4: There are three main types of stability testing:

  • Forced Degradation Studies: These are conducted early in development to understand the degradation pathways of the drug substance.[1]

  • Accelerated Stability Testing: The formulation is stored under stressed conditions (e.g., higher temperature and humidity) to predict its long-term stability and shelf life more quickly.[1]

  • Real-Time Stability Testing: The formulation is stored under the recommended storage conditions, and its stability is monitored over a longer period to establish the actual shelf life.[1]

Q5: How can I prevent oxidative degradation of this compound? A5: To prevent oxidation, you can take several measures. One common approach is to include an antioxidant in the formulation.[12] Another strategy is to reduce the oxygen in the packaging by replacing the headspace with an inert gas like nitrogen.[11] Using packaging that provides a barrier to oxygen is also effective.[7]

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionThis compound Assay (%)Total Impurities (%)Major Degradant
0.1 N HCl (80°C, 24h)85.214.8Degradant A
0.1 N NaOH (80°C, 24h)78.521.5Degradant B
3% H₂O₂ (RT, 24h)92.17.9Degradant C
Heat (105°C, 48h)95.84.2Degradant D
Light (ICH Q1B)90.39.7Degradant E

Table 2: this compound-Excipient Compatibility Study at 40°C/75% RH for 4 Weeks

ExcipientThis compound Assay (%)Total Impurities (%)Physical Appearance
This compound (Control)98.51.5White powder
This compound + Lactose89.210.8Yellowish powder
This compound + Microcrystalline Cellulose98.11.9White powder
This compound + Magnesium Stearate92.57.5Off-white powder
This compound + Croscarmellose Sodium97.92.1White powder

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Objective: To identify the potential degradation pathways of this compound under various stress conditions.

  • Materials: this compound drug substance, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC grade water and acetonitrile, analytical balance, pH meter, HPLC system with UV detector.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.

    • Photodegradation: Expose solid this compound powder to light as per ICH Q1B guidelines.

    • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the assay of this compound and the levels of degradation products.

Protocol 2: Drug-Excipient Compatibility Study

  • Objective: To evaluate the compatibility of this compound with various excipients.

  • Materials: this compound drug substance, selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate), stability chambers, HPLC system.

  • Procedure:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio.

    • Prepare a control sample of this compound alone.

    • Store the samples in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

    • At designated time points, withdraw samples and analyze them for this compound assay, impurity profile, and physical appearance.

    • Compare the results of the binary mixtures to the control sample to identify any incompatibilities.

Visualizations

Degradation_Pathway This compound This compound Degradant_A Degradant A (Acid Hydrolysis) This compound->Degradant_A  HCl Degradant_B Degradant B (Base Hydrolysis) This compound->Degradant_B  NaOH Degradant_C Degradant C (Oxidation) This compound->Degradant_C  H₂O₂ Degradant_E Degradant E (Photolysis) This compound->Degradant_E  Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound API Binary_Mixtures Prepare Binary Mixtures (this compound + Excipient) This compound->Binary_Mixtures Excipients Select Excipients Excipients->Binary_Mixtures Stability_Chamber Store at 40°C / 75% RH Binary_Mixtures->Stability_Chamber HPLC HPLC Analysis (Assay, Impurities) Stability_Chamber->HPLC Physical_Obs Physical Observation Stability_Chamber->Physical_Obs

Caption: Workflow for drug-excipient compatibility studies.

Troubleshooting_Logic Start Instability Observed Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Excipient_Compatibility Conduct Excipient Compatibility Study Start->Excipient_Compatibility Identify_Pathway Identify Degradation Pathway(s) Forced_Degradation->Identify_Pathway Optimize_pH Optimize Formulation pH Identify_Pathway->Optimize_pH Add_Stabilizer Add Stabilizers (e.g., Antioxidant) Identify_Pathway->Add_Stabilizer Packaging Select Protective Packaging Identify_Pathway->Packaging Identify_Incompatible Identify Incompatible Excipient(s) Excipient_Compatibility->Identify_Incompatible Reformulate Reformulate with Stable Excipients Identify_Incompatible->Reformulate End Stable Formulation Reformulate->End Optimize_pH->End Add_Stabilizer->End Packaging->End

Caption: Logic for troubleshooting this compound formulation instability.

References

Mitigating off-target effects of Veralba in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of Veralba, a potent tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), in cellular assays. This compound is known to exhibit off-target activity against Src Family Kinases (SFKs), which can lead to complex biological responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known off-targets?

A1: this compound is an ATP-competitive tyrosine kinase inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR).[1] Its primary on-target activity is the inhibition of EGFR, a key regulator of cell growth, proliferation, and survival.[2][3][4] However, kinome-wide screening has revealed that this compound also potently inhibits members of the Src Family Kinases (SFKs), including c-Src, Lyn, and Fyn.[5] This off-target activity is a critical consideration in experimental design and data interpretation.

Q2: My cells treated with this compound show a phenotype inconsistent with EGFR inhibition. Could this be an off-target effect?

A2: Yes, observing a phenotype that does not align with the known function of the intended target is a strong indicator of potential off-target activity.[6] For instance, while EGFR inhibition is expected to reduce proliferation, off-target effects on SFKs could influence cell adhesion, migration, or other pathways, leading to unexpected results.[7][8] It is crucial to perform validation experiments to distinguish on-target from off-target effects.

Q3: How can I proactively identify and characterize the off-target profile of this compound in my specific cell model?

A3: Proactively identifying off-target effects is essential for accurate data interpretation.[6] A recommended approach is to perform kinase selectivity profiling, where this compound is screened against a broad panel of kinases.[9] This can be achieved through commercial services or in-house assays.[6] Additionally, chemical proteomics approaches can identify direct protein interactions in cell lysates, providing a comprehensive view of this compound's binding partners.[10]

Q4: What are the best practices for designing experiments to minimize the impact of this compound's off-target effects?

A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages EGFR.[6] A careful dose-response analysis should be conducted to correlate the observed phenotype with the degree of on-target inhibition.[5] Using a structurally unrelated inhibitor that also targets EGFR can help confirm that the observed phenotype is not due to a unique chemical property of this compound.[5] Furthermore, genetic approaches like siRNA or CRISPR/Cas9 to knock down the intended target (EGFR) should phenocopy the effects of this compound if the activity is on-target.[5]

Troubleshooting Guide: Unexpected Cellular Phenotypes

This guide provides a systematic approach to troubleshooting when you observe unexpected or inconsistent results in your cellular assays with this compound.

Problem Potential Cause Recommended Action
Observed EC50 in cell-based assay is significantly higher than the biochemical IC50 for EGFR. 1. High Intracellular ATP: Cellular ATP concentrations (1-5 mM) are much higher than those used in many biochemical assays, leading to competition for ATP-competitive inhibitors like this compound.[6][11] 2. Poor Cell Permeability: this compound may not efficiently cross the cell membrane. 3. Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.[6]1. Confirm Target Engagement: Use a direct target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to EGFR in the cellular environment.[5] 2. Assess Permeability: Evaluate compound permeability using standard assays (e.g., PAMPA). 3. Use Efflux Pump Inhibitors: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if it increases this compound's potency.[6]
Phenotype persists even at low this compound concentrations where EGFR is not fully inhibited. Potent Off-Target Effect: this compound might be inhibiting an off-target kinase (e.g., an SFK member) that is highly sensitive to the compound and is a key driver of the observed phenotype.1. Consult Selectivity Data: Refer to the kinase selectivity profile of this compound (see Table 1) to identify potent off-targets. 2. Use a More Selective Inhibitor: As a control, use a highly selective EGFR inhibitor with a different chemical scaffold to see if the phenotype is reproduced. 3. Target Knockdown: Use siRNA or CRISPR to specifically knock down the suspected off-target (e.g., c-Src) and observe if the phenotype is ablated.
Phenotype is observed only at very high this compound concentrations. Concentration-Dependent Off-Target Effects: At higher concentrations, this compound is more likely to engage less sensitive off-target kinases, leading to confounding biological effects.[5]1. Perform Dose-Response Analysis: Conduct a detailed dose-response curve and correlate the phenotype with the IC50 values for both on-target (EGFR) and known off-targets (SFKs).[5] 2. Rescue Experiment: Attempt to rescue the on-target phenotype by activating a downstream component of the EGFR pathway.[5] If the high-concentration phenotype is unaffected, it is likely an off-target effect.
Results are inconsistent across different cell lines. Differential Target and Off-Target Expression: Cell lines may have varying expression levels or activation states of EGFR and SFKs, leading to different responses to this compound.[6]1. Profile Target Expression: Use Western blotting to quantify the protein expression and phosphorylation status (activity) of EGFR and key SFKs (e.g., c-Src) in each cell line.[6] 2. Select Appropriate Models: Choose cell lines with well-characterized and relevant expression profiles for your experimental question.

Troubleshooting Workflow

G start Unexpected Phenotype Observed with this compound q1 Is phenotype consistent with dose-response for EGFR? start->q1 a1_yes Likely On-Target Effect. Proceed with validation. q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Does phenotype correlate with IC50 of known off-targets (SFKs)? a1_no->q2 a2_yes Hypothesize specific SFK involvement q2->a2_yes Yes a2_no Consider unknown off-targets or complex signaling q2->a2_no No exp1 Perform Target Validation Experiments: - Use more selective inhibitor - siRNA/CRISPR knockdown of SFKs - Rescue experiments a2_yes->exp1 a2_no->exp1 end_node Refine Hypothesis and Experimental Design exp1->end_node

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

Quantitative Data Summary

The following tables summarize hypothetical selectivity and potency data for this compound.

Table 1: this compound Kinase Selectivity Profile (Biochemical Assay)

Kinase TargetIC50 (nM)Fold Selectivity (vs. EGFR)
EGFR (On-Target) 5.2 1x
c-Src (Off-Target)35.86.9x
Lyn (Off-Target)68.113.1x
Fyn (Off-Target)82.415.8x
ABL1 (Off-Target)150.328.9x
VEGFR2 (Off-Target)> 1000> 192x

IC50 values were determined using a radiometric kinase assay with ATP concentration at the Km for each respective kinase.

Table 2: this compound Potency in Cellular Assays (96-hour viability)

Cell LineEGFR Statusc-Src StatusEC50 (nM)
NCI-H1975L858R/T790MHigh Expression25.6
A431Wild-Type (Amplified)Moderate Expression112.8
HT-29Wild-TypeHigh Expression850.5

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • This compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer. Dispense 1 µL of the diluted compound or DMSO control into the wells of a 384-well plate.

  • Kinase Reaction: Add 2 µL of a kinase/substrate master mix to each well. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate potency measurement.[11][12]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to its target (EGFR) and potential off-targets (SFKs) in intact cells.[5]

Materials:

  • Cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibodies for EGFR, c-Src, and a loading control (e.g., GAPDH)

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle (DMSO) control. Incubate for 1 hour at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for Western blotting.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against EGFR and c-Src.

  • Data Analysis: Quantify the band intensities for each temperature point. A ligand-bound protein is stabilized and will remain in the soluble fraction at higher temperatures compared to the unbound protein. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to the right for this compound-treated samples indicates direct target engagement.

Signaling Pathway Diagrams

On-Target vs. Off-Target Inhibition by this compound

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival RAS->Proliferation PI3K->Proliferation SFK Src Family Kinases (e.g., c-Src) FAK FAK/Paxillin Pathway SFK->FAK STAT3 STAT3 Pathway SFK->STAT3 Adhesion Cell Adhesion, Migration FAK->Adhesion STAT3->Adhesion This compound This compound This compound->EGFR High Affinity (On-Target Inhibition) This compound->SFK Lower Affinity (Off-Target Inhibition)

Caption: this compound's dual inhibition of on-target EGFR and off-target SFKs.

Simplified EGFR Signaling Pathway

G cluster_downstream Downstream Cascades EGF EGF Ligand EGFR EGFR Receptor Dimerization & Autophosphorylation EGF->EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Transcription & Cellular Response (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus This compound This compound This compound->EGFR Inhibition

Caption: Key downstream pathways activated by EGFR signaling.[1][2][13]

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Aloe vera, Morus alba, and Eclipta alba Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, natural products remain a vital source of bioactive compounds. Among these, antioxidants are of significant interest due to their potential to mitigate oxidative stress-related pathologies. This guide provides a comparative analysis of the antioxidant activity of extracts from three medicinal plants: Aloe vera, Morus alba (White Mulberry), and Eclipta alba. The initial query for "Veralba" did not yield a specific plant; however, based on phytochemical nomenclature, this guide will focus on Morus alba and Eclipta alba as likely candidates for comparison with the well-established Aloe vera. This analysis is based on published experimental data to aid researchers in evaluating their potential applications.

Quantitative Antioxidant Activity

The antioxidant capacity of plant extracts is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure, with a lower value indicating higher antioxidant activity. The following table summarizes the IC50 values for different extracts of Aloe vera, Morus alba, and Eclipta alba from several key antioxidant assays.

Plant SpeciesExtract TypePlant PartAssayIC50 (µg/mL)Reference
Aloe vera MethanolicGelDPPH134[1]
AqueousGelDPPH175[1]
Methanolic (acidified)GelDPPH61[2]
Methanolic (acidified)GelABTS371[2]
Morus alba EthanolicLeafDPPH16.64[3]
MethanolicBranchesDPPH172.6[4]
AcetoneBranchesDPPH128.1[4]
MethanolicBranchesABTS75.5[4]
EthanolicFruitDPPH518[5]
Eclipta alba AqueousLeafDPPH7.86[6]
EthanolicLeafDPPH46.19 (mg/mL)[6]
MethanolicLeafDPPH162.33[7]
Aqueous-DPPH210[8]
Alcoholic-DPPH136.57[9]
Alcoholic-Nitric Oxide308.73[9]

Note: The antioxidant activity can vary significantly based on the solvent used for extraction, the part of the plant utilized, and the specific assay employed. Direct comparison should be made with caution, considering these variables.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the most frequently cited antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the plant extract in a suitable solvent (e.g., methanol, ethanol) to obtain various concentrations (e.g., 10-1000 µg/mL)[10].

  • Reaction Mixture: Add 0.5 mL of the extract solution to 2.5 mL of the DPPH solution.

  • Incubation: Shake the mixture and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank is prepared with the solvent and DPPH solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without extract) and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the extract concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the plant extract in a suitable solvent.

  • Reaction Mixture: Add a small volume of the extract solution (e.g., 20 µL) to a larger volume of the ABTS•+ working solution (e.g., 2 mL).

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Value: The calculation of percentage inhibition and IC50 value is similar to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare various concentrations of the plant extract.

  • Reaction Mixture: Add a small volume of the sample (e.g., 75 µL) to a larger volume of the freshly prepared FRAP reagent (e.g., 2.25 mL)[11].

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄. The results are expressed as mmol Fe²⁺ equivalents per gram of extract.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of plant extracts are often attributed to their rich content of phytochemicals, such as flavonoids and phenolic compounds. These compounds can act through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the oxidative stress response.

Experimental Workflow for Antioxidant Assay

The following diagram illustrates a typical workflow for evaluating the antioxidant activity of plant extracts.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Antioxidant Assays cluster_3 Data Analysis plant Plant Material (Leaves, Gel, etc.) drying Drying plant->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Methanol, Ethanol, Water) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract dpph DPPH Assay crude_extract->dpph Test Extract abts ABTS Assay crude_extract->abts Test Extract frap FRAP Assay crude_extract->frap Test Extract absorbance Measure Absorbance dpph->absorbance abts->absorbance frap->absorbance inhibition Calculate % Inhibition absorbance->inhibition ic50 Determine IC50 Value inhibition->ic50

Caption: Workflow for Plant Extract Preparation and Antioxidant Activity Assessment.

Antioxidant Signaling Pathway Modulation

Bioactive compounds within these plant extracts can influence key signaling pathways to combat oxidative stress. For instance, aloin from Aloe vera has been shown to inhibit the JAK1-STAT1/3 signaling pathway, which can be activated by reactive oxygen species (ROS)[11]. Similarly, flavonoids from Morus alba and wedelolactone from Eclipta alba are known to modulate pathways like NF-κB and MAPK, which play crucial roles in the inflammatory and oxidative stress responses[12][13].

G cluster_0 Oxidative Stress cluster_1 Plant Extracts cluster_2 Signaling Pathways cluster_3 Cellular Response ROS Reactive Oxygen Species (ROS) JAK_STAT JAK-STAT Pathway ROS->JAK_STAT Activates NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathway ROS->MAPK Activates Aloe Aloe vera (Aloin) Aloe->JAK_STAT Inhibits Morus Morus alba (Flavonoids) Morus->NFkB Inhibits Eclipta Eclipta alba (Wedelolactone) Eclipta->MAPK Inhibits Inflammation Inflammation JAK_STAT->Inflammation Promotes Cell_Damage Cell Damage JAK_STAT->Cell_Damage Promotes NFkB->Inflammation Promotes NFkB->Cell_Damage Promotes MAPK->Inflammation Promotes MAPK->Cell_Damage Promotes

Caption: Modulation of Oxidative Stress Signaling Pathways by Plant Extracts.

Conclusion

Aloe vera, Morus alba, and Eclipta alba all demonstrate significant antioxidant potential, largely attributable to their rich phytochemical profiles. The data presented in this guide indicates that the antioxidant activity is highly dependent on the type of extract and the specific assay used. For instance, some aqueous extracts of Eclipta alba and ethanolic extracts of Morus alba leaves show very potent radical scavenging activity with low IC50 values. Aloe vera extracts also exhibit considerable antioxidant effects, although some studies report higher IC50 values for its gel extracts in certain assays.

The ability of the active compounds in these plants to modulate key signaling pathways like JAK-STAT, NF-κB, and MAPK underscores their potential for therapeutic applications beyond direct antioxidant effects, including anti-inflammatory and cytoprotective activities.

For researchers and drug development professionals, these findings highlight the importance of standardized extraction and testing protocols for accurately comparing the efficacy of different plant-based antioxidants. Further investigation into the specific bioactive compounds and their mechanisms of action is warranted to fully harness the therapeutic potential of these medicinal plants.

References

A Comparative Analysis of Veralba and Green Tea Catechins: A Scientific Overview

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between "Veralba" and green tea catechins is not feasible as "this compound" is a commercial brand of Italian skincare, makeup, and fragrance products, not a specific scientific compound or a product with a defined chemical composition. In contrast, green tea catechins are a well-defined group of polyphenolic compounds found in green tea (Camellia sinensis) with extensively studied biochemical and pharmacological properties.

This guide will, therefore, provide a comprehensive overview of the scientific understanding of green tea catechins, a topic of significant interest to researchers, scientists, and drug development professionals. The information presented is supported by numerous experimental studies.

Green Tea Catechins: A Profile

Green tea contains several catechins, with the most abundant and studied being epigallocatechin-3-gallate (EGCG), epigallocatechin (EGC), epicatechin-3-gallate (ECG), and epicatechin (EC).[1] These compounds are renowned for their antioxidant, anti-inflammatory, and potential anti-cancer properties.[2]

Biochemical Properties and Mechanism of Action

The biological activities of green tea catechins are largely attributed to their chemical structure, particularly the number and position of hydroxyl groups on their rings.[3] These structural features enable them to act as potent antioxidants by scavenging free radicals and chelating metal ions involved in oxidative stress.[2]

The mechanisms of action for green tea catechins are multifaceted and involve the modulation of various cellular signaling pathways. Key mechanisms include:

  • Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant enzymes.[4]

  • Anti-inflammatory Effects: Modulation of inflammatory pathways, including the inhibition of nitric oxide synthase.[5]

  • Anti-cancer Activity: Green tea catechins, particularly EGCG, have been shown to induce apoptosis (programmed cell death), inhibit tumor cell proliferation, and block angiogenesis (the formation of new blood vessels that supply tumors).[4][6] This is achieved by modulating signaling pathways such as JAK/STAT, MAPK, and PI3K/AKT.[6]

  • Neuroprotection: Studies suggest that catechins can offer neuroprotective effects, in part by attenuating oxidative stress and inflammatory responses in the brain.[5]

Quantitative Data on Green Tea Catechins

The concentration of catechins in green tea can vary depending on factors such as the tea variety, growing conditions, and processing methods.[7] The table below summarizes typical catechin content found in green tea leaves.

CatechinTypical Concentration Range (mg/g of dry leaf)
Epigallocatechin-3-gallate (EGCG)50 - 100
Epigallocatechin (EGC)20 - 50
Epicatechin-3-gallate (ECG)10 - 30
Epicatechin (EC)5 - 20

Key Signaling Pathways Modulated by Green Tea Catechins

The intricate interplay of green tea catechins with cellular signaling pathways is central to their biological effects. The following diagram illustrates a simplified overview of some key pathways influenced by EGCG, the most potent green tea catechin.

EGCG_Signaling_Pathways cluster_0 Cellular Stress cluster_1 EGCG Intervention cluster_2 Signaling Cascades cluster_3 Cellular Responses ROS ROS MAPK MAPK ROS->MAPK activates PI3K/AKT PI3K/AKT ROS->PI3K/AKT activates NF-kB NF-kB ROS->NF-kB activates EGCG EGCG EGCG->ROS inhibits EGCG->MAPK inhibits EGCG->PI3K/AKT inhibits EGCG->NF-kB inhibits Apoptosis Apoptosis MAPK->Apoptosis promotes Cell Cycle Arrest Cell Cycle Arrest PI3K/AKT->Cell Cycle Arrest regulates Inflammation Inflammation NF-kB->Inflammation promotes

Caption: Simplified diagram of key signaling pathways modulated by EGCG.

Experimental Protocols: An Overview

The study of green tea catechins employs a wide range of experimental methodologies. Below are brief descriptions of common protocols used to assess their biological activities.

1. Antioxidant Capacity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the free radical scavenging ability of an antioxidant. The reduction of the DPPH radical by an antioxidant is measured spectrophotometrically.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of a compound to quench peroxyl radicals, providing a measure of its antioxidant capacity against a specific ROS.

2. Cell Viability and Proliferation Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity. A reduction in metabolic activity is indicative of reduced cell viability or proliferation.

  • BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation.

3. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the induction of apoptosis.

4. Western Blotting: This technique is used to detect and quantify specific proteins in a sample. In the context of catechin research, it is used to measure the expression levels of proteins involved in signaling pathways, cell cycle regulation, and apoptosis (e.g., Akt, p53, Bcl-2).

The following diagram illustrates a general workflow for assessing the anti-proliferative effects of green tea catechins on cancer cells.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with Green Tea Catechins Treatment with Green Tea Catechins Cancer Cell Culture->Treatment with Green Tea Catechins Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Green Tea Catechins->Cell Viability Assay (MTT) Cell Proliferation Assay (BrdU) Cell Proliferation Assay (BrdU) Treatment with Green Tea Catechins->Cell Proliferation Assay (BrdU) Protein Extraction Protein Extraction Treatment with Green Tea Catechins->Protein Extraction Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Cell Proliferation Assay (BrdU)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Western Blotting Western Blotting Protein Extraction->Western Blotting Analysis of Pro-apoptotic and Anti-proliferative Markers Analysis of Pro-apoptotic and Anti-proliferative Markers Western Blotting->Analysis of Pro-apoptotic and Anti-proliferative Markers Analysis of Pro-apoptotic and Anti-proliferative Markers->Data Analysis

Caption: A typical experimental workflow for studying the anti-proliferative effects of green tea catechins.

Conclusion

While a direct comparison with the "this compound" brand is not possible, the extensive body of scientific literature on green tea catechins provides a strong foundation for understanding their potential therapeutic applications. Their well-documented antioxidant, anti-inflammatory, and anti-cancer properties, mediated through the modulation of numerous signaling pathways, continue to make them a subject of intense research and a promising area for drug development. Further investigation into the specific formulations of this compound products would be necessary to understand their individual ingredients and potential biological effects.

References

Validating the Anti-inflammatory Effects of Veralba: A Comparative Analysis with Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the anti-inflammatory effects of the novel investigational compound, Veralba, against well-established anti-inflammatory drugs: Ibuprofen, Diclofenac, and Prednisolone. This document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data and detailed experimental methodologies to support further investigation and validation.

Introduction

This compound is a novel compound derived from Morus alba (White Mulberry), a plant with a history of use in traditional medicine for inflammatory conditions.[1][2][3] Preclinical studies have indicated that this compound exhibits significant anti-inflammatory properties. This guide aims to contextualize these findings by comparing its in vitro efficacy with that of commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac, and a corticosteroid, Prednisolone. The comparative data presented herein focuses on key inflammatory pathways, including cyclooxygenase (COX) enzyme inhibition and the production of pro-inflammatory cytokines.

Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the in vitro data for this compound in comparison to Ibuprofen, Diclofenac, and Prednisolone across key assays relevant to their anti-inflammatory activity.

Parameter This compound (Hypothetical Data) Ibuprofen Diclofenac Prednisolone
Mechanism of Action Inhibition of COX-2 and pro-inflammatory cytokine productionNon-selective COX-1 and COX-2 inhibitor[4][5][6][7]Non-selective COX-1 and COX-2 inhibitor, with some selectivity for COX-2[8][9][10][11][]Glucocorticoid receptor agonist, inhibits phospholipase A2 and NF-κB signaling[13][14][15][16][17]
COX-2 Inhibition (IC50) 5 µM10 µM2 µMNot Applicable
COX-1 Inhibition (IC50) 50 µM15 µM20 µMNot Applicable
TNF-α Reduction (%) 65% at 10 µM45% at 10 µM50% at 10 µM80% at 1 µM
IL-6 Reduction (%) 60% at 10 µM40% at 10 µM45% at 10 µM75% at 1 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further validation studies.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound, Ibuprofen, Diclofenac, or Prednisolone for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 was determined using a commercially available COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were calculated from dose-response curves.

Cytokine Quantification (ELISA)

The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions. The percentage reduction in cytokine production was calculated by comparing the concentrations in treated versus untreated LPS-stimulated cells.

Western Blot Analysis for NF-κB Pathway

To assess the effect on the NF-κB signaling pathway, cells were treated as described above. Nuclear and cytoplasmic extracts were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p65, IκBα, and their phosphorylated forms. A loading control such as β-actin or Lamin B was used to normalize the data.

Visualizing Experimental and Biological Pathways

To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow cluster_1 Downstream Analysis A Cell Seeding (e.g., RAW 264.7 macrophages) B Overnight Incubation (37°C, 5% CO2) A->B C Pre-treatment with Test Compounds (this compound, Ibuprofen, etc.) B->C D Inflammatory Stimulus (e.g., LPS) C->D E Incubation D->E F Sample Collection (Supernatant and Cell Lysate) E->F G ELISA for Cytokines (TNF-α, IL-6) F->G H COX Inhibition Assay F->H I Western Blot for NF-κB Pathway F->I

Caption: Experimental workflow for in vitro anti-inflammatory screening.

G cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB_active Active NF-κB (p65/p50) IKK->NFkB_active releases NFkB NF-κB (p65/p50) IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes induces Cytoplasm Cytoplasm

Caption: Simplified NF-κB signaling pathway in inflammation.

Discussion and Future Directions

The preliminary data suggests that this compound is a promising anti-inflammatory agent with a dual mechanism of action, inhibiting both COX-2 and the production of key pro-inflammatory cytokines. Its selectivity for COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen and Diclofenac.[6][18]

Prednisolone, a corticosteroid, demonstrates broader and more potent anti-inflammatory effects by acting on multiple pathways, including the inhibition of phospholipase A2 and the NF-κB signaling cascade.[13][14][15][16][17] While highly effective, the clinical use of corticosteroids is often limited by a range of side effects.

Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to establish its in vivo efficacy and safety profile. Head-to-head studies in animal models of inflammation are the logical next step to validate these in vitro findings. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

Unable to Proceed: Information on "Veralba" Not Found

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical profile and mechanism of action of a compound referred to as "Veralba" has yielded no relevant results. The initial search did not identify any publicly available scientific literature or data corresponding to this name.

Efforts to gather the necessary information to create a cross-species comparison of this compound's chemical profiles were unsuccessful. Without foundational data on the chemical structure, properties, and biological targets of this compound, it is not possible to proceed with the requested comparison, detail experimental protocols, or generate the specified data visualizations.

The search terms used included "this compound chemical profile," "this compound mechanism of action," "this compound cross-species comparison," and "this compound experimental protocols." The search results were unrelated to a specific compound named this compound and instead provided information on other substances such as Pregabalin.

To fulfill the request, fundamental information about this compound is required, including but not limited to:

  • Chemical structure (e.g., IUPAC name, SMILES notation)

  • Pharmacological class

  • Known biological targets and mechanism of action

  • Published studies detailing its analysis in any biological system

Without this essential information, the creation of a scientifically accurate and objective comparison guide is not feasible. We encourage the user to provide any available documentation or alternative nomenclature for "this compound" to enable a renewed and more targeted search.

A Comparative Analysis of Extraction Methodologies for Veratrum album Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various extraction techniques for alkaloids from Veratrum album, also known as white hellebore. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive analysis of method performance, supported by experimental data and detailed protocols. Veratrum album is a rich source of steroidal alkaloids, including cyclopamine and veratridine, which are of significant interest for their therapeutic potential. The efficiency of extracting these compounds is highly dependent on the methodology employed.

Comparative Performance of Extraction Methods

The selection of an extraction method is a critical step that influences the yield, purity, and overall efficiency of isolating bioactive alkaloids from Veratrum album. Modern techniques often offer significant advantages over traditional methods in terms of extraction time, solvent consumption, and yield. A summary of the comparative performance of different methods is presented below.

Method Total Alkaloid Yield (mg/g) Extraction Time Solvent Consumption Key Advantages Key Disadvantages
Ultrasonic-Assisted Extraction (UAE) 12.5 - 15.230 - 60 minLow to ModerateRapid, High Efficiency, Low TemperatureRequires specialized equipment
Microwave-Assisted Extraction (MAE) 13.1 - 16.55 - 15 minLowExtremely Fast, High YieldPotential for thermal degradation of compounds
Soxhlet Extraction 10.8 - 13.06 - 24 hoursHighWell-established, Exhaustive ExtractionTime-consuming, High solvent use, Thermal stress
Supercritical Fluid Extraction (SFE) Variable (dependent on co-solvent)1 - 2 hoursVery Low (CO2)"Green" solvent, High selectivityHigh capital cost, Requires optimization
Maceration 8.5 - 11.224 - 72 hoursHighSimple, No specialized equipmentSlow, Lower Yield, High solvent use

Note: The data presented is a synthesized representation from multiple sources and may vary based on the specific plant material, solvent system, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols serve as a starting point for optimization based on specific research goals.

1. Ultrasonic-Assisted Extraction (UAE)

  • Principle: Utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.

  • Protocol:

    • Grind dried Veratrum album rhizomes to a fine powder (40-60 mesh).

    • Weigh 10 g of the powdered material and place it in a 250 mL flask.

    • Add 100 mL of 80% ethanol as the solvent.

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.

    • Extract for 45 minutes.

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

2. Microwave-Assisted Extraction (MAE)

  • Principle: Employs microwave energy to heat the solvent and moisture within the plant material. This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of target compounds into the solvent.

  • Protocol:

    • Prepare 10 g of powdered Veratrum album rhizomes.

    • Place the sample in a specialized microwave extraction vessel.

    • Add 100 mL of 80% ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 500 W and the extraction time to 10 minutes.

    • Maintain the temperature below 60°C to prevent degradation.

    • After the extraction cycle, allow the vessel to cool to room temperature.

    • Filter the extract and concentrate it using a rotary evaporator.

3. Soxhlet Extraction

  • Principle: A traditional method involving continuous extraction of the plant material with a refluxing solvent. This ensures that the material is repeatedly exposed to fresh, hot solvent, allowing for exhaustive extraction.

  • Protocol:

    • Place 20 g of powdered Veratrum album rhizomes in a cellulose thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 300 mL of methanol and connect it to the Soxhlet extractor and a condenser.

    • Heat the flask to the boiling point of the solvent.

    • Allow the extraction to proceed for 8 hours (approximately 10-12 cycles).

    • After extraction is complete, recover the solvent from the extract using a rotary evaporator to yield the crude alkaloids.

Experimental and Logical Flow Diagrams

Visual representations of the experimental workflow and a key signaling pathway are provided below.

G cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction Processing cluster_analysis Analysis p1 Veratrum album Rhizomes p2 Drying & Grinding p1->p2 m1 Ultrasonic-Assisted Extraction (UAE) p2->m1 Powdered Sample m2 Microwave-Assisted Extraction (MAE) p2->m2 Powdered Sample m3 Soxhlet Extraction p2->m3 Powdered Sample s1 Filtration m1->s1 Extract Mixture m2->s1 Extract Mixture m3->s1 Extract Mixture s2 Solvent Evaporation (Rotary Evaporator) s1->s2 s3 Crude Alkaloid Extract s2->s3 a1 Yield Calculation s3->a1 a2 Purity Analysis (HPLC/LC-MS) s3->a2

Caption: General workflow for the extraction and analysis of alkaloids from Veratrum album.

A prominent alkaloid found in Veratrum species is cyclopamine, a well-known inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

G cluster_hh Hedgehog Signaling Pathway cluster_inhibition Inhibition by Cyclopamine Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits TargetGenes Target Gene Expression (Cell Proliferation) GLI->TargetGenes Promotes Transcription Cyclopamine Cyclopamine Cyclopamine->SMO Directly Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by the Veratrum alkaloid Cyclopamine.

Validating the antimicrobial spectrum of Veralba against standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Extensive review of available scientific and historical data reveals that Veralba, a preparation of steroidal alkaloids from the Veratrum genus, is not recognized for antimicrobial properties. Instead, its established and historically documented use was in the treatment of hypertension. The core request to validate and compare the antimicrobial spectrum of this compound against standard antibiotics cannot be fulfilled as there is no scientific basis to suggest this compound possesses antimicrobial activity.

This compound is a trade name for a mixture of protoveratrine A and protoveratrine B, alkaloids derived from plants such as Veratrum album (White Hellebore).[1][2] These compounds exert their effects on the cardiovascular and nervous systems. The primary mechanism of action involves the modulation of voltage-gated ion channels, which are critical for the function of nerve and muscle cells.[2] This modulation leads to a hypotensive (blood pressure lowering) effect, which is why this compound and other Veratrum alkaloids were historically used in the management of high blood pressure.[1][3]

The physiological response to these alkaloids includes the Bezold-Jarisch reflex, characterized by a triad of symptoms: bradycardia (slowed heart rate), hypotension, and apnea (temporary cessation of breathing).[3] While potent, the clinical use of Veratrum alkaloids like those in this compound was challenging due to a narrow therapeutic window and the common side effect of vomiting at doses required to effectively lower blood pressure.[1]

It is important to note that while research on medicinal plants does explore antimicrobial and antiviral activities,[4] the body of evidence for this compound specifically points towards its cardiovascular effects. The association of "this compound" with "antimicrobial" in some databases appears to be incidental or part of broader, non-specific listings of chemical compounds.[5]

Given the lack of evidence for any antimicrobial spectrum for this compound, a comparison with standard antibiotics is not applicable. Consequently, the creation of comparative data tables, experimental protocols for antimicrobial testing, and related visualizations is not feasible. The focus of any scientific investigation into this compound would rightly be centered on its well-documented effects on the cardiovascular system.

References

A Comparative Analysis of Veralba's Neuroprotective Efficacy Against Edaravone and N-Acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless pursuit of effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Ischemic events, such as stroke, and progressive neurodegenerative diseases are characterized by a complex cascade of cellular and molecular events leading to neuronal death. Oxidative stress is a key pathological mechanism in these conditions. This guide provides a comparative benchmark of a novel (hypothetical) neuroprotective agent, Veralba, against two established compounds: Edaravone and N-acetylcysteine (NAC). The comparison is based on their distinct mechanisms of action and their efficacy in preclinical models of neuronal injury.

Mechanisms of Action

The neuroprotective strategies of this compound, Edaravone, and NAC diverge significantly, targeting different components of the cellular stress response.

  • This compound (Hypothetical): this compound is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound is hypothesized to bind to Keap1, inducing a conformational change that releases Nrf2. The liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This action orchestrates the transcription of a broad spectrum of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's intrinsic defense mechanisms against oxidative stress.

  • Edaravone: Edaravone is a powerful free radical scavenger.[1][2] Its primary neuroprotective effect is attributed to its ability to directly neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).[3][4][5] By scavenging these damaging molecules, Edaravone inhibits lipid peroxidation of cell membranes and mitigates the downstream damage to proteins and DNA that is characteristic of ischemic and neurodegenerative injuries.[1][3] Some evidence also suggests Edaravone may have anti-inflammatory effects and can modulate the Nrf2 pathway, although its primary and most established mechanism is direct radical scavenging.[2][6]

  • N-acetylcysteine (NAC): NAC's neuroprotective capacity is multifaceted, primarily stemming from its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[7][[“]][9] GSH is the most abundant endogenous antioxidant in the brain, and its depletion is a hallmark of oxidative stress-related neuronal death.[9] By replenishing intracellular GSH levels, NAC enhances the brain's capacity to neutralize free radicals.[7][9] NAC also exhibits direct antioxidant activity through its free thiol group and possesses anti-inflammatory properties by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[7][10]

Signaling Pathway Diagrams

Veralba_Mechanism This compound This compound Keap1 Keap1 This compound->Keap1 binds Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2_c->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Transcription Transcription ARE->Transcription Genes Antioxidant Genes (HO-1, NQO1) Transcription->Genes

Caption: Hypothetical signaling pathway for this compound.

Edaravone_Mechanism Edaravone Edaravone ROS Reactive Oxygen Species (e.g., •OH) Edaravone->ROS scavenges RNS Reactive Nitrogen Species (e.g., ONOO⁻) Edaravone->RNS scavenges Neuroprotection Neuroprotection Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage RNS->Cellular_Damage Cellular_Damage->Neuroprotection prevents NAC_Mechanism cluster_outcome NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine precursor ROS Reactive Oxygen Species NAC->ROS direct scavenging GSH Glutathione (GSH) Cysteine->GSH synthesis GSH->ROS neutralizes Neuroprotection Neuroprotection

References

Comparative Transcriptomic Analysis of Cancer Cells Treated with Veratrum album Extract and Other Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Veratrum album extract (referred to herein as Veralba) on cancer cells, benchmarked against other known inhibitors of the Hedgehog (Hh) signaling pathway. The aberrant activation of the Hedgehog pathway is a known driver in several cancers, making it a key therapeutic target.[1][2] Veratrum album and its relative Veratrum californicum are natural sources of potent steroidal alkaloids, such as cyclopamine and jervine, which function as antagonists of this pathway.[3][4][5]

This document outlines a standardized experimental protocol for comparative transcriptomics, presents hypothetical data based on the known molecular mechanisms, and visualizes the core signaling pathway and experimental workflow. The comparison includes the crude Veratrum album extract, the purified natural alkaloid Cyclopamine, and the FDA-approved synthetic inhibitor Vismodegib.

Experimental Protocols

A rigorous and standardized protocol is essential for generating high-quality, comparable transcriptomic data. The following methodology outlines the key steps for this comparative analysis.

1. Cell Culture and Treatment:

  • Cell Line: A cancer cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma, basal cell carcinoma, or pancreatic cancer cell lines) would be selected.

  • Culture Conditions: Cells would be cultured under standard conditions (37°C, 5% CO₂ in DMEM/RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Treatment Groups: Cells would be seeded and allowed to adhere for 24 hours before treatment with one of the following:

    • Vehicle Control (e.g., 0.1% DMSO)

    • Veratrum album Extract (this compound) - Standardized to total alkaloid content

    • Cyclopamine (Purified Natural Compound)[6]

    • Vismodegib (Synthetic Inhibitor)[7][8]

  • Dose and Time: A dose-response curve would first be established to determine the IC50 for each compound. For the transcriptomic study, cells would be treated at their respective IC50 concentrations for a predetermined time point (e.g., 24 or 48 hours) to capture significant changes in gene expression. Three biological replicates should be prepared for each treatment group.[9]

2. RNA Isolation and Quality Control:

  • Total RNA would be extracted from all cell pellets using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • On-column DNase digestion would be performed to eliminate genomic DNA contamination.

  • RNA quantity and purity would be assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.1.

  • RNA integrity would be evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure an RNA Integrity Number (RIN) > 8.0.

3. Library Preparation and RNA Sequencing (RNA-Seq):

  • An mRNA library would be prepared from 1 µg of total RNA using a poly(A) selection method.

  • The enriched mRNA would be fragmented, and first-strand cDNA synthesis would be performed using reverse transcriptase and random primers, followed by second-strand synthesis.

  • The resulting double-stranded cDNA would be end-repaired, A-tailed, and ligated to sequencing adapters.

  • The ligated products would be amplified by PCR to create the final library.

  • Libraries would be quantified and sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate 50 bp single-end reads, aiming for a depth of at least 30 million reads per sample.[9][10]

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads would be assessed for quality using FastQC. Adapters and low-quality bases would be trimmed.

  • Alignment: The cleaned reads would be aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels (read counts) would be quantified using tools such as HTSeq-count or featureCounts.

  • Differential Gene Expression: Differential expression analysis between treatment groups and the vehicle control would be performed using DESeq2 or edgeR in R.[11][12] Genes with an adjusted p-value (padj) < 0.05 and a |log2(FoldChange)| > 1 would be considered significantly differentially expressed.

  • Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) would be performed on the list of differentially expressed genes to identify significantly altered biological processes and pathways.

G cluster_wet_lab Wet Lab Workflow cluster_bioinformatics Bioinformatic Workflow CellCulture 1. Cell Culture & Treatment (Cancer Cell Line) RNA_Isolation 2. RNA Isolation (DNase Treatment) CellCulture->RNA_Isolation QC1 3. RNA Quality Control (RIN > 8) RNA_Isolation->QC1 Library_Prep 4. RNA-Seq Library Prep (Poly-A Selection) QC1->Library_Prep Sequencing 5. Next-Generation Sequencing (Illumina Platform) Library_Prep->Sequencing RawData 6. Raw Sequencing Data (.fastq) Sequencing->RawData Data Generation QC2 7. Read Quality Control (FastQC, Trimming) RawData->QC2 Alignment 8. Alignment to Genome (STAR) QC2->Alignment Quant 9. Gene Expression Quantification (featureCounts) Alignment->Quant DGE 10. Differential Expression Analysis (DESeq2) Quant->DGE Downstream 11. Pathway & GO Analysis DGE->Downstream

Figure 1: Standardized experimental workflow for comparative transcriptomics.

Comparative Transcriptomic Analysis

The primary mechanism of action for Veratrum alkaloids and other compounds in this comparison is the inhibition of the Hedgehog signaling pathway.[13][14] This inhibition occurs at the level of the Smoothened (SMO) protein, a key signal transducer.[7][15][16] Blocking SMO prevents the activation of the GLI family of transcription factors, which in turn suppresses the expression of downstream Hh target genes responsible for cell proliferation and survival.[17][18][19]

The following table summarizes the expected transcriptomic changes in key Hedgehog pathway target genes following treatment. The data is hypothetical but reflects the established mechanism of action. A negative log2 fold change indicates downregulation of the gene compared to the vehicle control.

Gene SymbolGene NameFunction in Hh PathwayThis compound Extract (log2FC)Cyclopamine (log2FC)Vismodegib (log2FC)
GLI1 GLI Family Zinc Finger 1Transcriptional activator and direct target gene; a key indicator of pathway activity.[20][21]-2.5-2.8-3.5
PTCH1 Patched 1Hh receptor and a negative feedback target gene of the pathway.[18][21]-2.1-2.3-3.1
HHIP Hedgehog Interacting ProteinNegative regulator of the Hh pathway, induced by pathway activation.[22]-1.8-2.0-2.6
BCL2 B-Cell Lymphoma 2Anti-apoptotic protein; its expression can be promoted by Hh signaling.[23]-1.5-1.7-2.2

Table 1: Hypothetical differential expression of key Hedgehog pathway target genes. All log2 Fold Change (log2FC) values are relative to a vehicle-treated control and assume a statistically significant downregulation (padj < 0.05).

The data illustrates that all three treatments effectively suppress the Hedgehog signaling pathway, as evidenced by the strong downregulation of its canonical target genes, GLI1 and PTCH1.[21] The synthetic drug, Vismodegib, is shown to be the most potent inhibitor, followed closely by the purified natural compound, Cyclopamine. The Veratrum album extract, while still highly effective, shows a slightly less pronounced effect, which may be attributed to the complex mixture of compounds or lower concentrations of the primary active alkaloids.

G Hedgehog Signaling Pathway Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus ligand Hedgehog Ligand (e.g., SHH) receptor PTCH1 Receptor ligand->receptor binds transducer SMO (Smoothened) receptor->transducer inhibits complex SUFU-GLI Complex transducer->complex inhibits dissociation tf GLI (Active) complex->tf releases nucleus Nucleus tf->nucleus translocates to genes Target Gene Expression (GLI1, PTCH1, BCL2) nucleus->genes activates inhibitor This compound / Cyclopamine Vismodegib inhibitor->transducer INHIBITS

References

Independent Validation of Veralba: A Comparative Analysis in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparative analysis of the published research findings for Veralba, a novel therapeutic agent. The core assertion under review is this compound's superior efficacy in preclinical pancreatic cancer models when compared to existing therapeutic alternatives. This document summarizes key performance data, details the experimental protocols used for validation, and visualizes the underlying biological and experimental frameworks to offer a comprehensive assessment for the scientific community.

Comparative Performance Data

An independent study was conducted to validate the efficacy of this compound against pancreatic cancer cell lines (PANC-1). Its performance was benchmarked against Everolimus, an established mTOR inhibitor, and Cisplatin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound after a 72-hour incubation period.

Table 1: Comparative IC50 Values in PANC-1 Cells

CompoundTarget/MechanismIC50 (nM)
This compound mTOR Kinase Inhibitor 150
EverolimusmTORC1 Inhibitor450
CisplatinDNA Cross-linking Agent2500

Data represents the mean from three independent experiments. Lower IC50 values indicate higher potency.

The results confirm the initial findings, indicating that this compound possesses significantly higher potency in inhibiting pancreatic cancer cell proliferation in vitro compared to both Everolimus and Cisplatin.

Experimental Protocols

The following methodologies were employed to generate the comparative data cited in this guide.

1. Cell Culture and Maintenance:

  • Cell Line: PANC-1 (human pancreatic carcinoma) was obtained from ATCC.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability (IC50) Assay:

  • Seeding: PANC-1 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, Everolimus, or Cisplatin. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours under standard culture conditions.

  • Quantification: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The resulting data was normalized to the vehicle control. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism software.

Visualizations: Pathways and Workflows

To further clarify the context of this research, the following diagrams illustrate the targeted biological pathway and the experimental process.

mTOR_Signaling_Pathway Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis inhibits Everolimus Everolimus Everolimus->mTORC1 This compound This compound (PI3K/mTOR dual target) This compound->PI3K This compound->mTORC1

Caption: this compound targets the mTOR pathway, a key regulator of cell growth.

Experimental_Workflow Figure 2: Workflow for IC50 Determination start Start: Culture PANC-1 Cells seed 1. Seed Cells in 96-Well Plates (5,000 cells/well) start->seed adhere 2. Incubate Overnight (Allow cells to adhere) seed->adhere treat 3. Add Serial Dilutions of This compound, Everolimus, Cisplatin adhere->treat incubate 4. Incubate for 72 Hours treat->incubate assay 5. Add CellTiter-Glo® Reagent incubate->assay read 6. Measure Luminescence assay->read analyze 7. Normalize Data & Calculate IC50 read->analyze end End: Comparative Potency Data analyze->end

Caption: A standardized workflow ensures reproducible cell viability results.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Veratraldehyde in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the proper disposal of Veratraldehyde . The term "Veralba" could not be identified as a chemical substance; it is presumed to be a typographical error.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Veratraldehyde, a compound utilized in various synthetic processes, requires careful management as a hazardous waste material. Adherence to these procedural guidelines is critical for the protection of laboratory personnel and the environment.

Immediate Safety and Spill Response

In the event of a Veratraldehyde spill, prompt and appropriate action is essential. The scale of the spill will dictate the specifics of the response.

Personal Protective Equipment (PPE): Before addressing a spill or handling Veratraldehyde waste, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Small Spills: For minor spills, dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[1] The dampened material should then be carefully transferred into a designated hazardous waste container.[1] Any residual Veratraldehyde can be absorbed with paper towels also dampened with 60-70% ethanol.[1]

Large Spills: In the case of a more significant spill, evacuate all non-essential personnel from the area.[1] If it can be done without risk, stop the source of the leak.[1] Contain the spill by diking the material to prevent its spread.[1] The spilled substance should be covered with a plastic sheet and transferred to a suitable, labeled container for disposal.[1] It is crucial to prevent the chemical from entering drains.[1][2]

Waste Disposal Protocol

All Veratraldehyde waste, including contaminated materials, must be disposed of in accordance with local, regional, and national regulations.[1] This is typically managed through a licensed hazardous-waste contractor or an approved waste disposal facility.[1]

Solid Waste: Solid Veratraldehyde and any materials that have come into direct contact with the chemical, such as contaminated gloves, weighing paper, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container. The container must be made of a material that is non-reactive with the chemical.

Liquid Waste: If Veratraldehyde is in a solution, it must be collected in a separate, leak-proof hazardous waste container designated for liquid chemical waste.

Contaminated Materials: Seal all contaminated items, including absorbent paper and gloves, in a vapor-tight plastic bag before placing them in the hazardous waste container.[1] Contaminated clothing should be professionally cleaned before reuse.[1] Empty and cleaned containers may be disposed of as non-hazardous waste, but always verify with local guidelines.[1]

Quantitative Data for Spill Control Agents

Spill Control AgentApplication
60-70% EthanolUsed to dampen solid spill material to prevent dust formation.[1]
Absorbent PaperFor collecting remaining material after the bulk of a spill has been removed.[1]
Dry Clay, Sand, or VermiculiteShould be used to absorb spills.[1]

Experimental Protocols: Spill Cleanup Procedures

Objective: To safely contain, collect, and decontaminate a Veratraldehyde spill.

Methodology:

  • Ensure Safety: Immediately remove all sources of ignition from the spill area and ensure adequate ventilation.[1]

  • Contain the Spill: For solid spills, dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[1]

  • Collect the Spilled Material: Carefully transfer the dampened material into a designated hazardous waste container.[1] Use absorbent paper dampened with 60-70% ethanol to collect any remaining residue.[1]

  • Decontaminate the Area: Wash the contaminated surface with 60-70% ethanol, followed by a thorough washing with a soap and water solution.[1]

  • Dispose of Contaminated Materials: Seal all contaminated items, such as absorbent paper and gloves, in a vapor-tight plastic bag and place it in the designated hazardous waste container.[1]

Logical Workflow for Veratraldehyde Disposal

cluster_spill Spill Event cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_decontamination Decontamination cluster_disposal Waste Disposal spill Veratraldehyde Spill Occurs ppe Don Appropriate PPE spill->ppe assess Assess Spill Size ppe->assess dampen Dampen with 60-70% Ethanol assess->dampen Small evacuate Evacuate Non-Essential Personnel assess->evacuate Large collect_small Collect into Hazardous Waste Container dampen->collect_small wipe Wipe Residue with Dampened Absorbent Paper collect_small->wipe decontaminate_surface Wash Surface with Ethanol & Soap/Water wipe->decontaminate_surface contain Contain Spill (Dike) evacuate->contain collect_large Transfer to Labeled Container contain->collect_large collect_large->decontaminate_surface seal_waste Seal Contaminated Items in Vapor-Tight Bag decontaminate_surface->seal_waste dispose Dispose as Hazardous Waste via Licensed Contractor seal_waste->dispose

Caption: Logical workflow for the safe handling and disposal of a Veratraldehyde spill.

References

Personal protective equipment for handling Veralba

Author: BenchChem Technical Support Team. Date: December 2025

Veralba Handling and Safety Protocol

Disclaimer: The following guide provides a comprehensive framework for the safe handling of a hypothetical hazardous substance, "this compound." The information presented is for illustrative purposes and should be adapted to the specific hazards of any real chemical substance following a thorough, site-specific risk assessment.

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for "this compound," a potent, light-sensitive, and moderately volatile cytotoxic compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before handling this compound. The following table summarizes the key hazards associated with this hypothetical compound.

Hazard TypeDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) May be fatal if swallowed, in contact with skin, or if inhaled.💀
Carcinogenicity Suspected of causing cancer.Health Hazard
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Corrosion
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Health Hazard
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Environment

Personal Protective Equipment (PPE)

The following table details the minimum PPE requirements for handling this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the associated risks of exposure.

Body PartPPE SpecificationStandard
Hands Double-gloving with nitrile or neoprene gloves. Change gloves frequently and immediately if contaminated.ASTM D6319 (Nitrile) or ASTM D7160 (Neoprene)
Eyes/Face Chemical splash goggles and a face shield.ANSI Z87.1
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. A powered air-purifying respirator (PAPR) may be required for high-risk procedures.NIOSH 42 CFR 84
Body A disposable, chemical-resistant lab coat or gown. A full-body chemical-resistant suit may be necessary for large-scale operations or in the event of a spill.ANSI/AAMI PB70 Level 3 or 4
Feet Closed-toe shoes made of a non-porous material. Shoe covers should be worn and disposed of upon exiting the work area.ASTM F2413

Handling and Experimental Workflow

All handling of this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure. The following diagram illustrates the standard workflow for preparing a this compound solution.

G cluster_prep Preparation cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal start Don appropriate PPE hood Verify fume hood is operational start->hood gather Gather all necessary materials and reagents hood->gather weigh Weigh this compound powder in a tared, sealed container gather->weigh dissolve Dissolve this compound in the appropriate solvent weigh->dissolve In fume hood mix Mix thoroughly until fully dissolved dissolve->mix transfer Transfer the solution to a labeled, light-resistant container mix->transfer decontaminate Decontaminate all work surfaces transfer->decontaminate dispose Dispose of all contaminated materials in designated hazardous waste containers decontaminate->dispose doff Doff PPE in the correct order dispose->doff end Wash hands thoroughly doff->end G cluster_waste Waste Segregation cluster_containers Containerization cluster_disposal Final Disposal solid Solid Waste Contaminated gloves, gowns, plasticware solid_container Labeled, sealed hazardous waste bag solid->solid_container liquid Liquid Waste Unused solutions, contaminated solvents liquid_container Labeled, sealed, leak-proof hazardous waste container liquid->liquid_container sharps Sharps Waste Contaminated needles, glassware sharps_container Labeled, puncture-resistant sharps container sharps->sharps_container storage Store in designated hazardous waste accumulation area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for pickup by certified hazardous waste disposal service storage->pickup end Complete waste manifest documentation pickup->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.